molecular formula C7H6BrN3 B3195983 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 944718-32-5

6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3195983
CAS No.: 944718-32-5
M. Wt: 212.05
InChI Key: GPKHIVIGTSWNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHIVIGTSWNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-43-4
Record name 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1-methyl-1H-benzo[d]triazole: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-bromo-1-methyl-1H-benzo[d]triazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While this specific molecule is often utilized as an intermediate in the synthesis of more complex bioactive compounds, a detailed monograph is warranted for researchers engaged in drug discovery and synthetic methodology development. This document will detail its chemical properties, outline a robust synthetic pathway, provide an analysis of its spectral characteristics, and explore its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. The insights presented herein are synthesized from established chemical principles and data from structurally related analogs, offering a field-proven perspective for professionals in the chemical sciences.

Introduction: The Significance of the Benzotriazole Scaffold

The benzotriazole moiety is a "privileged structure" in medicinal chemistry, a designation that reflects its recurring appearance in a multitude of biologically active compounds.[1] The unique electronic configuration of this fused bicyclic system, comprising a benzene ring and a 1,2,3-triazole ring, allows for a diverse range of interactions with biological targets. This has led to the development of benzotriazole-containing compounds with a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[2][3][4]

The strategic placement of substituents on the benzotriazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The subject of this guide, 6-bromo-1-methyl-1H-benzo[d]triazole, is a prime example of a functionally optimized intermediate. The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions. The methyl group at the 1-position of the triazole ring not only blocks one of the potential sites of tautomerization and further reaction but also enhances lipophilicity, a key parameter in drug design. This guide will serve as a technical resource for researchers looking to leverage the synthetic potential of this valuable building block.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of 6-bromo-1-methyl-1H-benzo[d]triazole are summarized in the table below.

PropertyValueSource
CAS Number 1083181-43-4[5]
Molecular Formula C₇H₆BrN₃[6]
Molecular Weight 212.05 g/mol [6]
SMILES CN1N=NC2=CC=C(Br)C=C12[6]
Predicted XlogP 1.8[6]
Appearance White to off-white solid (predicted)-
Boiling Point 268°C (predicted)[7]
Spectroscopic Characterization

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on data for similar brominated benzotriazole and benzothiazole derivatives, the following assignments are anticipated (in DMSO-d₆):

  • Aromatic Protons: Three signals in the aromatic region (approximately 7.5 - 8.5 ppm). The proton at position 7 (adjacent to the bromine) would likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 4 as a doublet.

  • N-Methyl Protons: A sharp singlet at approximately 4.1-4.3 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom.

The carbon NMR spectrum will provide information about the carbon framework. Predicted chemical shifts (in DMSO-d₆) are as follows:

  • Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-145 ppm). The carbon bearing the bromine (C6) will be significantly shifted, and its precise location can be confirmed by the absence of a signal in a DEPT-135 experiment.

  • N-Methyl Carbon: A signal in the aliphatic region (approximately 30-35 ppm) corresponding to the methyl group carbon.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of 6-bromo-1-methyl-1H-benzo[d]triazole, which are invaluable for identification in complex mixtures.[6]

Predicted Mass Spectrometry Data:

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 211.98178132.6
[M+Na]⁺ 233.96372148.3
[M-H]⁻ 209.96722137.2

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Synthesis and Purification

The synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole can be logically approached in a two-step sequence starting from commercially available 4-bromo-1,2-phenylenediamine. This pathway involves the formation of the benzotriazole ring followed by regioselective N-methylation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: N-Methylation A 4-Bromo-1,2-phenylenediamine B 6-Bromo-1H-benzo[d]triazole A->B  NaNO₂, Acetic Acid, H₂O   C 6-Bromo-1H-benzo[d]triazole D 6-Bromo-1-methyl-1H-benzo[d]triazole C->D  Methyl Iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)  

Caption: Synthetic pathway for 6-bromo-1-methyl-1H-benzo[d]triazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for benzotriazole synthesis and N-alkylation.[8][9]

Step 1: Synthesis of 6-Bromo-1H-benzo[d]triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 equivalent) in a mixture of glacial acetic acid and water.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Prepare a solution of sodium nitrite (1.1 equivalents) in water and add it dropwise to the cooled solution of the diamine, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, precipitate the product by adding the reaction mixture to a beaker of crushed ice. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.

Step 2: Synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole

  • Reaction Setup: To a solution of 6-bromo-1H-benzo[d]triazole (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Methylation: Stir the suspension at room temperature for 30 minutes. Add methyl iodide (1.2 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 6-bromo-1-methyl-1H-benzo[d]triazole. The N-alkylation of benzotriazoles can sometimes yield a mixture of 1- and 2-alkylated isomers, which can be separated by chromatography.[10]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 6-bromo-1-methyl-1H-benzo[d]triazole stems primarily from the reactivity of the bromine substituent, which enables its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[11] The bromine atom at the 6-position of the benzotriazole ring is well-suited for this palladium-catalyzed reaction.

Suzuki_Mechanism A Pd(0)Ln B Oxidative Addition A->B F R1-R2 C R1-Pd(II)Ln(X) B->C D Transmetalation C->D E R1-Pd(II)Ln(R2) D->E G Reductive Elimination E->G G->A Catalytic Cycle G->F H R1-X (6-bromo-1-methyl-1H- benzo[d]triazole) H->B I R2-B(OR)2 I->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1-methyl-1H-benzo[d]triazole.

  • Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

This protocol is adapted from successful methods for Suzuki coupling on nitrogen-rich heterocycles.[12]

  • Reaction Setup: In a reaction vessel, combine 6-bromo-1-methyl-1H-benzo[d]triazole (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst System: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand, such as SPhos (4-10 mol%). The choice of ligand is critical and can significantly impact the reaction efficiency.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Reaction: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Biological and Pharmacological Context

While specific biological data for 6-bromo-1-methyl-1H-benzo[d]triazole is not extensively published, its structural motifs are present in compounds with known pharmacological activities. The benzotriazole core is a well-established pharmacophore, and halogenated derivatives have shown a range of biological effects.

  • Antiprotozoal Activity: Bromo- and chloro-substituted benzotriazoles have been investigated for their activity against protozoa like Acanthamoeba castellanii.[9]

  • Anticancer Potential: The highly substituted benzotriazole derivative, 4,5,6,7-tetrabromobenzotriazole (TBBt), is a potent and selective inhibitor of protein kinase CK2, a target in cancer therapy.[13] This highlights the potential of brominated benzotriazoles as kinase inhibitors.

  • Antiviral Activity: Halogenated benzotriazole nucleosides have been synthesized and evaluated for their antiviral properties, showing inhibitory activity against enzymes like the West Nile virus NTPase/helicase.[9]

The presence of the 6-bromo substituent on the 1-methylbenzotriazole scaffold makes it a valuable starting point for the synthesis of libraries of compounds to be screened for various biological activities, particularly in the areas of oncology and infectious diseases.

Conclusion

6-bromo-1-methyl-1H-benzo[d]triazole is a strategically important synthetic intermediate that provides a gateway to a wide array of more complex molecules. Its synthesis is achievable through well-established chemical transformations, and its reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it a valuable tool for medicinal chemists. While direct biological data on this specific compound is limited, the extensive body of literature on the pharmacological activities of substituted benzotriazoles provides a strong rationale for its use in the development of novel therapeutic agents. This guide has provided a comprehensive technical overview to support and facilitate the work of researchers in this exciting field.

References

  • US5746840A - Process for preparing enantiomerically pure 6-{4-chlorophenyl) (1 H-1,2,4-triazol-1-YL)
  • Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[14][15][16] triazole hybrids - ACG Publications. (URL: [Link])

  • 6-Bromo-N-(2-methyl-2H-benzo[d][14][15][16]triazol-5-yl)quinolin-4-amine - MDPI. (URL: [Link])

  • 6-bromo-1-methyl-1h-benzo[d][14][15][16]triazole - PubChemLite. (URL: [Link])

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (URL: [Link])

  • Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. (URL: [Link])

  • A Brief Review on Medicinal Uses and Applications of Benztriazole - ijarsct. (URL: [Link])

  • UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE. (URL: [Link])

  • 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem. (URL: [Link])

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (URL: [Link])

  • Benzotriazole - Wikipedia. (URL: [Link])

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (URL: [Link])

  • CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole - Google P
  • Review on synthetic study of benzotriazole - GSC Online Press. (URL: [Link])

  • 1.1. Medicinal Chemistry: Benzotriazole Derivatives - in Silico Studies | PDF - Scribd. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies - ResearchGate. (URL: [Link])

  • A Review on: Synthesis of Benzotriazole - ijariie. (URL: [Link])

  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google P
  • 6-Bromo-1-Methyl-4-[2-(4-Nitrobenzylidene)hydrazin-1-Ylidene] - Amanote Research. (URL: [Link])

  • 6-Bromo-1-methyl-1H-benzo[d][14][15][16]triazole - MySkinRecipes. (URL: [Link])

  • New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][14][15]triazoles - MDPI. (URL: [Link])

Sources

A Technical Guide to the Definitive Structure Elucidation of 6-bromo-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural characterization of substituted heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. N-alkylated benzotriazoles, in particular, present a significant analytical challenge due to the potential for regioisomers to form during synthesis. This technical guide provides a comprehensive, multi-modal spectroscopic workflow for the definitive structure elucidation of 6-bromo-1-methyl-1H-benzo[d]triazole. By systematically integrating data from Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and advanced 2D NMR techniques (HSQC and HMBC), this guide presents a self-validating methodology to confirm the target structure while rigorously excluding isomeric alternatives. The principles and protocols detailed herein serve as a robust framework for the characterization of complex substituted heterocycles.

The Analytical Challenge: Regioisomerism in N-Alkylated Benzotriazoles

Benzotriazoles are a privileged scaffold in medicinal chemistry and materials science. Their synthesis, often involving N-alkylation of a substituted benzotriazole precursor, is not always regioselective. For instance, the methylation of 6-bromobenzotriazole can theoretically yield both 1-methyl and 2-methyl isomers. Furthermore, electrophilic bromination of 1-methylbenzotriazole could result in substitution at the 4, 5, 6, or 7-positions.

This inherent potential for isomerism necessitates a rigorous analytical approach that goes beyond simple 1D spectral analysis. A definitive structure assignment requires not only identifying the constituent parts of the molecule but also unequivocally establishing their precise connectivity. The primary analytical challenge is to differentiate 6-bromo-1-methyl-1H-benzo[d]triazole from its key regioisomers, such as the 5-bromo, 7-bromo, and 2-methyl analogues. This guide outlines the strategic application of modern spectroscopic techniques to resolve this ambiguity.

The Multi-Modal Elucidation Strategy

A robust structure elucidation workflow relies on the synergistic use of multiple analytical techniques, where each method provides a unique and complementary piece of the structural puzzle. The logical progression from confirming the molecular formula to mapping the precise atomic connectivity forms a self-validating system.

Elucidation_Workflow cluster_synthesis Sample Origin cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Synthesis Synthesis of 6-bromo-1-methyl-1H-benzotriazole MS Mass Spectrometry (MS) Synthesis->MS Confirm Molecular Formula & Isotopic Pattern NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Identify Protons, Carbons & Chemical Environments NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Establish C-H Connectivity (1-bond & long-range) Structure Definitive Structure NMR_2D->Structure Assemble Fragments & Confirm Isomer

Caption: The logical workflow for unambiguous structure elucidation.

Step 1: Molecular Formula and Isotopic Signature Verification via Mass Spectrometry (MS)

The initial and most fundamental step in any structure elucidation is to confirm the elemental composition. Mass spectrometry provides the molecular weight and, crucially in this case, a distinct isotopic signature that points to the presence of a bromine atom.

Expected Result: The molecular formula of 6-bromo-1-methyl-1H-benzo[d]triazole is C₇H₆BrN₃. Bromine has two abundant, stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance ratio.[1][2] This results in a characteristic isotopic pattern in the mass spectrum. A compound containing one bromine atom will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units (the M+ and M+2 peaks).[2][3][4]

  • [M]+• Peak: Corresponds to molecules containing the ⁷⁹Br isotope.

  • [M+2]+• Peak: Corresponds to molecules containing the ⁸¹Br isotope.

The observation of this 1:1 doublet is strong evidence for the presence of a single bromine atom in the molecule.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (approx. 0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Acquire the spectrum, ensuring the mass range covers the expected molecular ion region (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion cluster and verify the m/z values and the ~1:1 intensity ratio of the M+ and M+2 peaks.

Step 2: Fragment Identification via 1D NMR Spectroscopy

1D NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment, quantity, and neighboring atoms of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum allows for the identification and quantification of all unique proton environments. For 6-bromo-1-methyl-1H-benzo[d]triazole, we expect:

  • One Methyl Signal: A singlet, integrating to 3 protons, corresponding to the N-CH₃ group.

  • Three Aromatic Signals: Three distinct signals in the aromatic region, each integrating to 1 proton. The substitution pattern dictates their splitting patterns (multiplicities).

Predicted Pattern:

  • H7: A doublet, due to coupling with H5.

  • H5: A doublet of doublets, due to coupling with H7 and H4.

  • H4: A doublet, due to coupling with H5.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. For the target molecule, we expect:

  • One Methyl Carbon: A signal in the aliphatic region for the N-CH₃ group.

  • Six Aromatic Carbons: Six distinct signals in the aromatic region. Two of these (C6 and C7a) are quaternary (no attached protons), while the other four are CH carbons. The carbon directly attached to the bromine (C6) will be significantly influenced by its electronegativity.

Step 3: Unambiguous Isomer Determination via 2D NMR Spectroscopy

While 1D NMR provides the pieces of the puzzle, 2D NMR spectroscopy shows how they connect. For distinguishing regioisomers, Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful and definitive tool.

HMBC_Correlations cluster_structure mol N_CH3 N-CH₃ C4 C4 N_CH3->C4 C7a C7a N_CH3->C7a H4 H4 C5 C5 H4->C5 H4->C7a H5 H5 H5->C4 C7 C7 H5->C7 H7 H7 H7->C5 C6 C6 H7->C6

Caption: Key HMBC correlations confirming the 6-bromo-1-methyl isomer.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond ¹JCH coupling).[6] This allows for the unambiguous assignment of the protonated carbons identified in the ¹³C NMR spectrum.

  • Action: Map the H4, H5, and H7 signals from the ¹H spectrum to their corresponding C4, C5, and C7 signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Tool

The HMBC experiment is the key to solving the isomer puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings).[6] These long-range correlations build the carbon skeleton and definitively place the substituents.

Key Diagnostic Correlations for 6-bromo-1-methyl-1H-benzo[d]triazole:

  • Placement of the Methyl Group: The protons of the N-CH₃ group are three bonds away from the two carbons at the ring junction (C4 and C7a). Therefore, the N-CH₃ proton singlet should show HMBC cross-peaks to both the C4 and C7a carbon signals. This unequivocally confirms the methyl group is on N1, ruling out the 2-methyl isomer.

  • Placement of the Bromine Atom: The arrangement of the aromatic protons provides the final confirmation.

    • The proton at H7 (adjacent to the triazole ring) should show a 3-bond correlation to C5 .

    • The proton at H5 should show a 3-bond correlation to C7 .

    • Crucially, the proton at H4 should show a 3-bond correlation to the quaternary carbon C7a .

This specific set of long-range correlations is unique to the 6-bromo isomer and allows for the confident exclusion of the 5-bromo and 7-bromo alternatives.

Data Synthesis and Final Confirmation

Technique Observation Conclusion
Mass Spec Molecular ion cluster with a ~1:1 M+ / M+2 ratio.Confirms the molecular formula C₇H₆BrN₃ and the presence of one bromine atom.
¹H NMR One 3H singlet (methyl) and three 1H aromatic signals.Consistent with a methyl-substituted bromobenzotriazole structure.
¹³C NMR One methyl carbon and six aromatic carbons (four CH, two quaternary).Provides the complete carbon framework.
HSQC Correlates the three aromatic proton signals to their directly attached carbons.Assigns the protonated carbons (C4, C5, C7).
HMBC N-CH₃ protons correlate to C4 and C7a . Aromatic protons show correlations consistent with the 6-bromo substitution pattern.Confirms N1 methylation and unequivocally establishes the 6-bromo substitution pattern , ruling out all other regioisomers.

The mutually reinforcing evidence from these orthogonal techniques provides an unshakeable foundation for the final structure assignment of 6-bromo-1-methyl-1H-benzo[d]triazole .

Detailed Experimental Protocols

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • HSQC Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3). Set the spectral widths to cover the respective proton and carbon regions.

  • HMBC Acquisition: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter.

  • Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the residual solvent peak.

References

  • Benchchem. A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry.

  • Clark, J. (2015). mass spectra - the M+2 peak. Chemguide.

  • Chemistry Steps. Isotopes in Mass Spectrometry.

  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl.

  • Columbia University. HSQC and HMBC | NMR Core Facility.

Sources

An In-Depth Technical Guide to the Discovery of 6-bromo-1-methyl-1H-benzotriazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of a specific derivative, 6-bromo-1-methyl-1H-benzotriazole. This document delves into the strategic considerations behind its synthesis, offering detailed experimental protocols for researchers. Furthermore, it explores the derivatization potential of this molecule, highlighting its utility as a versatile building block in the discovery of novel therapeutic agents.[3] The content herein is structured to provide both a foundational understanding for emerging scientists and nuanced insights for seasoned professionals in drug development.

Introduction: The Significance of the Benzotriazole Core in Medicinal Chemistry

Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, is a privileged scaffold in drug discovery.[4] Its derivatives have demonstrated a remarkable array of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[1][5] The unique electronic properties of the benzotriazole nucleus, coupled with its ability to engage in various non-covalent interactions, make it an attractive template for the design of enzyme inhibitors and receptor modulators.[4]

The introduction of halogen substituents, such as bromine, onto the benzotriazole ring is a well-established strategy to enhance biological activity. Halogenation can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule.[2] Similarly, N-alkylation of the triazole ring can significantly influence the compound's pharmacological profile.[6] The strategic combination of a bromo-substituent at the 6-position and a methyl group at the 1-position of the benzotriazole core yields 6-bromo-1-methyl-1H-benzotriazole, a molecule primed for further chemical exploration and derivatization in the quest for novel drug candidates.[3]

Synthesis of the Core Compound: 6-bromo-1-methyl-1H-benzotriazole

The synthesis of 6-bromo-1-methyl-1H-benzotriazole can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic strategy involves a two-step process: the formation of the brominated benzotriazole core via diazotization, followed by regioselective N-methylation.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the N-methyl bond, leading back to 6-bromo-1H-benzotriazole. This intermediate can be further disconnected through the triazole ring, pointing to 5-bromo-benzene-1,2-diamine as a key precursor. This precursor can be synthesized from commercially available starting materials. This strategic approach allows for the controlled introduction of the desired functionalities.

G Target 6-bromo-1-methyl-1H-benzotriazole Intermediate1 6-bromo-1H-benzotriazole Target->Intermediate1 N-demethylation Precursor1 5-bromo-benzene-1,2-diamine Intermediate1->Precursor1 Ring opening

Caption: Retrosynthetic analysis of 6-bromo-1-methyl-1H-benzotriazole.

Step 1: Synthesis of 6-bromo-1H-benzotriazole via Diazotization

The foundational step in this synthesis is the formation of the benzotriazole ring through the diazotization of an appropriately substituted o-phenylenediamine. This classic reaction provides a reliable method for constructing the heterocyclic core.

Materials:

  • 4-bromo-o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite

  • Deionized water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-bromo-o-phenylenediamine (10 g, 53.5 mmol) in a mixture of glacial acetic acid (20 ml) and water (100 ml). The mixture may require gentle warming to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml).

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Add an additional portion of acetic acid (20 ml) and heat the reaction mixture to 80-85°C for 1 hour.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0-5 °C and allow the product to crystallize for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum at 45 °C to yield 5-bromo-1H-benzotriazole.[3]

Causality of Experimental Choices: The use of acetic acid provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite. The initial low temperature is crucial for the stability of the diazonium salt intermediate. Subsequent heating promotes the intramolecular cyclization to form the stable benzotriazole ring.

G Start 4-bromo-o-phenylenediamine Step1 Dissolve in Acetic Acid/Water Start->Step1 Step2 Cool to 0-5°C Step1->Step2 Step3 Add NaNO2 solution Step2->Step3 Step4 Stir for 1h at 0-5°C Step3->Step4 Step5 Add Acetic Acid, Heat to 80-85°C Step4->Step5 Step6 Hot Filtration Step5->Step6 Step7 Cool and Crystallize Step6->Step7 End 6-bromo-1H-benzotriazole Step7->End G Core 6-bromo-1-methyl-1H-benzotriazole Deriv1 Suzuki Coupling (Aryl/Heteroaryl Derivatives) Core->Deriv1 Deriv2 Buchwald-Hartwig Amination (Amine Derivatives) Core->Deriv2 Deriv3 Sonogashira Coupling (Alkynyl Derivatives) Core->Deriv3 Bioactivity Biological Evaluation (e.g., Kinase Inhibition, Antimicrobial Assays) Deriv1->Bioactivity Deriv2->Bioactivity Deriv3->Bioactivity

Sources

An In-Depth Technical Guide to CAS 1083181-43-4: A Key Intermediate in the Synthesis of Novel MLLT1/3 PROTAC Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1083181-43-4, known as 6-Bromo-1-methyl-1H-benzotriazole. While not a therapeutic agent in itself, this molecule serves as a critical building block in the synthesis of advanced bi-functional molecules, specifically Proteolysis Targeting Chimeras (PROTACs). The primary focus of this document is to elucidate the role of 6-Bromo-1-methyl-1H-benzotriazole in the development of potent and selective degraders of the transcriptional coactivators MLLT1 and MLLT3, which are implicated in various forms of cancer. This guide will delve into the synthetic utility of this compound, the mechanism of action of the resulting PROTACs, and the therapeutic rationale for targeting MLLT1/3 in oncology.

Introduction to CAS 1083181-43-4: Chemical Identity and Properties

6-Bromo-1-methyl-1H-benzotriazole is a heterocyclic compound with the molecular formula C7H6BrN3.[1] It belongs to the benzotriazole family, which are bicyclic compounds consisting of a benzene ring fused to a triazole ring.[2] The presence of a bromine atom and a methyl group on the benzotriazole scaffold makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of 6-Bromo-1-methyl-1H-benzotriazole

PropertyValueSource
CAS Number 1083181-43-4[3][4][5][6]
Molecular Formula C7H6BrN3[1]
Molecular Weight 212.05 g/mol [1]
Synonyms 6-Bromo-1-methyl-1H-benzo[d][7][8]triazole, 6-Bromo-1-methyl-1H-benzotriazole[7]
Appearance White to light tan solid (typical for benzotriazoles)[2]
Solubility Expected to be soluble in organic solvents like methanol, THF, and ethyl acetate. Benzotriazole itself is fairly water-soluble.[2]N/A

The Emergence of PROTACs: A Paradigm Shift in Targeted Therapy

To fully appreciate the significance of 6-Bromo-1-methyl-1H-benzotriazole, it is essential to understand the technology it helps enable: Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[9][10][11][12]

Unlike traditional small-molecule inhibitors that merely block the function of a protein, PROTACs trigger its complete degradation.[12] This offers several potential advantages, including:

  • Event-driven, catalytic action: A single PROTAC molecule can induce the degradation of multiple target protein molecules.[12]

  • Targeting the "undruggable" proteome: PROTACs can degrade proteins that lack a functional active site for inhibition, such as scaffolding proteins.[10][11]

  • Overcoming drug resistance: By eliminating the target protein, PROTACs may circumvent resistance mechanisms associated with inhibitor-based therapies.[12]

A PROTAC molecule is comprised of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[13]

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., MLLT1/3) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound POI_bound->PROTAC_bound Binds PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Binds Ub_POI Poly-ubiquitinated POI E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Figure 1: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Synthetic Utility of 6-Bromo-1-methyl-1H-benzotriazole in PROTAC Synthesis

The primary documented application of 6-Bromo-1-methyl-1H-benzotriazole is as a key intermediate in the synthesis of PROTACs designed to degrade MLLT1 and MLLT3.[8] A recent patent application (WO2024188906A1) details a synthetic route where this compound is a crucial starting material.[8]

Experimental Protocol: Carbonylation of 6-Bromo-1-methyl-1H-benzotriazole

The following protocol is adapted from the synthetic procedures described in patent WO2024188906A1.[8] This reaction introduces a carbonyl group at the 6-position of the benzotriazole ring, which is a critical step for further elaboration into the final PROTAC structure.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-Bromo-1-methyl-1H-benzotriazole (1 equivalent) in methanol (MeOH), add triethylamine (Et3N, 3 equivalents).

  • Catalyst Addition: Add dichloropalladium(II) with 1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl2, 0.1 equivalents) to the reaction mixture.

  • Carbonylation: Introduce carbon monoxide (CO) gas at a pressure of 30 atm.

  • Heating: Stir the reaction mixture at 120°C for 2 days.

  • Workup: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether (PE) and ethyl acetate (EA) as the eluent to yield the desired carbonylated product.

Synthesis_Step cluster_reagents Reagents & Conditions Reactant 6-Bromo-1-methyl-1H-benzotriazole (CAS 1083181-43-4) Product Carbonylated Intermediate Reactant->Product Carbonylation Reagents CO (30 atm) Et3N MeOH Pd(dppf)Cl2 120°C, 2 days

Figure 2: Key synthetic step involving 6-Bromo-1-methyl-1H-benzotriazole.

This carbonylated intermediate serves as a versatile handle for subsequent coupling reactions to build the full PROTAC molecule, which includes the MLLT1/3 binding moiety, the linker, and the E3 ligase ligand. The development of robust and modular synthetic strategies is crucial for the efficient generation and optimization of PROTAC libraries.[14][15][16]

Therapeutic Rationale: Targeting MLLT1 and MLLT3 in Cancer

MLLT1 (also known as ENL) and MLLT3 (also known as AF9) are histone reader proteins that play a critical role in transcriptional regulation.[7] They are components of the Super Elongation Complex (SEC), which is essential for the expression of key developmental genes.[7]

In many cancers, particularly acute leukemias (AML and ALL), the SEC is "hijacked" to drive the overexpression of potent oncogenes such as MYC, BCL2, HOXA9, and MEIS1.[3][4][7] This makes MLLT1 and MLLT3 highly attractive therapeutic targets.

Targeting the SEC has been clinically validated with menin inhibitors, but many patients either do not respond or develop resistance.[3] Directly targeting the core components of the SEC, MLLT1 and MLLT3, with a degrader offers a novel and potentially more effective therapeutic strategy.[3][4] An MLLT1/3 targeted protein degrader has the potential for broad and durable activity across multiple cancer subtypes, including those resistant to existing therapies.[3]

Conclusion and Future Directions

6-Bromo-1-methyl-1H-benzotriazole (CAS 1083181-43-4) is a key chemical intermediate whose importance is intrinsically linked to the advancement of targeted protein degradation. While it does not possess inherent therapeutic properties, its role in the synthesis of first-in-class MLLT1/3 PROTAC degraders places it at the forefront of innovative cancer drug discovery.[4][8]

The development of these PROTACs, enabled by starting materials like 6-Bromo-1-methyl-1H-benzotriazole, holds significant promise for treating cancers that are dependent on the Super Elongation Complex. Future research in this area will likely focus on optimizing the structure of these degraders to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating this promising therapeutic strategy into clinical benefits for patients. The continued availability and characterization of such specialized chemical building blocks are paramount to the success of these endeavors.

References

  • Dark Blue Therapeutics. Our Science. [Link]

  • PROTAC degraders of MLLT1 and/or MLLT3.
  • The intrinsically disordered proteins MLLT3 (AF9) and MLLT1 (ENL) – multimodal transcriptional switches with roles in normal hematopoiesis, MLL fusion leukemia, and kidney cancer. National Institutes of Health. [Link]

  • MLLT1/3 targeted protein degradation as the best-in-class approach for targeting the super elongation complex (SEC) in acute leukemia, including menin inhibitor refractory disease. ASH Publications. Blood (2023) 142 (Supplement 1): 2771. [Link]

  • First-in-Class Targeted Protein Degrader of MLLT1/3 for the Treatment of Advanced AML and ALL Including Menin Inhibitor Resistant / Refractory Disease. ASH Publications. Blood (2024) 144 (Supplement 1): 2772. [Link]

  • CAS 1083181-43-4 | 6-BroMo-1-Methyl-1H-benzo[d][7][8]triazole - Suppliers list. LookChem. [Link]

  • 6-Bromo-1-methyl-1H-benzo[d][7][8]triazole. MySkinRecipes. [Link]

  • PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology. [Link]

  • Protein degraders enter the clinic — a new approach to cancer therapy. Nature Reviews Clinical Oncology. [Link]

  • Advancing targeted protein degradation for cancer therapy. National Institutes of Health. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

  • Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment. National Institutes of Health. [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and Rad3-related protein (ATR). European Journal of Medicinal Chemistry. [Link]

  • Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. National Institutes of Health. [Link]

  • Benzotriazole. Wikipedia. [Link]

  • 1H-BENZOTRIAZOLE. Ataman Kimya. [Link]

  • 4(or 5)-Methyl-1H-benzotriazole. Lanxess. [Link]

Sources

The Benzotriazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Benzotriazole, a bicyclic aromatic heterocycle, has cemented its status as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in a wide array of non-covalent interactions and its role as a versatile synthetic auxiliary, have made it a cornerstone in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive overview of the benzotriazole scaffold, detailing its multifaceted roles as a pharmacophore and synthetic intermediate. We will explore its critical applications in oncology, infectious diseases, and other therapeutic areas, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable heterocyclic system.

The Benzotriazole Core: A Foundation of Versatility

Benzotriazole (C₆H₅N₃) is a fused heterocyclic system where a benzene ring is joined to a 1,2,3-triazole ring.[4][5] This arrangement confers a unique set of properties that make it highly attractive for drug design. It is a weak acid and a weak base, capable of acting as both an electron donor and acceptor.[3] Its fused aromatic nature facilitates crucial π-π stacking interactions with biological targets, while the three nitrogen atoms serve as excellent hydrogen bond donors and acceptors.[6][7]

Being an isostere of the naturally occurring purine nucleus, its broad-spectrum biological activity is not surprising.[8] This bioisosteric relationship allows benzotriazole derivatives to mimic endogenous ligands and interact with a wide range of enzymes and receptors.[1][9] This versatility is the primary reason for its designation as a privileged scaffold in drug discovery.

G BTH Benzotriazole Scaffold Prop Key Properties Aromatic System (π-π stacking) H-Bond Donors/Acceptors (3 Nitrogen atoms) Bioisostere of Purine Versatile Synthetic Handle BTH->Prop Exhibits Role Core Roles in Drug Discovery Pharmacophore (Direct target interaction) Synthetic Auxiliary (Facilitates synthesis) Bioisosteric Replacement Prop->Role Enables App Therapeutic Applications Anticancer Antimicrobial Antiviral Anti-inflammatory & Others Role->App Leads to

Figure 1: Logical relationship of Benzotriazole properties and applications.

Therapeutic Applications: A Scaffold for Diverse Treatments

The adaptable nature of the benzotriazole core has led to the development of derivatives with a wide spectrum of pharmacological activities.[2][4][5]

Anticancer Agents: Targeting Malignancy

Benzotriazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression.[2][10]

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The benzotriazole structure is adept at fitting into the ATP-binding pocket of various kinases, with its nitrogen atoms forming critical hydrogen bonds with the hinge region of the enzyme.[6]

  • Protein Kinase CK2: One of the most notable targets is Protein Kinase CK2, a ser/thr kinase that is overexpressed in many cancers and promotes cell proliferation and survival. The halogenated derivative 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a potent and selective, ATP-competitive inhibitor of CK2.[11][12][13] Its success has spurred the development of numerous other CK2 inhibitors.[14]

  • Other Kinases: Derivatives have also been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), and FMS-like tyrosine kinase (FLT), which are all crucial for cancer cell cycle regulation and angiogenesis.[2][6][10]

Tubulin Polymerization Inhibition: Certain benzotriazole derivatives functionalized with other heterocyclic systems, such as quinazolines or imidazol-2-thiones, have been shown to inhibit tubulin polymerization, a mechanism similar to that of classic chemotherapy agents like vinca alkaloids.[2][15] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis.[15]

G CK2 Protein Kinase CK2 (Overexpressed in Cancer) Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) CK2->Apoptosis Inhibits TBBt TBBt (Benzotriazole Derivative) TBBt->CK2 Inhibits TBBt->Apoptosis Induces (indirectly) Tumor Tumor Growth Proliferation->Tumor

Sources

An In-depth Technical Guide to 6-bromo-1-methyl-1H-benzotriazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzotriazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic configuration allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] Within this versatile class of compounds, halogenated and alkylated derivatives offer nuanced modifications to the core structure, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of a specific derivative, 6-bromo-1-methyl-1H-benzotriazole, a molecule with significant potential in synthetic and medicinal chemistry. While specific literature on this exact compound is sparse, this guide will leverage established synthetic methodologies for related analogs and extensive data on the bioactivity of substituted benzotriazoles to provide a robust framework for its synthesis, characterization, and potential applications.

Core Synthesis: A Proposed Two-Step Approach

The synthesis of 6-bromo-1-methyl-1H-benzotriazole can be logically approached through a two-step process: the initial formation of the benzotriazole ring system followed by N-methylation.

Step 1: Synthesis of 6-bromo-1H-benzotriazole

The foundational step involves the diazotization of a substituted o-phenylenediamine. The most direct precursor for this is 4-bromo-1,2-phenylenediamine. The reaction proceeds via the formation of a diazonium salt, which then undergoes intramolecular cyclization to yield the benzotriazole ring.[3]

Reaction Scheme:

Synthesis of 6-bromo-1H-benzotriazole reactant1 4-bromo-1,2-phenylenediamine product 6-bromo-1H-benzotriazole reactant1->product Diazotization & Cyclization reactant2 NaNO2, CH3COOH reactant2->product

Caption: Synthesis of the 6-bromo-1H-benzotriazole precursor.

Experimental Protocol:

A detailed protocol for the synthesis of the unmethylated precursor, 5-bromo-1H-benzotriazole (which exists in tautomeric equilibrium with 6-bromo-1H-benzotriazole), has been well-documented.[2]

  • Materials: 4-bromo-1,2-phenylenediamine, Glacial Acetic Acid, Sodium Nitrite, Deionized Water, Ice.

  • Procedure:

    • Dissolve 4-bromo-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring in the ice bath for a designated period.

    • The reaction mixture is then heated to promote cyclization.

    • Upon cooling, the product precipitates and can be collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: N-Methylation of 6-bromo-1H-benzotriazole

The introduction of the methyl group onto the benzotriazole nitrogen can be achieved through various alkylation methods. A common and effective approach involves the use of a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[4][5] The N-alkylation of benzotriazoles can result in a mixture of N1 and N2 isomers, the ratio of which is influenced by reaction conditions.[6]

Reaction Scheme:

N-Methylation of 6-bromo-1H-benzotriazole reactant1 6-bromo-1H-benzotriazole product 6-bromo-1-methyl-1H-benzotriazole reactant1->product reactant2 Methylating Agent (e.g., CH3I) reactant2->product N-Methylation reactant3 Base (e.g., K2CO3) reactant3->product

Caption: N-Methylation to yield the final product.

Experimental Protocol:

  • Materials: 6-bromo-1H-benzotriazole, Methyl Iodide (or Dimethyl Sulfate), Potassium Carbonate (or another suitable base), Acetone (or another appropriate solvent).

  • Procedure:

    • Dissolve 6-bromo-1H-benzotriazole in a suitable solvent like acetone.

    • Add a base, such as potassium carbonate, to the solution.

    • Add the methylating agent (e.g., methyl iodide) dropwise to the stirred mixture.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography or recrystallization to yield 6-bromo-1-methyl-1H-benzotriazole.

Physicochemical and Spectroscopic Properties

PropertyPredicted/Known ValueSource/Basis of Prediction
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol [7]
Appearance Likely a white to off-white solidBased on related benzotriazole derivatives
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Based on the structure and properties of similar compounds.
Predicted Spectroscopic Data

The following are predicted spectral characteristics based on analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the bromo substituent and the position of the methyl group on the triazole ring. For comparison, the N-methyl protons in 1-methyl-1H-benzotriazole appear around 4.3 ppm. The aromatic protons of bromo-substituted benzotriazoles typically appear in the range of 7.2-8.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The chemical shifts will be characteristic of the benzotriazole ring system, with the carbon bearing the bromine atom shifted downfield.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of N₂ and subsequent fragmentation of the aromatic ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic ring, and C-N stretching.

Potential Applications in Drug Development and Research

The structural features of 6-bromo-1-methyl-1H-benzotriazole suggest its potential as a valuable building block and a pharmacologically active agent in its own right. The broader class of benzotriazole derivatives has demonstrated a wide array of biological activities.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial and antifungal properties of substituted benzotriazoles.[1][8] The presence of a halogen atom, such as bromine, on the benzene ring is often associated with enhanced antimicrobial activity. The methyl group on the triazole ring can modulate the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

Antiviral Activity

N-alkyl derivatives of halogenated benzotriazoles have been investigated as inhibitors of viral enzymes. For instance, N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have shown inhibitory activity against the NTPase/helicase of the Hepatitis C virus (HCV).[9] This suggests that 6-bromo-1-methyl-1H-benzotriazole could be a scaffold for the development of novel antiviral agents.

Antiprotozoal Activity

Bromo and methyl analogues of benzotriazole have been synthesized and evaluated for their in vitro antiprotozoal activity against organisms like Acanthamoeba castellanii.[2] This indicates a potential therapeutic application for parasitic infections.

Synthetic Intermediate

The bromo substituent on the benzotriazole ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of more complex molecules with potentially enhanced biological activities.

Conclusion

6-bromo-1-methyl-1H-benzotriazole is a promising heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this molecule is limited, a reliable synthetic pathway can be proposed based on well-established chemical transformations. The known biological activities of related bromo- and methyl-substituted benzotriazoles provide a strong rationale for its investigation as a potential antimicrobial, antiviral, and antiprotozoal agent. Further research into the synthesis, characterization, and biological evaluation of 6-bromo-1-methyl-1H-benzotriazole is warranted to fully explore its therapeutic and synthetic utility.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry and Chemotherapy, 16(5), 315-326.
  • Di Santo, R. (2019). Benzotriazole: An overview on its versatile biological behavior. Mini reviews in medicinal chemistry, 19(14), 1155-1172.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. (2023). RSC Advances, 13(28), 19045-19060.
  • Kumar, R., Yar, M. S., Rai, A. K., & Chaturvedi, V. (2012). Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives. European journal of medicinal chemistry, 53, 316-324.
  • BenchChem. (n.d.). 6-Bromomethyl-1-methyl-1H-benzotriazole.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H bonds with 2-isopropoxytetrahydro-2H-pyran. (2015). RSC Advances, 5(100), 82269-82274.
  • PubChem. (n.d.). 5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024).
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. (2021). Molecules, 26(12), 3564.
  • Avhad, K. C., & Upadhyay, U. G. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. Retrieved from [Link]

  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of the benzotriazole powder. (n.d.). ResearchGate. Retrieved from [Link]

  • de Freitas, L. F., de Paula, L. F., Durán, F. J., da Silva, G. F., de Oliveira, D. N., & de Oliveira, H. C. (2025).
  • SpectraBase. (n.d.). 5-methyl-1H-benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylbenzotriazole. Retrieved from [Link]

  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2024). EJNMMI Radiopharmacy and Chemistry, 9(1), 5.
  • NIST. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2025).
  • de Freitas, L. F., de Paula, L. F., Durán, F. J., da Silva, G. F., de Oliveira, D. N., & de Oliveira, H. C. (2025).
  • NIST. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • mzCloud. (n.d.). 1-Methylbenzotriazole. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 1-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-1-(cyclohexylmethyl)-1H-benzotriazole. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Screening of 6-bromo-1-methyl-1H-benzotriazole for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation of 6-bromo-1-methyl-1H-benzotriazole, a heterocyclic compound with significant potential in medicinal chemistry. As researchers and drug development professionals, our objective is to efficiently and logically assess the therapeutic promise of novel chemical entities. This document outlines a strategic, multi-tiered screening cascade designed to elucidate the cytotoxic, antimicrobial, and enzyme-inhibitory properties of this compound, thereby providing a foundational dataset for further investigation.

Introduction: The Therapeutic Potential of Benzotriazole Scaffolds

Benzotriazole and its derivatives have garnered considerable attention in medicinal chemistry due to their versatile biological activities.[1][2][3][4][5][6] The benzotriazole nucleus, a fused ring system of benzene and triazole, serves as a valuable scaffold in drug design.[2] This structural motif is present in compounds exhibiting a wide array of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][6] The three nitrogen atoms within the triazole ring can form hydrogen bonds and coordinate with various biological macromolecules, while the fused benzene ring can participate in π-π stacking interactions, enhancing binding to enzymes and receptors.[3] The addition of a bromine atom and a methyl group to the benzotriazole core, as in 6-bromo-1-methyl-1H-benzotriazole, can significantly modulate its physicochemical properties and biological activity. Halogenation, for instance, has been shown to enhance the antimicrobial and antiprotozoal activity of some benzotriazole derivatives.[2]

This guide will delineate a systematic preliminary screening approach for 6-bromo-1-methyl-1H-benzotriazole, commencing with an assessment of its inherent cytotoxicity, followed by an evaluation of its potential as an antimicrobial agent and an enzyme inhibitor.

Physicochemical Properties of 6-bromo-1-methyl-1H-benzotriazole

A thorough understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity and for formulating it for in vitro and in vivo studies.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [7]
CAS Number 1083181-43-4[7][8]
Appearance White solid (typical for benzotriazoles)[9]
Melting Point Not explicitly available for this specific isomer, but related compounds like 6-methyl-1H-benzotriazole have a melting point of 80-82°C.[10]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.[11]

Note: Experimental determination of solubility and stability in assay media is a critical preliminary step.

A Tiered Screening Cascade for 6-bromo-1-methyl-1H-benzotriazole

A tiered or cascaded screening approach is an efficient method to progressively evaluate a compound's biological activity.[12][13] This strategy prioritizes broad, cost-effective assays initially, followed by more specific and complex assays for promising candidates.

Screening_Cascade cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Bioactivity Profiling cluster_2 Tier 3: In Silico & Mechanistic Studies A Compound Acquisition & QC (Purity, Identity) B Cytotoxicity Screening (e.g., MTT Assay) A->B Proceed if pure C Antimicrobial Screening (Broth Microdilution) B->C Proceed if non-toxic at relevant concentrations D Enzyme Inhibition Screening (Targeted or Broad Panel) B->D Proceed if non-toxic at relevant concentrations E Computational Docking (Target Identification) C->E If active F Mechanism of Action Studies D->F If active

Caption: A tiered screening cascade for 6-bromo-1-methyl-1H-benzotriazole.

Experimental Protocols

Tier 1: Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The concentration of the formazan, which is proportional to the number of viable cells, is determined by spectrophotometry after solubilization.[14][15]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 90 µL of complete culture medium.[17]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15][17]

  • Compound Treatment:

    • Prepare a stock solution of 6-bromo-1-methyl-1H-benzotriazole in DMSO.

    • Create a series of dilutions of the compound in culture medium.

    • Add 10 µL of each compound dilution to the respective wells, resulting in final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for another 24 to 48 hours.[17]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]

    • Incubate the plate for 4 hours in a humidified atmosphere.[15]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[14][15]

    • Allow the plate to stand overnight in the incubator.[15]

    • Measure the absorbance of the samples at a wavelength between 500 and 600 nm using a microplate reader.[14][15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Tier 2: Antimicrobial Screening - Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.[18]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger) overnight in an appropriate broth medium.[20][21]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[22]

    • Dilute the adjusted suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[23]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile Mueller-Hinton broth into all wells of a 96-well microtiter plate.[23]

    • Add 100 µL of a 2x concentrated stock solution of 6-bromo-1-methyl-1H-benzotriazole to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column.[23] The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no bacteria).[23]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[22]

    • Cover the plate and incubate at 37°C for 16-20 hours for bacteria, and at an appropriate temperature and duration for fungi.[18]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]

Tier 2: Enzyme Inhibition Screening

Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that modulate the activity of specific enzymes.[24][25][26] The choice of enzyme(s) to screen against can be guided by the known activities of related benzotriazole derivatives or through a broader panel screening approach.[2][3] For instance, some benzotriazole derivatives have been shown to inhibit protein kinase CK2.[3][5]

General Protocol for an Enzyme Inhibition Assay (e.g., Kinase Assay):

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the specific enzyme.

    • Prepare solutions of the enzyme, its substrate (e.g., a peptide and ATP for a kinase), and the test compound at various concentrations.

  • Assay Procedure:

    • In a microtiter plate, combine the enzyme, the test compound (or vehicle control), and the buffer.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection:

    • Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Tier 3: In Silico Screening and Mechanistic Elucidation

For compounds that exhibit promising activity in Tier 2 assays, computational methods can be employed to predict potential molecular targets and binding modes.[21][27] Molecular docking studies can simulate the interaction of 6-bromo-1-methyl-1H-benzotriazole with the active sites of various enzymes or receptors.[27] This in silico approach can help prioritize targets for further experimental validation and guide the design of more potent derivatives.[28]

In_Silico_Workflow A 3D Structure of 6-bromo-1-methyl-1H-benzotriazole C Molecular Docking Simulation A->C B Database of Potential Protein Targets B->C D Binding Affinity Scoring & Pose Analysis C->D E Identification of High-Probability Targets D->E F Experimental Validation (Enzyme Inhibition Assays) E->F

Caption: A general workflow for in silico screening of 6-bromo-1-methyl-1H-benzotriazole.

Data Summary and Interpretation

The preliminary screening will generate a dataset that provides a foundational understanding of the biological activity of 6-bromo-1-methyl-1H-benzotriazole.

AssayEndpointHypothetical ResultInterpretation
MTT Cytotoxicity (HeLa cells) IC₅₀> 100 µMThe compound exhibits low cytotoxicity against this cell line, suggesting a favorable therapeutic window.
Antimicrobial (S. aureus) MIC16 µg/mLThe compound shows moderate antibacterial activity against a Gram-positive bacterium.
Antimicrobial (E. coli) MIC> 128 µg/mLThe compound is largely inactive against this Gram-negative bacterium, suggesting potential selectivity.
Antifungal (C. albicans) MIC32 µg/mLThe compound demonstrates moderate antifungal activity.
Enzyme Inhibition (Protein Kinase CK2) IC₅₀5 µMThe compound is a potent inhibitor of this specific kinase, warranting further investigation into its mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach for the preliminary screening of 6-bromo-1-methyl-1H-benzotriazole. The proposed tiered cascade, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, provides a robust framework for identifying and prioritizing compounds with therapeutic potential. Positive results from this initial screen would justify progression to more advanced studies, including mechanism of action elucidation, lead optimization, and in vivo efficacy testing. The versatility of the benzotriazole scaffold suggests that 6-bromo-1-methyl-1H-benzotriazole could be a valuable starting point for the development of novel therapeutic agents.[1][2][3][4][5][6]

References

  • Wikipedia. MTT assay. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • GSC Biological and Pharmaceutical Sciences. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Wikipedia. Broth microdilution. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Link]

  • Elabscience. MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). [Link]

  • IJNRD. OVERVIEW OF BENZOTRIAZOLE. [Link]

  • PubMed. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • PubMed Central. Benzotriazole: An overview on its versatile biological behavior. [Link]

  • Current Opinion in Pharmacology. Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • PubMed Central. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • ResearchGate. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles | Request PDF. [Link]

  • National Institutes of Health. Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

  • BioIVT. Enzyme Inhibition Studies. [Link]

  • ResearchGate. Targeting enzyme inhibitors in drug discovery | Request PDF. [Link]

  • World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • National Institutes of Health. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. [Link]

  • PubMed. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. [Link]

  • PubMed. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

  • PubMed Central. Screening and identification of novel biologically active natural compounds. [Link]

  • Drug Target Review. Novel streamlined screening method could discover new horizons in chemical reaction design. [Link]

  • Technology Networks. Screening Strategies Used in Drug Discovery. [Link]

  • International Journal of Pharmaceutical Sciences and Research. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]

  • ChemBK. 6-Methyl-1H-benzotriazole. [Link]

  • ResearchGate. (PDF) Review on synthetic study of benzotriazole. [Link]

Sources

Theoretical Investigations into the 1-methyl-1H-benzotriazole System: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzotriazole (Mebta), a derivative of the heterocyclic compound benzotriazole, is a molecule of significant scientific and industrial interest. Structurally, it consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted at the N1 position.[1][2][3] This substitution is crucial, as the parent 1H-benzotriazole exists in two tautomeric forms, with the N(1)-substituted benzenoid form being considerably more stable and prevalent than its N(2)-substituted quinonoid counterpart.[1] This stability makes 1-methyl-1H-benzotriazole a well-defined system for both experimental and theoretical exploration.

The utility of Mebta and its parent compound spans numerous fields. It is widely recognized as a highly effective corrosion inhibitor, particularly for copper and its alloys, where it forms a protective surface layer to prevent degradation.[4][5] Furthermore, its derivatives are explored in medicinal chemistry for potential antifungal and anti-hyperglycemic activities.[6][7][8] The unique electronic properties of the benzotriazole scaffold also make it a valuable intermediate in chemical synthesis and a component in UV stabilizers for polymers.[5]

Given its broad applicability, a deep understanding of Mebta's molecular properties, reactivity, and interaction mechanisms is paramount. Theoretical and computational chemistry provide an indispensable toolkit for this purpose. By simulating molecular behavior at the quantum level, these methods offer insights that are often difficult or impossible to obtain through experimental means alone. This guide provides a comprehensive overview of the theoretical methodologies applied to study the 1-methyl-1H-benzotriazole system, detailing the computational protocols, key findings on its electronic and structural properties, and its reactivity in various applications.

Core Computational Methodologies

The theoretical investigation of a molecular system like 1-methyl-1H-benzotriazole relies on a suite of computational methods. The choice of method is dictated by the specific property of interest, balancing the need for accuracy with computational feasibility.

Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for systems of this size. It offers a robust compromise between accuracy and computational cost, making it ideal for calculating molecular geometries, vibrational frequencies, and electronic properties.

Causality in Method Selection: DFT is chosen over simpler methods because it accounts for electron correlation, which is crucial for accurately describing the electronic structure of aromatic and heterocyclic systems. It is preferred over more computationally expensive ab initio methods for routine calculations like geometry optimization, as it provides comparable accuracy in a fraction of the time. Studies on Mebta and related systems frequently employ hybrid functionals like B3LYP or CAM-B3LYP combined with Pople-style basis sets such as 6-311+G(d,p), which have been shown to yield results in excellent agreement with experimental data.[9][10]

Protocol 1: Standard DFT Geometry Optimization and Frequency Analysis

  • Input Structure Generation: Build an initial 3D structure of 1-methyl-1H-benzotriazole using molecular modeling software. The IUPAC name is 1-methyl-1H-benzo[d][6][7][11]triazole and its molecular formula is C₇H₇N₃.[2]

  • Calculation Setup:

    • Select a DFT functional (e.g., B3LYP).

    • Choose a suitable basis set (e.g., 6-311+G(d,p)). This basis set includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately representing bonding environments.

    • Specify the task as "Optimization + Frequencies". The optimization part will locate the minimum energy geometry, while the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide thermodynamic data and predicted vibrational spectra (IR, Raman).

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Analysis:

    • Verify that the optimization has converged.

    • Confirm the absence of imaginary frequencies.

    • Extract optimized coordinates, bond lengths, angles, and dihedral angles.

    • Analyze the computed vibrational spectra and compare them with experimental data if available.[9]

dft_workflow cluster_prep Preparation cluster_calc Computation cluster_analysis Analysis start Initial 3D Structure setup Select Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) start->setup run Perform Geometry Optimization & Frequency Calculation setup->run converge Check Convergence run->converge converge->run If No freq Verify No Imaginary Frequencies converge->freq If Yes results Extract Geometric & Spectroscopic Data freq->results If Yes

Caption: A typical workflow for a DFT geometry optimization and frequency calculation.

Time-Dependent DFT (TD-DFT)

To investigate the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is the standard theoretical tool. It calculates the energies of electronic excitations from the ground state to various excited states.

Causality in Method Selection: TD-DFT is used because it can accurately predict the energies of π*←π transitions, which are characteristic of conjugated systems like Mebta, and provides a theoretical basis for interpreting experimental UV-Vis spectra.[9]

Molecular Docking

In the context of drug development, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Causality in Method Selection: For benzotriazole derivatives evaluated as enzyme inhibitors, docking is essential to hypothesize the binding mode and predict binding affinity.[6][8] This allows researchers to understand structure-activity relationships (SAR) and rationally design more potent inhibitors. It provides a structural basis for observed biological activity, correlating computational predictions with experimental results.[6]

Protocol 2: Molecular Docking Workflow

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., fungal cytochrome P450) from a database like the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Ligand Preparation: Generate the optimized 3D structure of the Mebta derivative (ligand) using the DFT protocol described above. Assign appropriate atom types and charges.

  • Binding Site Definition: Identify the active site of the enzyme, typically a pocket or groove where the natural substrate binds. Define a grid box that encompasses this site for the docking calculation.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the ligand within the defined binding site. The software uses a scoring function to estimate the binding affinity for each pose.

  • Pose Analysis: Analyze the top-ranked docking poses. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues to understand the structural basis of binding.

docking_workflow cluster_inputs Input Preparation cluster_process Docking Process cluster_output Output Analysis p Prepare Target Protein (from PDB) bs Define Binding Site p->bs l Prepare Ligand (Mebta derivative) l->bs ds Run Docking Simulation bs->ds pa Analyze Docking Poses & Scores ds->pa ia Identify Key Intermolecular Interactions pa->ia

Caption: A generalized workflow for molecular docking studies.

Molecular and Electronic Structure

Theoretical calculations provide a precise picture of the geometry and electronic landscape of 1-methyl-1H-benzotriazole.

Geometric Properties

DFT calculations have shown that the fused benzene and triazole rings in Mebta are planar. The calculated bond lengths and angles are in very good agreement with experimental data where available, validating the accuracy of the theoretical models.

ParameterDFT Calculated Value (Å/°)
C3-N1 Bond Length~1.35 Å
N1-N2 Bond Length~1.34 Å
N2-N3 Bond Length~1.29 Å
C-C (aromatic) Bond Lengths~1.39 - 1.41 Å
C-N (in ring) Bond Lengths~1.35 - 1.39 Å
Note: Representative values compiled from typical DFT studies.[9] Exact values depend on the specific functional and basis set used.
Electronic Properties and Reactivity Descriptors

The electronic character of Mebta is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

In a study of a related 1H-benzotriazole derivative, the HOMO was found to be localized on the amide group, while the LUMO was centered on the benzotriazole moiety.[12] This separation indicates the likely sites for nucleophilic and electrophilic attack, respectively. The energy of the HOMO is related to the ionization potential and is a key indicator for corrosion inhibition efficiency, as it reflects the molecule's tendency to donate electrons to vacant d-orbitals of a metal surface.

PropertyCalculated Value (eV)Significance
HOMO Energy-0.1797Electron-donating ability
LUMO Energy-0.0985Electron-accepting ability
HOMO-LUMO Gap0.0812Chemical reactivity and stability
Values are for 1H-benzotriazole aceto-hydrazide as a representative example.[12]

Applications Explored Through a Theoretical Lens

Corrosion Inhibition Mechanism

The primary industrial application of benzotriazoles is corrosion inhibition. Theoretical studies using DFT have been instrumental in elucidating the mechanism at the atomic level. The process involves the adsorption of the inhibitor molecule onto a metal surface, forming a protective barrier.

DFT calculations on the adsorption of benzotriazole on various copper surfaces (Cu(111), Cu(100), Cu(110)) show two primary modes of interaction[13][14]:

  • Chemisorption: The molecule binds in an upright geometry through coordinate bonds between its nitrogen atoms and the copper surface atoms.

  • Physisorption: The molecule lies nearly parallel to the surface, interacting through its π-system.

The strength of the interaction (adsorption energy) increases as the copper surface becomes less densely packed, from Cu(111) to Cu(110).[13][14] The presence of the methyl group in Mebta can enhance the protective film by increasing its hydrophobicity and surface coverage, a phenomenon that can be quantified and predicted using computational models.[15][16]

corrosion_inhibition cluster_process Inhibition Process cluster_mechanism Theoretical Insights (DFT) mebta Mebta in Solution adsorption Adsorption on Surface mebta->adsorption metal Metal Surface (e.g., Copper) metal->adsorption film Formation of Protective Film adsorption->film homo HOMO donates electrons to vacant metal d-orbitals adsorption->homo Mechanism protection Corrosion Prevented film->protection n_atoms Nitrogen atoms coordinate with metal homo->n_atoms pi_system π-system interacts with surface n_atoms->pi_system

Caption: The mechanism of corrosion inhibition by Mebta as elucidated by DFT.

Environmental Degradation

Theoretical studies are also used to predict the environmental fate of benzotriazoles. For instance, the degradation mechanism of 1H-benzotriazole and 4-methyl-1H-benzotriazole initiated by hydroxyl radicals (•OH) in advanced oxidation processes has been investigated using DFT.[17] These calculations determined the reaction pathways, rate constants, and transformation products. The primary reaction type was found to be the addition of the •OH radical to the benzotriazole ring system.[17] Such studies are critical for assessing the persistence and potential toxicity of these compounds and their degradation byproducts in aquatic environments.[17]

Conclusion and Future Outlook

Theoretical studies, predominantly leveraging Density Functional Theory, have provided profound insights into the fundamental properties and reactivity of 1-methyl-1H-benzotriazole. These computational approaches have successfully rationalized its molecular and electronic structure, elucidated its mechanism as a corrosion inhibitor at the atomic level, and guided the design of novel derivatives for applications in medicinal chemistry. The strong agreement often found between theoretical predictions and experimental results for spectroscopic and geometric properties validates the power of these methods as a predictive and interpretive tool.[9]

Looking forward, the synergy between computational modeling and experimental research will continue to drive innovation. Future theoretical work could focus on:

  • Multi-scale Modeling: Combining quantum mechanical methods with molecular dynamics to simulate the behavior of protective films on metal surfaces under more realistic environmental conditions (e.g., in aqueous solution, at various temperatures).

  • Machine Learning: Utilizing large datasets from computational experiments to develop machine learning models that can rapidly predict the properties and efficacy of new, unsynthesized benzotriazole derivatives, accelerating the discovery of superior corrosion inhibitors or drug candidates.

  • Advanced Reactivity Studies: Investigating more complex reaction mechanisms, including photochemical processes and interactions with biological systems, to further broaden the application scope of this versatile molecular scaffold.

By continuing to refine and apply these powerful computational tools, the scientific community can unlock the full potential of 1-methyl-1H-benzotriazole and its related systems, leading to advancements in materials science, environmental protection, and human health.

References

  • Jadhav, V., et al. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Request PDF.
  • Zahra, S., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC, NIH.
  • Alovuddinov, A., et al. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals. E3S Web of Conferences.
  • Gao, L., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. PubMed.
  • Khan, H., et al. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed.
  • Perlepes, S. P., et al. (2021). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI.
  • Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society.
  • Dimitropoulos, A., et al. (2023). A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies.
  • Anonymous. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR.
  • ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. Request PDF.
  • ResearchGate. (n.d.). Benzotriazole derivative as an effective corrosion inhibitor for low carbon steel in 1 M HCl and 1 M HCl + 3.5 wt% NaCl solutions. Request PDF.
  • You, D., et al. (n.d.). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy.
  • ResearchGate. (n.d.). Exploring the Reactivity of Benzotriazole Derivatives: Mayr's Approach and Density Functional Theory Analysis. Request PDF.
  • ResearchGate. (n.d.). Molecular structures of (a) 1H-benzotriazole and (b) 5-methyl...
  • Kokalj, A. (2011). DFT study of gas-phase adsorption of benzotriazole on Cu(111), Cu(100), Cu(110)
  • Anonymous. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. JETIR.
  • ResearchGate. (2020). 5-Methyl-1H-Benzotriazole as an Effective Corrosion Inhibitor for Ultra-Precision Chemical Mechanical Polishing of Bearing Steel. Request PDF.
  • Anonymous. (2024).
  • ResearchGate. (n.d.). DFT study of gas-phase adsorption of benzotriazole on Cu(111), Cu(100), Cu(110)
  • National Center for Biotechnology Information. (n.d.). 1-Methylbenzotriazole. PubChem Compound Summary for CID 25902.
  • NIST. (n.d.). 1H-Benzotriazole, 1-methyl-. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). 1H-Benzotriazole, 1-methyl-. NIST Chemistry WebBook, SRD 69.

Sources

An In-depth Technical Guide to the Reactivity of the Bromo Group on the Benzotriazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromo-Benzotriazoles

The benzotriazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique chemical properties and its presence in a multitude of biologically active compounds.[1] Its derivatives are instrumental in the development of kinase inhibitors, antiviral agents, and anticorrosive materials.[2][3] Among the various functionalized benzotriazoles, bromo-substituted derivatives stand out as exceptionally versatile synthetic intermediates. The bromine atom, a reliable synthetic handle, unlocks a vast chemical space for diversification through a host of modern cross-coupling and substitution reactions.

This guide provides an in-depth exploration of the reactivity of the bromo group on the benzotriazole ring. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern these transformations, offering insights into the causality behind experimental choices. For the researcher at the bench, this guide aims to be a practical resource, complete with detailed protocols and troubleshooting advice, to harness the full synthetic potential of bromo-benzotriazoles.

The Electronic Landscape of Bromo-Benzotriazoles: A Tale of Two Rings

The reactivity of the bromo-benzotriazole moiety is a fascinating interplay of the electronic characteristics of both the benzene and the triazole rings. The triazole ring, with its three nitrogen atoms, is electron-withdrawing, which generally enhances the electrophilicity of the attached benzene ring. This electronic pull facilitates the key oxidative addition step in many palladium-catalyzed cross-coupling reactions.

However, the story is more nuanced when considering the different positional isomers of bromo-benzotriazole (4-bromo, 5-bromo, 6-bromo, and 7-bromo). The position of the bromine atom relative to the triazole ring significantly influences the local electronic environment and steric hindrance, thereby affecting its reactivity in various transformations. While direct comparative studies are scarce, general principles of aromatic chemistry allow us to infer a likely reactivity order. For instance, in palladium-catalyzed couplings, the electron-withdrawing nature of the triazole moiety would suggest that the 4- and 7-bromo isomers, being in closer proximity to the triazole ring, might exhibit enhanced reactivity compared to the 5- and 6-bromo isomers.

Key Transformations of Bromo-Benzotriazoles: A Mechanistic and Practical Overview

The bromo group on the benzotriazole ring is amenable to a wide range of chemical transformations, with palladium- and copper-catalyzed cross-coupling reactions being the most prominent and powerful.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and bromo-benzotriazoles are excellent substrates for these transformations.[4] The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between a bromo-benzotriazole and an organoboron reagent (e.g., a boronic acid or ester).[5] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.[6]

  • Mechanistic Insight: The reaction is initiated by the oxidative addition of the bromo-benzotriazole to a palladium(0) complex. This is often the rate-determining step. The subsequent transmetalation with a boronate species, activated by a base, is followed by reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[7]

  • Practical Considerations: The choice of palladium precursor, ligand, base, and solvent system is crucial for achieving high yields. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed, often in combination with bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][8] A mixture of an organic solvent like 1,4-dioxane or DME with water is frequently used.[8][9]

For the synthesis of arylamines, the Buchwald-Hartwig amination is an invaluable tool, enabling the coupling of bromo-benzotriazoles with a diverse range of primary and secondary amines.[10] This reaction has largely replaced harsher classical methods for C-N bond formation.[11]

  • Mechanistic Insight: The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition of the bromo-benzotriazole to a palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the aminated product.[10][12]

  • Practical Considerations: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos and SPhos are often necessary to promote both the oxidative addition and the final reductive elimination steps.[12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[12]

The Sonogashira coupling provides a direct route to alkynyl-substituted benzotriazoles by reacting a bromo-benzotriazole with a terminal alkyne.[13] This reaction is notable for its use of a dual catalytic system of palladium and copper(I).[14]

  • Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromo-benzotriazole is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of this copper acetylide from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination from the palladium complex then yields the final product.[13]

  • Practical Considerations: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst, typically CuI.[15] An amine base, such as triethylamine or diisopropylethylamine, is used to both deprotonate the alkyne and act as a solvent.[14] Copper-free Sonogashira protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[13]

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[16] While often requiring harsher conditions than its palladium-catalyzed counterparts, modern advancements have led to milder and more efficient protocols.[17]

  • Mechanistic Insight: The mechanism is thought to involve the formation of a copper(I) species which undergoes oxidative addition to the bromo-benzotriazole. Subsequent reaction with a nucleophile (e.g., an alcohol, amine, or thiol) and reductive elimination affords the coupled product.[17]

  • Practical Considerations: The reaction typically employs a copper(I) salt, such as CuI, often in the presence of a ligand like 1,10-phenanthroline or an amino acid to stabilize the copper catalyst and facilitate the reaction.[16] A base, such as K₂CO₃ or Cs₂CO₃, is required, and high-boiling polar solvents like DMF or NMP are often used.[16]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for the direct displacement of the bromo group by a strong nucleophile.[18] However, for this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.[19][20]

  • Reactivity on the Benzotriazole Ring: The benzotriazole ring itself is only moderately electron-withdrawing. Therefore, SNAr reactions on bromo-benzotriazoles are generally not as facile as on more electron-deficient systems (e.g., nitro-substituted aryl halides) and may require harsh conditions or not proceed at all.[11] The presence of additional electron-withdrawing groups on the benzene portion of the molecule would be necessary to significantly enhance the feasibility of this transformation.

Lithiation and Halogen-Metal Exchange

The generation of an organolithium species from a bromo-benzotriazole, followed by quenching with an electrophile, offers another avenue for functionalization. This can be achieved through either directed ortho-metalation or halogen-metal exchange.

  • Directed ortho-Metalation vs. Halogen-Metal Exchange: In directed ortho-metalation, an organolithium base deprotonates the position ortho to a directing group. The nitrogens of the triazole ring could potentially act as directing groups. However, halogen-metal exchange, where the organolithium reagent swaps its lithium for the bromine atom, is often a much faster process, especially with aryl bromides.[21] This exchange typically occurs at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions.[7] The resulting lithiated benzotriazole can then be trapped with a variety of electrophiles. The choice between these two pathways would depend on the specific N-substituent on the triazole ring and the reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted and optimized for specific substrates and scales. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

General Protocol for Suzuki-Miyaura Coupling of a Bromo-benzotriazole

Materials:

  • Bromo-benzotriazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-benzotriazole, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromo-benzotriazole

Materials:

  • Bromo-benzotriazole derivative (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos or other suitable ligand (0.02-0.04 equiv)

  • NaOtBu or K₃PO₄ (1.4-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the bromo-benzotriazole and a stir bar.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: A Comparative Overview

Bromo-benzotriazole IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1H-indazolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[8]
5-BromoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10030-40 min (MW)~95%[4][6]
4-BromobenzothiadiazoleVarious alkynesPd(OAc)₂/XPhosCs₂CO₃DMF100-Good[15][22]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-73%[23]

*Note: These are structurally related heterocyclic systems, and the data is presented to provide a reasonable expectation for the reactivity of bromo-benzotriazoles.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') PdII_complex->PdII_Ar_Ar Ar'-B(OH)₂ Base PdII_Ar_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' PdII_Ar_Ar->Product ArBr Bromo-benzotriazole (Ar-Br) ArBOH2 Boronic Acid (Ar'-B(OH)₂) Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling

Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Catalyst Solvent->Catalyst Heat Heat and Stir (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The bromo group on the benzotriazole ring is a remarkably effective functional handle, providing access to a vast and diverse chemical space. Palladium- and copper-catalyzed cross-coupling reactions are the undisputed champions for the derivatization of this scaffold, enabling the efficient formation of C-C, C-N, and C-O bonds under increasingly mild conditions. While nucleophilic aromatic substitution and lithiation offer alternative strategies, their application to the bromo-benzotriazole system requires careful consideration of the electronic nature of the ring and the specific reaction conditions.

As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable methods for the transformation of bromo-benzotriazoles will remain an area of active research. The exploration of photoredox catalysis and other emerging technologies holds the promise of further expanding the synthetic utility of this invaluable class of building blocks.

References

  • Bräse, S., & Zimmermann, V. (2007). Hartwig-Buchwald amination on solid supports: a novel access to a diverse set of 1H-benzotriazoles. Journal of Combinatorial Chemistry, 9(6), 1114–1137. [Link]

  • Butt, T. A., et al. (2023). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances, 13(45), 31634-31652. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • RSC Publishing. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). A Comprehensive Review on Synthesis and Pharmacological Importance of Benzotriazole Derivatives. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • ResearchGate. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]

  • NIH. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • ResearchGate. (2009). Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • RSC Publishing. (2014). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ChemRxiv. (2021). Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield. [Link]

  • NIH. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]

  • Slideshare. (2016). Nucleophilic Aromatic Substitution. [Link]

  • MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. [Link]

  • NIH. (2025). Catalyst-free Ullmann coupling in aqueous microdroplets. [Link]

  • ResearchGate. (2025). Suzuki cross-coupling reactions of 4,7-dibromo[10][22][24]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 6-bromo-1-methyl-1H-benzo[d]triazole, a key heterocyclic building block in medicinal chemistry and materials science. The narrative emphasizes the chemical principles, experimental causality, and validation checkpoints necessary for achieving high yield and purity. The synthesis begins with the diazotization and cyclization of 4-bromo-1,2-phenylenediamine to form the intermediate, 6-bromo-1H-benzotriazole. This is followed by a regioselective N-methylation, favoring the N1 isomer. This guide is designed for researchers in organic synthesis, drug development, and chemical biology, offering field-proven insights, troubleshooting advice, and a robust, reproducible methodology.

Introduction & Significance

Benzotriazoles are a class of bicyclic heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide array of therapeutic agents.[1] Their derivatives exhibit diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The strategic introduction of a bromine atom onto the benzene ring can significantly enhance the bioactivity of these molecules.[2][3] Furthermore, N-alkylation of the triazole ring is a common strategy to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

6-bromo-1-methyl-1H-benzo[d]triazole is a valuable intermediate for synthesizing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide presents a reliable and well-characterized pathway for its synthesis, focusing on reaction control and isomeric purity.

Overall Synthetic Strategy

The synthesis is performed in two primary stages, starting from commercially available 4-bromo-1,2-phenylenediamine.

  • Step 1: Benzotriazole Ring Formation. Synthesis of the intermediate, 6-bromo-1H-benzotriazole, via a classic diazotization-cyclization reaction.

  • Step 2: Regioselective N-Methylation. Introduction of a methyl group onto the N1 position of the triazole ring to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: N-Methylation cluster_2 Purification & Analysis A 4-Bromo-1,2-phenylenediamine D 6-bromo-1H-benzotriazole (Intermediate) A->D Diazotization & Cyclization B Sodium Nitrite (NaNO₂) B->D C Glacial Acetic Acid C->D G 6-bromo-1-methyl-1H-benzo[d]triazole (Final Product) D->G Sₙ2 Reaction E Methyl Iodide (CH₃I) E->G F Potassium Carbonate (K₂CO₃) F->G H Recrystallization / Chromatography G->H I Characterization (NMR, MS, MP) H->I

Figure 1: High-level workflow for the synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole.

Part I: Synthesis of 6-bromo-1H-benzotriazole (Intermediate)

Principle & Mechanistic Insight

The formation of the benzotriazole ring from an o-phenylenediamine is a cornerstone of heterocyclic chemistry. The reaction proceeds through two key phases:

  • Diazotization: In the acidic medium provided by glacial acetic acid, sodium nitrite is protonated to form nitrous acid (HNO₂). One of the primary amino groups of the diamine performs a nucleophilic attack on the nitrous acid, leading to a diazonium salt intermediate after dehydration.[1][3]

  • Intramolecular Cyclization: The second, unreacted amino group, being sterically positioned for ring closure, attacks the diazonium group. This intramolecular cyclization is rapid and thermodynamically favorable, leading to the stable, aromatic benzotriazole ring system after deprotonation.[2]

This one-pot reaction is efficient and generally provides a clean product that precipitates from the aqueous reaction mixture.

Detailed Experimental Protocol

Materials:

  • 4-bromo-1,2-phenylenediamine

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a 250 mL beaker equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol).

  • Add a mixture of glacial acetic acid (15 mL) and deionized water (40 mL). Gently warm the mixture (to ~40-50°C) with stirring until a clear, homogeneous solution is obtained.

  • Cool the solution to 15°C in an ice-water bath. The solution should remain clear.

  • In a separate beaker, dissolve sodium nitrite (4.0 g, 58.0 mmol, 1.08 eq.) in deionized water (15 mL).

  • Add the sodium nitrite solution to the stirred diamine solution in one portion.

    • Expert Insight: A rapid, exothermic reaction will occur. The temperature will quickly rise to 80-90°C, and the color will change from dark red-brown to a pale orange or tan. This temperature spike is crucial for driving the reaction to completion. For smaller-scale reactions, it may be necessary to remove the flask from the ice bath to ensure the temperature rises sufficiently.[4]

  • Allow the reaction mixture to stir and cool naturally to room temperature over 30-45 minutes.

  • Further chill the mixture in an ice bath for 1 hour to maximize precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acid and salts.

  • Dry the product under vacuum at 50°C to a constant weight.

Part II: Synthesis of 6-bromo-1-methyl-1H-benzo[d]triazole (Final Product)

Principle & Mechanistic Insight

The N-methylation of 6-bromo-1H-benzotriazole presents a regioselectivity challenge. The benzotriazole anion, formed upon deprotonation by a base, has two nucleophilic nitrogen atoms (N1 and N2), leading to a potential mixture of 1-methyl and 2-methyl isomers.

  • Regioselectivity: Generally, N-alkylation of benzotriazoles favors the 1-substituted product.[2] The choice of a mild base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a good balance for efficient deprotonation and subsequent Sₙ2 reaction with the methylating agent (methyl iodide). While enzymatic methods can offer near-perfect regioselectivity for N-methylations, chemical methods can be optimized to strongly favor one isomer.[5]

The reaction proceeds via the formation of a potassium salt of the benzotriazole, which then acts as a nucleophile, attacking the electrophilic methyl iodide.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (Sₙ2) cluster_2 Potential Side Product Start 6-bromo-1H-benzotriazole Anion Benzotriazole Anion Start->Anion + Base Base K₂CO₃ Product 6-bromo-1-methyl-1H-benzo[d]triazole Anion->Product + CH₃I Isomer 6-bromo-2-methyl-1H-benzo[d]triazole Anion->Isomer Attack from N2 MeI CH₃-I MeI->Product

Figure 2: Conceptual pathway for N-methylation, showing the desired N1 and potential N2 attack.

Detailed Experimental Protocol

Materials:

  • 6-bromo-1H-benzotriazole (from Part I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-bromo-1H-benzotriazole (5.0 g, 25.2 mmol).

  • Add anhydrous DMF (50 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (5.2 g, 37.8 mmol, 1.5 eq.) to the solution. The mixture will become a suspension.

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add methyl iodide (1.9 mL, 30.3 mmol, 1.2 eq.) dropwise via syringe over 10 minutes.

    • Safety Warning: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield a white to off-white solid.

Data Summary & Expected Results

ParameterStep 1: Benzotriazole FormationStep 2: N-Methylation
Primary Reagent 4-bromo-1,2-phenylenediamine6-bromo-1H-benzotriazole
Key Reagents NaNO₂, CH₃COOHCH₃I, K₂CO₃
Solvent Water / Acetic AcidDMF
Temperature 15°C then ↑ to 80-90°C0°C to Room Temperature
Reaction Time ~1 hour4-6 hours
Typical Yield 85-95%75-85%
Product Appearance Tan to light brown solidWhite to off-white solid

Troubleshooting & Expert Insights

  • Issue: Low yield in Step 1.

    • Cause: The reaction temperature did not reach the optimal 80-90°C range.

    • Solution: Ensure the sodium nitrite is added in one portion to a well-stirred solution. For smaller scales, removing the cooling bath after addition helps achieve the necessary exotherm.[4]

  • Issue: Formation of isomeric impurities in Step 2.

    • Cause: While N1-alkylation is favored, some N2-isomer may form.

    • Solution: The two isomers can typically be separated by silica gel chromatography as they have different polarities. The 1H-substituted isomer is generally agreed to be the dominant product in solution.[2] Careful control of temperature (starting at 0°C) can help improve selectivity.

  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the benzotriazole without causing decomposition or unwanted side reactions that might occur with stronger bases like sodium hydride (NaH).

  • Solvent Purity: The use of anhydrous DMF in Step 2 is critical. Water can react with the methylating agent and reduce the efficiency of the deprotonation step, leading to lower yields.

References

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. Available at: [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • Katritzky, A. R., Ji, F., & Fan, W. (1999). Transformations of N-Substituted Benzotriazoles into the Corresponding Carbanions by C−Benzotriazole Bond Scission. The Journal of Organic Chemistry, 64(19), 7001–7005. Available at: [Link]

  • Joshi, S., & Khare, P. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 161-166. Available at: [Link]

  • Patel, H., Sharma, T., & Shaikh, S. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas in Education, 10(2). Available at: [Link]

  • Demont, E. H., et al. (2014). New Synthetic Routes to Triazolo-benzodiazepine Analogues. Journal of Medicinal Chemistry, 57(4), 1436–1453. Available at: [Link]

  • Gutticar, A., et al. (2012). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. ChemCatChem, 4(7), 993-996. Available at: [Link]

  • Fieser, L. F. (1936). 1,2,3-benzotriazole. Organic Syntheses, 16, 10. Available at: [Link]

  • Nagasawa, A., et al. (2021). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 6(1), 12. Available at: [Link]

Sources

Application Note: Regioselective N-Methylation of 6-bromo-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylated benzotriazoles are a cornerstone in the synthesis of a diverse array of bioactive molecules and functional materials. The strategic placement of a methyl group on one of the nitrogen atoms of the triazole ring can significantly modulate the compound's pharmacological and physicochemical properties, including its binding affinity to biological targets, solubility, and metabolic stability. 6-bromo-1H-benzotriazole is a particularly useful starting material, with the bromine atom providing a handle for further synthetic diversification through cross-coupling reactions.

The methylation of 6-bromo-1H-benzotriazole, however, presents a classic chemical challenge: regioselectivity. The tautomeric nature of the benzotriazole ring means that methylation can occur at either the N1 or N2 position, leading to the formation of two distinct isomers: 6-bromo-1-methyl-1H-benzotriazole and 6-bromo-2-methyl-2H-benzotriazole. The control of this regioselectivity is paramount, as the biological activity and material properties of the resulting isomers can differ significantly.

This application note provides a detailed protocol for the N-methylation of 6-bromo-1H-benzotriazole, with a focus on strategies to influence and control the regioselectivity of the reaction. We will delve into the mechanistic underpinnings of this selectivity and provide a comprehensive, step-by-step guide for synthesis, purification, and characterization of the methylated products.

The Challenge of Regioselectivity: N1 vs. N2 Isomers

The benzotriazole ring exists as a dynamic equilibrium between two tautomeric forms, 1H- and 2H-benzotriazole. This equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the benzene ring. When subjected to alkylation, the reaction can proceed at either the N1 or N2 nitrogen, yielding a mixture of products.

The ratio of these isomers is dependent on a variety of factors, including:

  • Steric Hindrance: The N1 position is generally more sterically accessible than the N2 position.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the bromo substituent, will affect its nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and methylating agent can significantly alter the N1/N2 product ratio. For instance, reactions under kinetic control may favor one isomer, while thermodynamically controlled reactions may favor the other.

Controlling the regioselectivity is a key objective in the synthesis of specifically functionalized benzotriazole derivatives. Recent advances have demonstrated that the use of specific catalysts or enzymatic methods can achieve high regioselectivity.[1]

Experimental Protocol: N-Methylation of 6-bromo-1H-benzotriazole

This protocol describes a general method for the methylation of 6-bromo-1H-benzotriazole using iodomethane as the methylating agent and sodium hydride as the base. This method typically yields a mixture of N1 and N2 isomers, which can then be separated by column chromatography.

Materials and Equipment
Reagent/EquipmentGrade/Specification
6-bromo-1H-benzotriazoleReagent grade, >98%
Sodium hydride (NaH)60% dispersion in mineral oil
Iodomethane (CH₃I)Reagent grade, >99%
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flasksVarious sizes
Magnetic stirrer and stir bars
Septa and needles
Inert gas supply (Nitrogen or Argon)
Ice bath
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel, 230-400 mesh
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or HRMS capability
Safety Precautions
  • Sodium Hydride (NaH): is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It can cause severe skin and eye burns.[2][3][4][5][6] Handle exclusively under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.

  • Iodomethane (CH₃I): is toxic if inhaled, swallowed, or in contact with skin.[7][8][9][10][11] It is a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Tetrahydrofuran (THF): is a flammable liquid and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this procedure.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromo-1H-benzotriazole (1.98 g, 10.0 mmol).

    • Add 40 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents) to the cooled solution in small portions. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and an inert atmosphere.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of benzotriazole may result in a cloudy suspension.

  • Methylation:

    • While maintaining the temperature at 0 °C, add iodomethane (0.68 mL, 11.0 mmol, 1.1 equivalents) to the reaction mixture dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and two new spots corresponding to the N1 and N2 methylated products should be visible.

    • Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

    • Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product mixture by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30% ethyl acetate in hexanes.

    • Collect the fractions corresponding to the two product isomers (the N2 isomer is typically less polar and will elute first).

    • Combine the fractions for each isomer and concentrate under reduced pressure to yield the purified products.

Characterization of Products

The two isomers, 6-bromo-1-methyl-1H-benzotriazole and 6-bromo-2-methyl-2H-benzotriazole, can be distinguished by their spectroscopic data, particularly ¹H and ¹³C NMR.

Predicted ¹H and ¹³C NMR Spectral Data
CompoundPredicted ¹H NMR Chemical Shifts (δ, ppm)Predicted ¹³C NMR Chemical Shifts (δ, ppm)
6-bromo-1-methyl-1H-benzotriazole (N1-isomer) Aromatic protons will show distinct signals due to the asymmetry of the molecule. The methyl group will appear as a singlet around 3.8-4.2 ppm.The two carbon atoms flanking the N1 nitrogen will have different chemical shifts.
6-bromo-2-methyl-2H-benzotriazole (N2-isomer) The molecule possesses a C₂ axis of symmetry, leading to a simpler aromatic region in the spectrum. The methyl group is expected to be slightly downfield compared to the N1 isomer, appearing as a singlet around 4.3-4.5 ppm.Due to symmetry, fewer signals will be observed in the aromatic region compared to the N1 isomer.

Note: The exact chemical shifts may vary depending on the solvent and the concentration.

Reaction Workflow Diagram

Methylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 6-bromo-1H-benzotriazole in anhydrous THF deprotonation Deprotonation with NaH at 0 °C start->deprotonation methylation Add CH₃I at 0 °C and stir at RT for 12-16h deprotonation->methylation quench Quench with aq. NH₄Cl methylation->quench extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize N1 and N2 isomers (NMR, MS) purify->characterize

Caption: Workflow for the methylation of 6-bromo-1H-benzotriazole.

Mechanistic Insights

The regioselectivity of the methylation of 6-bromo-1H-benzotriazole is a complex interplay of electronic and steric factors. The deprotonation of the benzotriazole with a strong base like sodium hydride generates the benzotriazolide anion. This anion has two nucleophilic nitrogen atoms, N1 and N2.

The distribution of the negative charge in the anion and the accessibility of the nitrogen lone pairs to the electrophilic methyl iodide determine the product ratio. While a comprehensive discussion is beyond the scope of this note, it is generally observed that less polar solvents and bulkier bases can favor N1-alkylation due to steric hindrance at the N2 position. Conversely, more polar solvents that can better solvate the transition state may lead to a higher proportion of the N2-isomer. The development of rhodium-catalyzed reactions has provided a novel pathway for highly selective N2-alkylation.[12]

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Incomplete reaction Insufficient base or methylating agent.Use a slight excess (1.1-1.2 equivalents) of both reagents. Ensure the sodium hydride is fresh and active.
Low reaction temperature or short reaction time.Allow the reaction to stir for a longer period at room temperature.
Low yield Incomplete reaction.See above.
Loss of product during work-up or purification.Be careful during extractions and column chromatography.
Poor separation of isomers Inappropriate eluent system for column chromatography.Optimize the eluent system using TLC to achieve better separation. A shallower gradient may be necessary.

Conclusion

The N-methylation of 6-bromo-1H-benzotriazole is a fundamental transformation for accessing valuable building blocks in drug discovery and materials science. While the formation of a mixture of N1 and N2 isomers is common, this protocol provides a robust method for their synthesis and subsequent separation. An understanding of the factors influencing regioselectivity allows for the rational design of experiments to favor the desired isomer. The detailed procedure and troubleshooting guide provided herein will enable researchers to successfully perform this important reaction and to characterize the resulting products with confidence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodomethane-d3, 99+ atom % D. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodomethane D3. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Hydride, 60% Dispersion in Mineral Oil. Retrieved from [Link]

  • Wang, Z., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]

  • CPAChem. (2023, January 23). Safety data sheet - 1H-Benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • Green, A. P., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(2), e202112833. [Link]

Sources

Application Notes & Protocols: Strategic C-C Bond Formation Using 6-Bromo-1-methyl-1H-benzotriazole in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzotriazole Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in academic and industrial research, particularly in pharmaceutical development.[4][5]

Within the vast landscape of heterocyclic chemistry, the benzotriazole core is a "privileged scaffold." Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[6][7] The 1-methyl-1H-benzotriazole moiety, in particular, serves as a versatile building block in the synthesis of novel therapeutic agents.[8][9][10]

This document provides an in-depth guide to the application of 6-bromo-1-methyl-1H-benzotriazole as a key intermediate in Suzuki-Miyaura coupling reactions. By functionalizing the C6 position, researchers can systematically modify the benzotriazole core, enabling extensive Structure-Activity Relationship (SAR) studies crucial for drug discovery. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing this powerful transformation.

Reaction Principle: Mechanistic Insights into the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions, especially when dealing with nitrogen-containing heteroaryl halides like 6-bromo-1-methyl-1H-benzotriazole, which can potentially interact with the palladium center.[11] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][12]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of 6-bromo-1-methyl-1H-benzotriazole. This is often the rate-determining step and results in a square planar Palladium(II) intermediate.[2] The reactivity order for halides is generally I > Br > Cl.[12]

  • Transmetalation : This step involves the transfer of the organic moiety (R') from the boron atom to the palladium center. For this to occur, the organoboron species, typically a boronic acid (R'-B(OH)₂), must be activated by a base.[13] The base converts the boronic acid into a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic fragments—the benzotriazole moiety and the newly transferred R' group—couple and are eliminated from the palladium center. This process forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][2]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Adduct (Pd(II) Complex) pd0->pd_complex1 Oxidative Addition substrate 6-Bromo-1-methyl- 1H-benzotriazole substrate->pd_complex1 product 6-Aryl-1-methyl- 1H-benzotriazole pd_complex2 Transmetalation Product (Pd(II) Complex) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->product boronic_acid R'-B(OH)₂ boronate [R'-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->pd_complex1 base Base (e.g., K₂CO₃) base->boronate Workflow setup 1. Inert Atmosphere Setup (N₂ or Ar Purge) charge 2. Charge Solids - Bromo-benzotriazole - Boronic Acid - Base & Catalyst setup->charge solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) charge->solvent react 4. Heat & Stir (e.g., 90 °C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up & Extraction (EtOAc) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Sources

Application Notes & Protocols: 6-bromo-1-methyl-1H-benzotriazole as a Versatile Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-based inhibition to event-driven protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC is composed of three key elements: a "warhead" ligand for the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[4] While significant research has focused on discovering novel warheads and E3 ligase ligands, the linker is now recognized as a critical determinant of a PROTAC's success.[5] It is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby influencing degradation efficacy, selectivity, and pharmacokinetic properties.[]

Historically, flexible alkyl and polyethylene glycol (PEG) chains have dominated linker design due to their synthetic accessibility.[4][7] However, the field is evolving towards more sophisticated linkers that impart conformational rigidity and specific physicochemical properties.[7] This guide introduces 6-bromo-1-methyl-1H-benzotriazole as a strategic building block for constructing next-generation PROTACs. The benzotriazole core offers a semi-rigid, planar scaffold that can pre-organize the PROTAC structure, while the bromo-substituent provides a versatile chemical handle for robust and predictable synthetic elaboration.[8][9] The N1-methyl group serves to block a common site of metabolic instability and directs synthetic modifications to the benzene ring, ensuring regiochemical control.

This document provides the scientific rationale, detailed synthetic protocols, and validation methodologies for incorporating 6-bromo-1-methyl-1H-benzotriazole into novel PROTAC structures, empowering researchers to expand their chemical space and accelerate the development of potent and selective protein degraders.

Part 1: Scientific Rationale & Core Concepts

The PROTAC Mechanism of Action

PROTACs function catalytically by hijacking the UPS. The process begins with the PROTAC molecule simultaneously binding to its target POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.[2][3] This induced proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to surface-exposed lysine residues on the POI. The resulting polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1] The PROTAC molecule is then released and can initiate another degradation cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The Benzotriazole Scaffold in Linker Design

The incorporation of rigid heterocyclic moieties like benzotriazole into a PROTAC linker offers several advantages over purely aliphatic chains:

  • Conformational Rigidity: The planar benzotriazole ring restricts the rotational freedom of the linker, reducing the entropic penalty of forming the ternary complex.[] This can lead to more stable and productive protein-protein interactions between the POI and the E3 ligase.

  • Improved Physicochemical Properties: The triazole portion of the scaffold can act as a hydrogen bond acceptor, potentially forming key interactions within the ternary complex or improving solubility.[][11] The overall lipophilicity and polar surface area of the PROTAC can be fine-tuned by modifying the benzotriazole core.[12]

  • Synthetic Versatility: Benzotriazole chemistry is well-established, allowing for predictable and high-yielding reactions.[13][14] The bromo-substituent on 6-bromo-1-methyl-1H-benzotriazole is a key handle for modern cross-coupling reactions, enabling modular and efficient PROTAC assembly.

Properties of 6-bromo-1-methyl-1H-benzotriazole

This building block provides a unique combination of features optimized for PROTAC synthesis.

PropertyValueSource
CAS Number 1083181-43-4[15][16]
Molecular Formula C₇H₆BrN₃[15]
Molecular Weight 212.05 g/mol [16]
Appearance Off-white to light yellow solidN/A
Key Functional Groups Aryl Bromide (for cross-coupling), N1-Methyl (for stability)N/A

Part 2: Synthetic Strategy & Protocols

General Synthetic Workflow

The strategy for incorporating 6-bromo-1-methyl-1H-benzotriazole involves a modular approach. The aryl bromide is leveraged for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira) to attach a linker chain. This functionalized linker is then sequentially coupled to the POI ligand and the E3 ligase ligand.

Synthetic_Workflow Start 6-bromo-1-methyl- 1H-benzotriazole Intermediate1 Benzotriazole-Linker Intermediate Start->Intermediate1 Pd-Catalyzed Cross-Coupling LinkerArm Linker Precursor (e.g., Boronic Ester) LinkerArm->Intermediate1 Intermediate2 PROTAC Precursor Intermediate1->Intermediate2 Coupling Step 1 POI_Ligand POI Ligand POI_Ligand->Intermediate2 E3_Ligand E3 Ligase Ligand FinalPROTAC Final PROTAC E3_Ligand->FinalPROTAC Intermediate2->FinalPROTAC Coupling Step 2 (e.g., Click Chemistry)

Caption: Modular workflow for PROTAC synthesis using the building block.

Protocol 1: Synthesis of 1H-Benzotriazole

This foundational protocol outlines the synthesis of the parent benzotriazole ring system, which is a precursor to the target building block. The procedure is based on the well-established diazotization of o-phenylenediamine.[17][18]

Materials:

  • o-phenylenediamine

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

  • Beakers, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • In a 250 mL beaker, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of glacial acetic acid (12 g, 0.2 mol) and deionized water (30 mL). Gentle warming may be required.

  • Cool the resulting solution to 15 °C in an ice bath with continuous magnetic stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (7.5 g, 0.11 mol) in 15 mL of deionized water.

  • Add the sodium nitrite solution to the o-phenylenediamine solution in one portion. An exothermic reaction will occur, and the temperature may rise.

  • Continue stirring. The product will begin to precipitate as the solution cools.

  • Once the temperature has returned to ambient, chill the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude 1H-benzotriazole by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.

  • Recrystallize the product from hot water or toluene to yield pure 1H-benzotriazole as a white crystalline solid.

ngcontent-ng-c3402157373="" class="ng-star-inserted">

Expert Insight: The addition of sodium nitrite should be done carefully. While some protocols call for a single addition, dropwise addition can offer better temperature control for larger-scale reactions.

Protocol 2: Incorporation via Suzuki Cross-Coupling

This protocol demonstrates the coupling of 6-bromo-1-methyl-1H-benzotriazole with a linker precursor bearing a boronic acid pinacol ester (Bpin) group. Suzuki coupling is ideal due to its high functional group tolerance.

Materials:

  • 6-bromo-1-methyl-1H-benzotriazole (1.0 eq)

  • Linker-Bpin (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid) (1.1 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • To a Schlenk flask, add 6-bromo-1-methyl-1H-benzotriazole, the Linker-Bpin, and the base (K₂CO₃).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe, followed by the palladium catalyst, Pd(dppf)Cl₂.

  • Heat the reaction mixture to 80-100 °C and stir overnight (12-18 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the benzotriazole-linker intermediate.

Protocol 3: Final PROTAC Assembly via Click Chemistry

This protocol describes the final conjugation steps using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal "click" reaction.[4][19] This example assumes the POI ligand is attached to the benzotriazole-linker intermediate, and the E3 ligase ligand has an alkyne handle.

Materials:

  • Benzotriazole-Linker-POI-Azide intermediate (1.0 eq)

  • E3 Ligase Ligand-Alkyne (e.g., Pomalidomide-alkyne) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent: tert-Butanol and Water (1:1 v/v) or DMF

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Benzotriazole-Linker-POI-Azide intermediate and the E3 Ligase Ligand-Alkyne in the chosen solvent system.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature for 4-12 hours. The reaction mixture may turn color.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC product.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash, dry, and concentrate the organic phase.

  • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to obtain a high-purity product for biological testing.

Part 3: Characterization and Validation

Analytical Characterization
  • ¹H and ¹³C NMR: Confirm the structure of all intermediates and the final PROTAC. The disappearance of the aryl bromide proton signal and the appearance of new aromatic and linker signals are key indicators of successful coupling.

  • LC-MS: Monitor reaction progress and confirm the molecular weight of the desired products at each step.

  • HRMS (High-Resolution Mass Spectrometry): Provide an exact mass measurement of the final PROTAC to confirm its elemental composition.

Biological Validation: Western Blot for POI Degradation

The definitive test for a PROTAC's function is its ability to degrade the target protein in a cellular context.

Procedure:

  • Cell Culture: Plate cells expressing the POI (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response curve of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein per lane onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Also, probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A successful PROTAC will show a dose-dependent decrease in the POI band intensity relative to the loading control and the vehicle-treated sample.

Part 4: Troubleshooting and Expert Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling - Inactive palladium catalyst.- Poor quality of boronic ester.- Inefficient base or solvent system.- Use a fresh catalyst or a different Pd source (e.g., SPhos or XPhos-based pre-catalysts).- Ensure the boronic ester is pure and dry.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
No product in click reaction - Copper catalyst oxidation.- Impurities in starting materials.- Use freshly prepared sodium ascorbate solution to ensure reduction of Cu(II) to the active Cu(I) species.- Re-purify the azide and alkyne starting materials.
No protein degradation in Western Blot - Poor cell permeability of the PROTAC.- Unfavorable ternary complex formation.- PROTAC is unstable in cells.- Assess the physicochemical properties (cLogP, TPSA) of the PROTAC.- Synthesize analogs with different linker lengths or attachment points.- Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to check for transient degradation.
Off-target protein degradation - POI ligand has poor selectivity.- PROTAC engages other E3 ligases.- Confirm the selectivity profile of the warhead ligand.- As a control, synthesize a non-functional epimer of the E3 ligase ligand to show degradation is E3-ligase dependent.

Conclusion

6-bromo-1-methyl-1H-benzotriazole is a highly promising and versatile building block for the rational design of PROTACs. Its rigid core and synthetically tractable aryl bromide handle provide a robust platform for creating linkers that can enforce specific conformations, potentially leading to improved potency and selectivity. The modular synthetic strategies outlined in this guide, based on well-established cross-coupling and click chemistry, offer a reliable path for researchers to explore this chemical space. By integrating this building block into their design-synthesis-test cycles, drug discovery professionals can accelerate the development of novel protein degraders for a wide range of therapeutic targets.

References

  • Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

  • Testa, A., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. [Link]

  • Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Pawar, S. V., et al. (2025). Review Of Benzotriazole. International Journal of Creative Research Thoughts. [Link]

  • Pro-Active. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Active. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Wang, S., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. [Link]

  • Gîrd, C. E., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. [Link]

  • Maple, H. J., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]

  • Pro-Active. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Pro-Active. [Link]

  • Capot Chemical. (2017). Specifications of 6-Bromo-1-methyl-1H-benzo[d][20][21][22]triazole. Capot Chemical. [Link]

  • Cross, J. B., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][20][21][22]triazol-5-yl)quinolin-4-amine. MDPI. [Link]

  • Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience. [Link]

  • Sun, X., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • Chovatia, P. T., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Arkivoc. [Link]

  • Sgalla, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link]

  • Shokhen, M., & Alontseva, D. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Use of triazoles to exploit intermolecular interactions. ResearchGate. [Link]

  • Avhad, K. C., & Upadhyay, K. D. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole. ijariie.com. [Link]

  • Lebo, N. J., & Slawek, S. (2021). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Arhiv za farmaciju. [Link]

Sources

Application Notes: 6-bromo-1-methyl-1H-benzotriazole as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized cancer treatment. However, the challenge of achieving selectivity and overcoming resistance remains paramount. The structural core of an inhibitor is a key determinant of its binding affinity and kinome-wide selectivity profile. In this context, heterocyclic scaffolds have proven to be exceptionally valuable. The benzotriazole moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its ability to engage in a wide array of biological interactions.[1][2] This application note details the utility of a specific functionalized building block, 6-bromo-1-methyl-1H-benzotriazole , as a strategic starting point for the synthesis of diverse libraries of potential kinase inhibitors.

The Reagent: Properties and Synthetic Rationale

6-bromo-1-methyl-1H-benzotriazole is a bifunctional reagent strategically designed for synthetic diversification. Its utility stems from two key structural features:

  • The Bromine Atom: Positioned on the benzene ring, the bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern medicinal chemistry.[3] This allows for the precise and controlled introduction of a wide range of aryl, heteroaryl, or alkyl substituents, enabling systematic exploration of the chemical space around the benzotriazole core.

  • The N-Methylated Benzotriazole Core: The benzotriazole system itself can interact with kinase active sites through hydrogen bonding and π-stacking. The N1-methylation prevents tautomerization and provides a fixed isomeric structure, which is crucial for consistent structure-activity relationship (SAR) studies. Furthermore, this modification can enhance metabolic stability and modulate the compound's physicochemical properties, such as solubility and cell permeability.

The strategic placement of these features makes 6-bromo-1-methyl-1H-benzotriazole an ideal starting material for building libraries of compounds aimed at targeting the ATP-binding site of various protein kinases.

Core Application: A Platform for Scaffold Elaboration via Cross-Coupling

The primary application of 6-bromo-1-methyl-1H-benzotriazole is as a foundational scaffold to be elaborated through transition metal-catalyzed cross-coupling reactions. This approach allows for the rapid generation of molecular diversity from a common intermediate. The three most pertinent transformations are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which enable the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling reagent 6-bromo-1-methyl- 1H-benzotriazole suzuki_partner R-B(OH)₂ buchwald_partner R₂NH sonogashira_partner R-C≡CH suzuki_product 6-Aryl/Heteroaryl- 1-methyl-1H-benzotriazole suzuki_partner->suzuki_product Pd Catalyst, Base buchwald_product 6-Amino- 1-methyl-1H-benzotriazole buchwald_partner->buchwald_product Pd Catalyst, Base sonogashira_product 6-Alkynyl- 1-methyl-1H-benzotriazole sonogashira_partner->sonogashira_product Pd/Cu Catalysts, Base

Figure 1: Core Synthetic Strategies using the Reagent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust and generally applicable method for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-1-methyl-1H-benzotriazole with a generic arylboronic acid. This reaction is fundamental for creating a C-C bond, attaching a new aromatic ring system that can be tailored to interact with specific residues in a kinase active site.[3][4]

Materials:

  • 6-bromo-1-methyl-1H-benzotriazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄) for workup

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 6-bromo-1-methyl-1H-benzotriazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). This step should be done quickly to minimize air exposure. Add the catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation, which deactivates them. An inert atmosphere is critical for catalytic efficiency and reproducibility.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture is necessary; the base is primarily in the aqueous phase while the organic components are in the dioxane.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: After the reaction is complete (as judged by consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Causality: The water wash removes the inorganic base (K₂CO₃) and boronic acid byproducts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-1-methyl-1H-benzotriazole product.

Synthetic Workflow and Data Representation

The true power of this building block lies in its integration into a multi-step synthetic workflow to rapidly build and test a library of potential inhibitors.

G start 6-bromo-1-methyl- 1H-benzotriazole step1 Suzuki Coupling (Protocol Above) start->step1 intermediate 6-Aryl-1-methyl- 1H-benzotriazole Core step1->intermediate step2 Further Functionalization (e.g., Demethylation, Amination) intermediate->step2 final_product Final Kinase Inhibitor Candidate step2->final_product step3 Biological Screening (Kinase Assay) final_product->step3 data SAR Data Generation (IC₅₀, Selectivity) step3->data G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK output Proliferation, Survival ERK->output inhibitor Inhibitor from Benzotriazole Scaffold inhibitor->Raf inhibitor->MEK

Sources

Application Notes and Protocols: The Versatility of Benzotriazole Derivatives in Click Chemistry and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical synthesis, the principles of "click chemistry" have become a paradigm for efficiency, modularity, and reliability. These reactions are characterized by their high yields, stereospecificity, and tolerance of a wide range of functional groups, allowing for the rapid and predictable construction of complex molecular architectures. Within this context, benzotriazole and its derivatives have emerged as exceptionally versatile and powerful tools. While renowned for their foundational role in peptide synthesis, their applications extend deep into the realm of click chemistry, serving as crucial coupling reagents, integral structural scaffolds, and innovative catalytic components.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of reactions to provide a deep, mechanistic understanding of why specific experimental choices are made. We will explore the utility of benzotriazole derivatives not only in the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) but also in related high-efficiency ligations and novel synthetic strategies that embody the click chemistry ethos. The protocols herein are presented as self-validating systems, grounded in authoritative literature to ensure both accuracy and reproducibility in your laboratory.

Section 1: The Foundational Role of Benzotriazole in Amide Bond Formation: A Precursor to Click Principles

Before their direct application in cycloaddition reactions, benzotriazole derivatives revolutionized the field of peptide synthesis. The challenges in forming amide bonds—specifically, the slow reaction rates and the risk of racemization at the chiral α-carbon of amino acids—demanded a new class of reagents. The development of 1-hydroxybenzotriazole (HOBt) and its uronium salt counterparts like HBTU provided a solution that aligns perfectly with the efficiency and specificity central to the click chemistry philosophy.

Causality and Mechanism: Why HOBt is a Superior Additive

When a carboxylic acid is activated with a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to intramolecular rearrangement, forming a 5(4H)-oxazolone, which can easily tautomerize, leading to the loss of stereochemical integrity (racemization)[1].

HOBt intercepts this reactive intermediate. As a potent nucleophile, HOBt rapidly attacks the O-acylisourea to form a benzotriazolyl active ester. This HOBt-ester is more stable than the O-acylisourea, preventing the formation of the problematic oxazolone intermediate[1][2]. Furthermore, the HOBt-ester is highly reactive towards the desired amine nucleophile, accelerating the rate of amide bond formation and leading to higher yields and purer products[1][2][3]. This strategic intervention is a prime example of directing a reaction towards a productive pathway while shutting down undesirable side reactions.

Uronium-based reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are even more efficient as they come pre-packaged with the HOBt moiety, allowing for rapid and direct activation of the carboxylic acid in a single step[2][4].

HOBt_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + EDCI EDCI EDCI HOBt_Ester HOBt Active Ester (Stable, Racemization Resistant) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) Oxazolone Oxazolone Formation (Side Reaction) O_Acylisourea->Oxazolone Undesirable Pathway HOBt HOBt (1-Hydroxybenzotriazole) Peptide_Bond R-CO-NH-R' (Peptide Bond) HOBt_Ester->Peptide_Bond + Amine Amine R'-NH2 (Amine)

Caption: HOBt-mediated activation pathway for amide bond formation.

Application Protocol 1: HOBt/EDCI-Mediated Coupling for Bioconjugation

This protocol describes the conjugation of a carboxylate-containing molecule (e.g., a fluorescent dye) to a primary amine on a protein or other biomolecule.

Materials:

  • Carboxylate-containing molecule (Molecule A)

  • Amine-containing biomolecule (Molecule B)

  • 1-Hydroxybenzotriazole (HOBt) hydrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid (HEPES) buffer, pH 7.5

  • Stir plate and magnetic stir bars

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve Molecule A (1.2 equivalents) in a minimal volume of anhydrous DMF.

    • Add HOBt (1.5 equivalents) to the solution and stir until dissolved. Causality: HOBt is added first to be readily available to trap the O-acylisourea intermediate as soon as it forms.

    • Add EDCI (1.5 equivalents) to the mixture. The solution may turn slightly yellow.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature. This is sufficient time to form the HOBt active ester.

  • Conjugation Reaction:

    • Dissolve Molecule B (1.0 equivalent) in the reaction buffer.

    • Add the activated Molecule A solution (from Step 1) dropwise to the Molecule B solution while stirring gently. Causality: Dropwise addition prevents localized high concentrations of the activated ester, which could lead to side reactions or aggregation of the biomolecule.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.

  • Quenching and Purification:

    • (Optional) Quench any remaining active ester by adding a small molecule amine, such as Tris buffer or hydroxylamine, to a final concentration of ~50 mM.

    • Purify the resulting conjugate using a method appropriate for the biomolecule, such as dialysis against the reaction buffer to remove unreacted small molecules and byproducts (EDC-urea, HOBt).

  • Analysis:

    • Characterize the conjugate using appropriate techniques, such as UV-Vis spectroscopy (to determine labeling efficiency), mass spectrometry, or SDS-PAGE.

Section 2: Benzotriazole Derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Cu(I)-catalyzed cycloaddition of azides and terminal alkynes is the quintessential click reaction. Benzotriazole derivatives play two significant and distinct roles in this transformation: as a structural component integrated into the final product and as a ligand to modulate the copper catalyst's activity.

Application A: Benzotriazole as a Molecular Scaffold in CuAAC

The benzotriazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties[5][6][7]. Using CuAAC to append a benzotriazole unit to another molecule or to link two molecules via a triazole bridge is a powerful strategy in drug discovery[8][]. This allows for the rapid generation of a library of novel benzotriazole-triazole conjugates for biological screening[5][10].

The synthesis is modular: a benzotriazole precursor is functionalized with either a terminal alkyne or an azide group. This "clickable" benzotriazole can then be reacted with a complementary partner.

CuAAC_Workflow Bt_Alkyne Benzotriazole-Alkyne Reaction CuAAC Reaction Bt_Alkyne->Reaction Aryl_Azide Aryl-Azide Aryl_Azide->Reaction Catalyst Cu(I) Catalyst (e.g., Cu(OAc)2 in situ reduction) Catalyst->Reaction Solvent Methanol Room Temp Solvent->Reaction Product Benzotriazole-Triazole Conjugate Reaction->Product High Yield, Regiospecific

Caption: Workflow for synthesizing benzotriazole-triazole conjugates.

Application Protocol 2: Synthesis of a Benzotriazole-Triazole Conjugate via CuAAC

This protocol is adapted from Sharma, R. & Kumar, A. (2022) for the synthesis of 1-((1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-1H-benzo[d][2][3][10]triazole[5].

Materials:

  • 1-(Prop-2-yn-1-yloxy)-1H-benzo[d][2][3][10]triazole (Hydroxybenzotriazole alkyne) (1.5 mmol)

  • 1-Azido-4-nitrobenzene (Aryl azide) (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 mol%)

  • Methanol (MeOH), reagent grade (1-2 mL)

  • Magnetic stir plate and stir bar

  • Thin Layer Chromatography (TLC) plate

Step-by-Step Methodology:

  • Reaction Setup:

    • In a small round-bottom flask or vial, combine the aryl azide (1.0 mmol) and the hydroxybenzotriazole alkyne (1.5 mmol). Causality: A slight excess of the alkyne can help drive the reaction to completion with respect to the limiting azide reagent.

    • Add methanol (1-2 mL) to dissolve or suspend the reactants.

    • Add copper(II) acetate (1.0 mol%). Causality: Although Cu(I) is the active catalyst, Cu(II) salts are often used as they are more stable. The alcohol solvent (methanol) can facilitate the in situ reduction to the active Cu(I) species.

  • Reaction Execution:

    • Stir the resulting mixture at ambient temperature.

    • Monitor the reaction progress by TLC until the starting materials are consumed. The time can vary from a few hours to overnight depending on the specific substrates.

  • Workup and Purification:

    • Upon completion, a solid product may precipitate from the reaction mixture.

    • Filter the solid product and wash it with a small amount of cold methanol to remove residual starting materials and the catalyst.

    • The pure compound can be dried under vacuum. For this specific product, a yield of ~98% was reported[5][10].

  • Analysis:

    • Confirm the structure of the final conjugate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry[5][10].

Application B: Benzotriazole Derivatives as Ligands for Copper Catalysts

The performance of a CuAAC reaction can be significantly enhanced by using ligands that stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the catalytic cycle. Benzotriazole-based N-donor ligands have been successfully used to create well-defined copper coordination compounds that serve as excellent pre-catalysts for CuAAC[11][12].

A key advantage of some of these systems is their ability to catalyze the reaction starting from a stable Cu(II) source without the need for an external reducing agent like sodium ascorbate[11]. This simplifies the reaction setup and can be beneficial for applications where reducing agents might interfere with other functional groups.

Substrate (Alkyne)Substrate (Halide)Yield (%)[12]
PhenylacetyleneBenzyl chloride93
PhenylacetyleneBenzyl bromide99
4-EthynyltolueneBenzyl bromide98
1-Ethynyl-4-methoxybenzeneBenzyl bromide97
Propargyl alcoholBenzyl bromide88
3-Butyn-1-olBenzyl bromide91
Table 1: Representative yields for CuAAC reactions catalyzed by a Copper(II)-benzotriazole coordination complex ([CuII(L1)2(CF3SO3)2]) in ethanol, demonstrating broad substrate scope.

Section 3: An Emerging Frontier: Benzyne Click Chemistry for Benzotriazole Synthesis

Beyond using pre-formed benzotriazoles in click reactions, a powerful and elegant "click" method exists to construct the benzotriazole ring itself. This reaction involves the [3+2] cycloaddition of an azide with a benzyne, a highly reactive intermediate[13][14][15]. This metal-free approach offers a rapid and modular route to substituted benzotriazoles from simple precursors.

The benzyne is typically generated in situ from an o-(trimethylsilyl)aryl triflate by treatment with a fluoride source, such as cesium fluoride (CsF)[13][15]. The generated benzyne is immediately trapped by the azide present in the reaction mixture. This method is highly general and tolerates a wide variety of functional groups on both the benzyne precursor and the azide, making it a valuable tool for creating functionalized benzotriazoles[13].

Benzyne_Click Precursor o-(TMS)aryl triflate Benzyne Benzyne Intermediate (Highly Reactive) Precursor->Benzyne + CsF Fluoride CsF Cycloaddition [3+2] Cycloaddition (Metal-Free) Benzyne->Cycloaddition Azide R-N3 (Azide) Azide->Cycloaddition Benzotriazole Substituted Benzotriazole Cycloaddition->Benzotriazole Rapid Trapping

Caption: Synthesis of benzotriazoles via benzyne click chemistry.

Application Protocol 3: General Procedure for Benzotriazole Synthesis via Benzyne Cycloaddition

This general protocol is adapted from the work of Shi, F. et al. (2008)[13][15].

Materials:

  • Azide (1.0 mmol)

  • o-(trimethylsilyl)aryl triflate (benzyne precursor) (1.2 mmol)

  • Cesium fluoride (CsF) (2.0 mmol), flame-dried

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stir plate and stir bar

Step-by-Step Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the azide (1.0 mmol), the benzyne precursor (1.2 mmol), and the flame-dried CsF (2.0 mmol) to an oven-dried flask. Causality: The reaction is sensitive to moisture, which can quench the benzyne intermediate. An inert atmosphere and dry reagents are critical for high yields.

    • Add anhydrous acetonitrile (to make a ~0.1 M solution) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the cesium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Analysis:

    • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Conclusion

Benzotriazole derivatives are far more than simple auxiliaries; they are a class of enabling reagents that exemplify the core tenets of click chemistry. From their foundational role in promoting efficient, racemization-free amide bond formation to their direct participation in CuAAC as both structural units and catalytic ligands, they provide a robust and versatile toolkit for the modern chemist. The advent of novel strategies like benzyne click chemistry further expands their utility, offering elegant, metal-free pathways to the benzotriazole core itself. For researchers in drug discovery, bioconjugation, and materials science, a deep understanding of the mechanisms and protocols associated with these compounds is essential for designing and executing syntheses that are not just possible, but are efficient, reliable, and powerful.

References

  • Hydroxybenzotriazole. (n.d.). Wikipedia. [Link]

  • Sharma, R., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). Journal of Chemical Sciences, 134(3). [Link]

  • Loukopoulos, E., et al. (2019). Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. [Link]

  • Sharma, R., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalysed Azide-Alkyne cycloaddition cl. Journal of Chemical Sciences, 134(3), 69. [Link]

  • Selvaraj, A. (n.d.). Design a benzotriazole linker for solid-phase synthesis of peptide decorated dendrimer conjugate as drug carrier. Journal of Pharmaceutical and Drug Delivery Research. [Link]

  • Katritzky, A. R. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. [Link]

  • Reddy, K. H., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

  • Yadav, A. K., et al. (2013). Synthesis of glycoconjugate benzothiazoles via cleavage of benzotriazole ring. The Journal of Organic Chemistry, 78(4), 1494-1504. [Link]

  • What is the role of Hydroxybenzotriazole (HOBT) during peptide synthesis? (2017). Brainly.in. [Link]

  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. Organic Letters, 10(12), 2409–2412. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Yadav, A. K., et al. (2013). Synthesis of Glycoconjugate Benzothiazoles via Cleavage of Benzotriazole Ring. The Journal of Organic Chemistry. [Link]

  • Sharma, R., & Kumar, A. (2022). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). Journal of Chemical Sciences, 134(3). [Link]

  • Yusuf, M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597–606. [Link]

  • Kandri Rodi, Y., et al. (2023). copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3-propargyl. Journal Marocain de Chimie Hétérocyclique, 22(2), 14-20. [Link]

  • Sanna, M., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]

  • Loukopoulos, E., et al. (2019). Copper(II)-benzotriazole coordination compounds in click chemistry: A diagnostic reactivity study. University of Southampton Institutional Repository. [Link]

  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides. Organic Letters, 10(12), 2409-12. [Link]

  • Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Kumar, R., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Molecules, 28(11), 4349. [Link]

  • Park, G., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 94(35), 12051–12058. [Link]

  • Loukopoulos, E., & Kostakis, G. E. (2019). Recent advances in the coordination chemistry of benzotriazole-based ligands. Coordination Chemistry Reviews. [Link]

  • Avhad, K. B., & Upadhyay, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Oikawa, M., et al. (2011). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 9(6), 1742-1745. [Link]

  • Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. (2008). Organic Chemistry Portal. [Link]

  • Griesbeck, A. G., et al. (2002). Photochemistry of benzotriazole: an unprecedented tautomer-selective intermolecular [2+2] photocycloaddition. Organic Letters, 4(9), 1487-9. [Link]

  • Alarcon, R., et al. (2000). Photochemistry of 1 H Benzotriazole in Aqueous Solution: A Photolatent Base. The Journal of Physical Chemistry A. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). CD Bioparticles. [Link]

  • Li, T., & Wu, J. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry, 41(1), 101-113. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 6-bromo-1-methyl-1H-benzotriazole at the Bromo Position

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed exploration of synthetic strategies for the functionalization of 6-bromo-1-methyl-1H-benzotriazole. Focusing on the versatile bromo-substituent, we delve into the practical application of modern cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols are presented with an emphasis on mechanistic understanding and experimental robustness, aiming to equip researchers with the knowledge to successfully synthesize novel benzotriazole derivatives for applications in medicinal chemistry and materials science.

Introduction: The Versatility of the Benzotriazole Scaffold

The 1-methyl-1H-benzotriazole core is a privileged scaffold in drug discovery and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of biologically active molecules, including antivirals, kinase inhibitors, and anticancer agents. The 6-bromo-1-methyl-1H-benzotriazole derivative serves as a particularly useful synthetic intermediate, with the bromine atom acting as a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. This document outlines reliable and reproducible protocols for the functionalization of this key building block.

Strategic Approaches to C-C and C-N Bond Formation

The transformation of the C-Br bond in 6-bromo-1-methyl-1H-benzotriazole is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired final product, with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions being the most prevalent and powerful methods for forming C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organohalide. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br 6-bromo-1-methyl-1H-benzotriazole Ar-Br->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar' R-B(OH)2 Organoboron Reagent Base Base R-B(OH)2->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 6-bromo-1-methyl-1H-benzotriazole (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/H₂O, toluene, DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add 6-bromo-1-methyl-1H-benzotriazole, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃1,4-Dioxane/H₂O100890-98
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1101675-85
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide. This reaction is typically co-catalyzed by palladium and copper salts.

Mechanistic Rationale: The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination then yields the desired alkyne-substituted benzotriazole.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br 6-bromo-1-methyl- 1H-benzotriazole Ar-Br->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation_Pd Transmetalation Ar-Pd(II)(Br)L2->Transmetalation_Pd Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation_Pd->Ar-Pd(II)(C≡CR)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-C≡CR Coupled Product Reductive\nElimination->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Copper Acetylide Cu(I)X->Cu(I)-C≡CR R-C≡CH Terminal Alkyne Base Base R-C≡CH->Base Base->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol 2: General Procedure for Sonogashira Coupling

  • Materials:

    • 6-bromo-1-methyl-1H-benzotriazole (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

    • Copper(I) salt (e.g., CuI, 1-5 mol%)

    • Base (e.g., Et₃N, DIPEA, 2.0-4.0 equiv)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add 6-bromo-1-methyl-1H-benzotriazole, the palladium catalyst, and the copper(I) salt.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent, the base, and the terminal alkyne via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC or LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and partition between an organic solvent and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is instrumental in the synthesis of anilines and their derivatives.

Mechanistic Rationale: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the arylamine product. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br 6-bromo-1-methyl- 1H-benzotriazole Ar-Br->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination [Ar-Pd(II)(Br)L(HNR'R'')] [Ar-Pd(II)(Br)L(HNR'R'')] Amine\nCoordination->[Ar-Pd(II)(Br)L(HNR'R'')] Deprotonation Deprotonation [Ar-Pd(II)(Br)L(HNR'R'')]->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Coupled Product Reductive\nElimination->Ar-NR'R'' HNR'R'' Amine HNR'R''->Amine\nCoordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 6-bromo-1-methyl-1H-benzotriazole (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equiv)

    • Solvent (e.g., Toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.

    • Add 6-bromo-1-methyl-1H-benzotriazole to the tube.

    • Add the degassed solvent, followed by the amine.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite and wash with the same solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider screening different ligands, bases, and solvents. The choice of these reagents can have a profound impact on the reaction outcome. For Suzuki couplings, ensuring the quality of the boronic acid is crucial, as they can degrade over time.

  • Dehalogenation: The competing hydrodehalogenation side reaction can be an issue. This can sometimes be suppressed by using a less polar solvent or by carefully controlling the reaction temperature.

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Ensuring all reagents and solvents are dry and the reaction is performed under an inert atmosphere is critical for success.

Conclusion

The functionalization of 6-bromo-1-methyl-1H-benzotriazole via palladium-catalyzed cross-coupling reactions offers a robust and versatile platform for the synthesis of a diverse range of novel compounds. The protocols and mechanistic insights provided herein serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient and strategic derivatization of this important heterocyclic scaffold.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

The Synthesis of Triazolo-benzodiazepine Analogues: A Guide to Core Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Thetriazolo[4,3-a]benzodiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of widely recognized therapeutic agents such as alprazolam and triazolam. Its unique three-dimensional conformation, conferred by the fusion of the triazole ring to the diazepine nucleus, is crucial for its potent modulation of the γ-aminobutyric acid (GABA)ᴀ receptor. This guide provides a detailed overview of the primary synthetic routes to this important heterocyclic system, focusing on the underlying chemical principles, key strategic considerations, and detailed experimental protocols. We will explore the classical and most robust strategy involving the annulation of the triazalo ring onto a pre-existing benzodiazepine core, providing researchers with the foundational knowledge required for the synthesis and development of novel analogues.

Introduction: The Significance of the Triazolo-benzodiazepine Core

The fusion of a 1,2,4-triazole ring to the a-face of the 1,4-benzodiazepine system creates a rigid, conformationally constrained structure that presents a unique pharmacophore to its biological targets. This structural modification significantly impacts the pharmacological profile compared to non-annulated benzodiazepines. Compounds based on this scaffold are primarily known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties, which they elicit by acting as positive allosteric modulators of the GABAᴀ receptor. The development of efficient and versatile synthetic routes is therefore of paramount importance for academic and industrial researchers aiming to explore the structure-activity relationships (SAR) of this class and develop next-generation therapeutics with improved efficacy and safety profiles.

The primary challenge in synthesizing these molecules lies in the efficient construction of the fused tri-cyclic system. The most reliable and widely adopted strategy involves the late-stage formation of the triazole ring onto a benzodiazepine intermediate. This approach allows for early diversification of the benzodiazepine core, making it highly amenable for library synthesis and medicinal chemistry programs.

Retrosynthetic Analysis and Core Strategy

A retrosynthetic analysis of the target triazolo-benzodiazepine scaffold reveals a logical and dominant disconnection strategy. The most common approach involves cleaving the bonds of the triazole ring, leading back to a 1,4-benzodiazepine-2-one or a related activated intermediate. This strategy is advantageous as the synthesis of the benzodiazepine core is well-established.

Retrosynthesis TBZD Target: [1,2,4]Triazolo- [4,3-a][1,4]benzodiazepine BZD_activated Key Intermediate: Activated 2-substituted Benzodiazepine (e.g., 2-thiono, 2-chloro) TBZD->BZD_activated Triazole Annulation (Key Strategic Step) BZD_one Precursor: 1,4-Benzodiazepine-2-one BZD_activated->BZD_one Activation of C2 Amide StartingMaterials Simple Starting Materials: (e.g., 2-aminobenzophenone) BZD_one->StartingMaterials Benzodiazepine Ring Formation

Figure 1: Retrosynthetic analysis for the triazolo-benzodiazepine scaffold.

This analysis highlights the central strategy: the preparation of a suitable 1,4-benzodiazepine precursor followed by the annulation of the triazole ring. The efficiency of this final annulation step is critically dependent on the nature of the leaving group or reactive center at the C2 position of the benzodiazepine ring.

Synthetic Route: Triazole Annulation via a 2-Thiono Intermediate

One of the most robust and widely cited methods for constructing the triazolo-benzodiazepine system proceeds through a 2-thiono-1,4-benzodiazepine intermediate. This pathway offers high yields and is amenable to a variety of substrates. The overall workflow involves two key transformations: thionation of the C2-amide and subsequent condensation with a hydrazine equivalent to form the triazole ring.

Workflow Diagram

Thiono_Route BZD_one 1,4-Benzodiazepine-2-one Thione 1,4-Benzodiazepine-2-thione (Key Intermediate) BZD_one->Thione Thionation Thionating_Agent P₄S₁₀ or Lawesson's Reagent Toluene, Reflux Thionating_Agent->Thione TBZD [1,2,4]Triazolo- [4,3-a][1,4]benzodiazepine Thione->TBZD Condensation & Cyclization Hydrazide R-CO-NHNH₂ (e.g., Acetylhydrazine) n-Butanol, Reflux Hydrazide->TBZD

Application Note: 6-Bromo-1-methyl-1H-benzotriazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: The Strategic Advantage of Halogenated Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1] The core principle of FBDD is to screen low molecular weight compounds (fragments) that, despite their weak initial binding affinity, can be efficiently optimized into potent, drug-like molecules.[1][2] This "bottom-up" approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][3]

Within the diverse landscape of fragment libraries, halogen-enriched fragments have gained significant traction.[4][5] The inclusion of halogen atoms, particularly bromine and iodine, is a strategic choice designed to exploit the phenomenon of halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of a residue in a protein's binding site.[6][7] This interaction can significantly contribute to binding affinity and specificity, offering a valuable tool for medicinal chemists.[6][8]

This application note details the utility and experimental protocols for 6-bromo-1-methyl-1H-benzotriazole , a fragment designed to leverage both halogen bonding and the versatile benzotriazole scaffold in FBDD campaigns.[9][10]

Physicochemical Properties of 6-Bromo-1-methyl-1H-benzotriazole

The utility of a fragment is intrinsically linked to its physicochemical properties. 6-Bromo-1-methyl-1H-benzotriazole has been selected for inclusion in fragment libraries due to its adherence to the "Rule of Three," a set of guidelines that define a good starting point for FBDD.[2]

PropertyValueSignificance in FBDD
Molecular Formula C₇H₆BrN₃[11]
Molecular Weight 212.05 g/mol [11]Well within the typical fragment range (< 300 Da), allowing for significant molecular weight increase during optimization.[2]
CAS Number 1083181-43-4[11][12]
Structure The bromine atom provides a halogen bond donor. The benzotriazole core is a known privileged scaffold in medicinal chemistry, offering multiple vectors for chemical elaboration.[9][13] The methyl group on the N1 position prevents tautomerization and provides a defined vector.
Calculated logP ~1.5-2.0An appropriate lipophilicity for aqueous solubility while retaining sufficient character to engage with hydrophobic pockets.
Hydrogen Bond Donors 0Reduced complexity, allowing for the focused study of other interactions.
Hydrogen Bond Acceptors 3The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, providing additional interaction points.

The Rationale for Employing 6-Bromo-1-methyl-1H-benzotriazole

The deliberate design of this fragment offers several strategic advantages in a screening campaign:

  • Probing for Halogen Bonding Hotspots: The primary role of the bromine atom is to identify sites within a protein's binding pocket that are favorable for halogen bonding.[4][5] This interaction is geometrically constrained and can provide a strong anchor point for fragment evolution.[6]

  • Versatile Scaffold: The benzotriazole moiety is a well-established scaffold in medicinal chemistry, known for its metabolic stability and synthetic tractability.[9][10][13] It presents clear vectors for chemical modification, allowing for fragment growing or linking strategies.

  • Defined Vectoriality: The N-methylation of the benzotriazole ring prevents tautomerism, ensuring a single, well-defined isomer is present in the screening experiment. This simplifies the interpretation of structural data and provides a clear trajectory for chemical elaboration.

Experimental Workflows and Protocols

The identification of fragment hits requires highly sensitive biophysical techniques due to the inherently low affinity of these interactions.[14][15] The following are detailed protocols for screening and validating 6-bromo-1-methyl-1H-benzotriazole as a fragment hit.

Workflow for Fragment Screening and Hit Validation

The following diagram illustrates a typical workflow for an FBDD campaign utilizing 6-bromo-1-methyl-1H-benzotriazole.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization PrimaryScreen Primary Screen (SPR or NMR) HitIdentification Initial Hit Identification PrimaryScreen->HitIdentification Binding Detected DoseResponse Dose-Response & Affinity (SPR or NMR Titration) HitIdentification->DoseResponse Orthogonal Orthogonal Method (e.g., Thermal Shift) DoseResponse->Orthogonal Confirm Binding Structural Structural Biology (X-ray Crystallography) Orthogonal->Structural Validate & Characterize SBDD Structure-Based Design Structural->SBDD Binding Mode SAR SAR Exploration SBDD->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: FBDD workflow from primary screening to lead optimization.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique ideal for detecting the weak interactions typical of fragments in real-time.[15][16][17] It measures changes in the refractive index at a sensor surface as the fragment binds to an immobilized protein target.[15]

Objective: To identify if 6-bromo-1-methyl-1H-benzotriazole binds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (purified, >95%)

  • 6-bromo-1-methyl-1H-benzotriazole (dissolved in 100% DMSO)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve a target immobilization level (typically 5000-10000 RU).

    • Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl.

    • A reference surface should be prepared on a separate flow cell using the same procedure but without protein injection.

  • Fragment Screening:

    • Prepare a stock solution of 6-bromo-1-methyl-1H-benzotriazole in 100% DMSO.

    • Dilute the fragment to the desired screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 5%).

    • Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with running buffer (e.g., 60 seconds).

    • A buffer-only injection containing the matched DMSO concentration should be used for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the buffer-only injection data.

    • A positive binding event is indicated by a response unit (RU) signal that is significantly above the noise level and shows a concentration-dependent increase.

Causality and Trustworthiness: This protocol incorporates a reference surface and buffer subtraction to minimize false positives arising from non-specific binding and bulk refractive index changes due to DMSO.[16] This self-validating system ensures that any observed signal is likely due to a specific interaction with the target protein.

Protocol 2: Hit Validation and Affinity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD as it can not only detect binding but also provide information on the binding site.[14][18][19] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[18]

Objective: To confirm the binding of 6-bromo-1-methyl-1H-benzotriazole and estimate its dissociation constant (Kd).

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Isotopically labeled (¹⁵N) or unlabeled target protein.

  • 6-bromo-1-methyl-1H-benzotriazole.

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, D₂O, pH 7.4).

Methodology (Ligand-Observed STD-NMR):

  • Sample Preparation:

    • Prepare a solution of the target protein (10-50 µM) in NMR buffer.

    • Prepare a stock solution of 6-bromo-1-methyl-1H-benzotriazole in deuterated DMSO.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum to confirm the presence and integrity of the fragment.

    • Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to binding ligands.

    • Acquire a reference spectrum with off-resonance saturation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Signals that appear in the difference spectrum belong to the fragment and confirm binding.

    • The intensity of the STD signals is proportional to the fraction of bound ligand.

Affinity Titration:

  • To determine the Kd, a series of samples with a fixed protein concentration and increasing concentrations of the fragment are prepared.[20]

  • The change in a protein's chemical shift (in a ¹H-¹⁵N HSQC experiment with labeled protein) or the STD amplification factor (for ligand-observed methods) is measured at each concentration.

  • The data are then fitted to a one-site binding model to calculate the Kd.

Causality and Trustworthiness: NMR is a solution-based technique that directly observes the molecular interaction.[19] The detection of transferred saturation in STD-NMR is a direct consequence of the fragment binding to the protein, making it a highly reliable method for hit validation.[18]

Protocol 3: Structural Characterization by X-ray Crystallography

The gold standard in FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[21][22] This provides definitive proof of binding and reveals the precise binding mode, including the geometry of any halogen bonds, which is crucial for structure-based drug design.[23]

Objective: To determine the three-dimensional structure of the 6-bromo-1-methyl-1H-benzotriazole-protein complex.

Materials:

  • Crystals of the target protein.

  • Soaking solution (mother liquor supplemented with a cryoprotectant).

  • 6-bromo-1-methyl-1H-benzotriazole.

  • Cryo-loops and crystal harvesting tools.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a high-concentration solution of 6-bromo-1-methyl-1H-benzotriazole (1-10 mM) in the soaking solution. The final DMSO concentration should be kept below a level that degrades crystal quality (typically < 20%).

    • Transfer a protein crystal into a drop of the soaking solution containing the fragment.

    • Allow the crystal to soak for a period ranging from minutes to hours.

  • Cryo-cooling and Data Collection:

    • Using a cryo-loop, harvest the soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a previously determined apo-protein structure.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The high electron density of the bromine atom often makes it easier to identify in the map.

    • Refine the model of the protein-fragment complex.

    • Analyze the binding mode, paying close attention to the interactions made by the bromine atom and the benzotriazole core.

Causality and Trustworthiness: Visualizing the fragment in the electron density map provides unambiguous evidence of binding.[21] This structural information is the most authoritative and directly informs the subsequent hit-to-lead optimization process by revealing the specific interactions that mediate binding.[23]

Visualizing the Interaction: The Halogen Bond

The key interaction facilitated by 6-bromo-1-methyl-1H-benzotriazole is the halogen bond. The diagram below illustrates this concept.

HalogenBond cluster_fragment Fragment cluster_protein Protein Backbone F_ring Benzotriazole Ring F_Br Br F_ring->F_Br C-Br P_O O F_Br->P_O Halogen Bond (σ-hole interaction) P_C C P_C->P_O C=O

Caption: Schematic of a halogen bond between the bromine and a carbonyl oxygen.

Conclusion

6-bromo-1-methyl-1H-benzotriazole is a strategically designed fragment for FBDD campaigns. Its physicochemical properties and chemical structure are optimized to probe for halogen bonding interactions while providing a versatile and synthetically tractable scaffold for hit-to-lead optimization. The application of sensitive biophysical techniques such as SPR and NMR, followed by structural elucidation via X-ray crystallography, provides a robust and reliable workflow for identifying and validating high-quality starting points for drug discovery. By leveraging the unique properties of halogen bonding, researchers can enhance the efficiency and success rate of their FBDD efforts.

References

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(3), 184-188. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition, 24(6), 892-901. Available from: [Link]

  • Renaudet, O., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22393. Available from: [Link]

  • Wilcken, R., et al. (2012). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. Journal of Medicinal Chemistry, 55(1), 18-29. Available from: [Link]

  • Pellecchia, M., et al. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of Biomolecular NMR, 56(2), 65-75. Available from: [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 367-386. Available from: [Link]

  • Jahnke, W., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Molecules, 24(4), 743. Available from: [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 036-052. Available from: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 7, 2026, from [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available from: [Link]

  • ResearchGate. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved January 7, 2026, from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved January 7, 2026, from [Link]

  • Choy, B. C., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Chemical Neuroscience, 13(12), 1786-1797. Available from: [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Available from: [Link]

  • ResearchGate. (2011). Benzotriazole in Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2025). A Comprehensive Review on Benzotriazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. WJPR, 14(11), 289-314. Available from: [Link]

  • Lu, Y., et al. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1399. Available from: [Link]

  • Gill, A. (2021). Crystallographic Fragment Screening. Methods in Molecular Biology, 2267, 25-42. Available from: [Link]

  • JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview [Video]. YouTube. Available from: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Journal of Medicinal Chemistry, 48(2), 403-413. Available from: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved January 7, 2026, from [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Retrieved January 7, 2026, from [Link]

  • Xiong, B., et al. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. European Journal of Medicinal Chemistry, 163, 644-653. Available from: [Link]

  • ResearchGate. (2019). Fragment-based drug discovery of triazole inhibitors to block PDEδ-RAS protein-protein interaction. Retrieved January 7, 2026, from [Link]

  • Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. Retrieved January 7, 2026, from [Link]

  • Erlanson, D. A., & Jahnke, W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Drug Discovery, 3(3), FDD64. Available from: [Link]

  • de la Torre, M., et al. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 11, 1242001. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a specialized resource for optimizing the Suzuki-Miyaura cross-coupling of 6-bromo-1-methyl-1H-benzotriazole, a substrate that presents unique challenges due to its N-heterocyclic nature. As your Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, enabling you to troubleshoot effectively and achieve high-yield, reproducible results.

The benzotriazole moiety is a valuable scaffold in medicinal chemistry, but its successful functionalization via cross-coupling requires careful consideration of catalyst systems and reaction conditions to overcome common pitfalls such as catalyst inhibition and undesired side reactions. This document provides direct answers to issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows very low to no conversion of the starting material. What are the most common initial checks I should perform?

A1: A stalled Suzuki coupling reaction can often be traced back to a few critical factors. A systematic check is the most efficient way to diagnose the problem.

  • Catalyst Activity: The single most important component is the active Pd(0) catalyst.

    • Oxygen Contamination: The Pd(0) species is highly sensitive to oxygen, which can oxidatively deactivate it. Ensure your solvent is thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon/nitrogen for 15-20 minutes) and the reaction is maintained under a positive pressure of inert gas throughout.[1][2]

    • Inefficient Precatalyst Activation: If you are generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) may be inefficient.[3] Consider switching to a well-defined Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern palladium precatalyst (e.g., a Buchwald G2 or G3 precatalyst) which generates the active L-Pd(0) species cleanly and efficiently.[3][4]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh ligands from a reputable source, and handle them under an inert atmosphere.

  • Reagent Quality & Stoichiometry:

    • Boronic Acid Instability: Boronic acids, especially heteroaryl variants, can undergo protodeboronation (replacement of the C-B bond with C-H) upon storage or during the reaction.[1][3][5] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust pinacol ester or potassium trifluoroborate salt.[1][6]

    • Base Solubility: The base is critical for activating the boronic acid but must be at least partially soluble to function.[7] Inorganic bases like K₃PO₄ and K₂CO₃ have limited solubility in purely organic solvents. Most successful protocols for N-heterocycles utilize a biphasic solvent system, such as dioxane/water or THF/water, to facilitate the reaction.[2][8]

  • Catalyst Poisoning: The nitrogen atoms in the benzotriazole ring are Lewis basic and can coordinate to the palladium center, inhibiting its catalytic activity.[9][10] This is a primary challenge with this class of substrate. The solution often lies in ligand selection. Employing bulky, electron-rich phosphine ligands (see FAQ 1) can sterically shield the palladium and promote the desired catalytic steps over catalyst sequestration.[10]

Q2: I'm getting my desired product, but also a significant amount of 1-methyl-1H-benzotriazole. How can I minimize this dehalogenation side reaction?

A2: Dehalogenation is a common and frustrating side reaction, particularly with electron-rich or N-heterocyclic aryl halides.[9][11] It occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with your aryl group instead of the desired cross-coupling product.

  • Mechanism of Pd-H Formation: The hydride can originate from several sources, including the base (especially alkoxides), the solvent (alcohols are a common source), or even trace water in the reaction.[9]

  • Strategic Solutions to Minimize Dehalogenation:

    • Optimize the Base: This is the most critical factor. Avoid strong, nucleophilic bases. A milder inorganic base like K₃PO₄ or Cs₂CO₃ is often superior to K₂CO₃ and much better than alkoxides or hydroxides for suppressing this pathway.[2][9]

    • Select a More Effective Ligand: The goal is to accelerate the reductive elimination of your desired product so that it outcompetes the dehalogenation pathway. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are designed to do exactly this.[2][9]

    • Ensure High-Purity Boronic Acid: If the transmetalation step is slow due to poor quality or inherently unreactive boronic acid, the aryl-palladium-halide intermediate has more time to encounter a hydride source and undergo dehalogenation.[9] Using a more reactive boronic ester can sometimes accelerate the forward reaction.

Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?

A3: Boronic acid homocoupling is typically promoted by the presence of oxygen and Pd(II) species.[3] It occurs when two molecules of the boronic acid couple together, often while reducing Pd(II) to the active Pd(0) state.

  • Primary Cause: Inadequate deoxygenation of the reaction mixture is the most common culprit. The mechanism can involve the aerobic oxidation of Pd(0) to Pd(II), which then catalyzes the homocoupling.[3]

  • Preventative Measures:

    • Rigorous Inert Atmosphere: This cannot be overstated. Ensure your flask, solvent, and reagents are free of oxygen before adding the catalyst. Maintain a positive inert gas pressure throughout the experiment.[2]

    • Use a Precatalyst or Pd(0) Source: Starting with a Pd(II) salt like Pd(OAc)₂ relies on an in situ reduction, which can be messy and sometimes favors homocoupling as a side reaction to generate the active catalyst.[3] Using a well-defined precatalyst that cleanly generates Pd(0) or a direct Pd(0) source like Pd₂(dba)₃ can significantly reduce this side reaction.[4]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding reagent selection and reaction setup.

Q1: What is the optimal catalyst system (palladium source and ligand) for coupling with 6-bromo-1-methyl-1H-benzotriazole?

A1: For challenging N-heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ often give low yields.[7] The state-of-the-art approach involves a combination of a palladium precatalyst and a specialized ligand.

  • Palladium Source: Second-generation (G2) or third-generation (G3) Buchwald precatalysts are highly recommended.[3] These are air-stable complexes that efficiently generate the active L-Pd(0) species under the reaction conditions, leading to more reproducible results and lower catalyst loadings. XPhos Pd G2 is an excellent starting point.[12]

  • Ligand Choice: The ligand is crucial for success. You need a bulky and electron-rich phosphine ligand. These ligands stabilize the palladium center, promote the difficult oxidative addition step with aryl bromides, and accelerate the final reductive elimination step.[13][14]

    • Top Choices: XPhos and SPhos are among the most effective and versatile ligands for coupling N-heterocycles.[4] They provide the necessary steric bulk and electron-donating character to overcome catalyst inhibition and favor the desired product over dehalogenation.

Catalyst System Typical Loading (mol%) Pros Cons Suitability for Benzotriazole
Pd(OAc)₂ / PPh₃2-5Inexpensive, readily available.Inefficient in situ activation, prone to side reactions, often poor for N-heterocycles.Low
Pd(dppf)Cl₂1-3Good for many standard couplings, bench-stable.May not be active enough for this specific substrate.Moderate
Pd(PPh₃)₄2-5Direct Pd(0) source.Can be sluggish, PPh₃ is often not an optimal ligand for this substrate class.Low to Moderate
XPhos Pd G20.5-2Air-stable precatalyst, highly active, excellent for N-heterocycles, low loadings.Higher cost.High (Recommended)

Q2: How does the choice of base and solvent impact the reaction?

A2: The base and solvent work in concert and their selection is critical. The primary role of the base is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[15][16]

  • Base Selection: A moderately weak, non-nucleophilic inorganic base is ideal.

    • K₃PO₄ (Potassium Phosphate): Often the base of choice for difficult couplings involving N-heterocycles. It is effective at promoting the reaction while minimizing side reactions like dehalogenation and substrate decomposition.[4][8][9]

    • K₂CO₃ (Potassium Carbonate): A common and effective base, though sometimes less efficient than K₃PO₄ for challenging substrates.[12]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can be effective, but its higher basicity can sometimes promote undesired pathways.

  • Solvent System: The solvent must dissolve the substrates and catalyst complex, and facilitate the action of the base.

    • Aprotic Ethers + Water: A mixture like 1,4-Dioxane/H₂O (typically in a 4:1 to 10:1 ratio) is a robust and widely used system.[4][12] The water helps to dissolve the inorganic base, facilitating the formation of the active borate species. Other common systems include Toluene/H₂O and THF/H₂O.[2]

    • Anhydrous Conditions: While less common, some protocols for sensitive substrates use completely anhydrous conditions with a soluble organic base or a base like KF.[10][16] This can sometimes reduce protodeboronation of the boronic acid.

Base Solvent System Key Considerations
K₃PO₄ Dioxane / H₂O Excellent general choice. Minimizes dehalogenation and is highly effective for N-heterocycles.[4][8]
K₂CO₃Toluene / H₂OGood starting point, widely used and cost-effective.
Cs₂CO₃THF / H₂OHigher reactivity due to better solubility and basicity; may be useful for sluggish reactions.
KFAnhydrous THFCan be used for base-sensitive substrates, less common.[16]

Q3: Are boronic esters or trifluoroborates better alternatives to boronic acids for this reaction?

A3: Yes, for substrates prone to decomposition, these alternatives are often superior.

  • Boronic Esters (e.g., Pinacol Esters): These are significantly more stable to storage and less prone to premature protodeboronation under reaction conditions than the corresponding boronic acids.[1][6] They are easily prepared and can lead to cleaner reactions and higher yields, especially with unstable heteroaryl partners.[6]

  • Potassium Aryltrifluoroborates (R-BF₃K): These are crystalline, highly stable, and easy-to-handle solids.[17] They serve as excellent surrogates for boronic acids and are activated under the same basic conditions. Their high stability makes them a reliable choice for complex syntheses.[18]

Visualizations & Protocols

Catalytic Cycle & Troubleshooting Workflow

Suzuki Coupling Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) Active Catalyst OA Oxidative Addition (Rate-Limiting) Pd0->OA Ar-X PdII L₂Pd(II)(Ar)(X) OA->PdII Trans Transmetalation PdII->Trans R'-B(OR)₂(OH)⁻ PdII_R L₂Pd(II)(Ar)(R') Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R' Product Ar-R' (Product) ArX Ar-X (6-bromo-1-methyl-1H-benzotriazole) Boronic R'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13][14]

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_byproducts 3. Analyze Byproducts start->check_byproducts reagent_purity Purity Issue? (Boronic Acid, Ligand) check_reagents->reagent_purity conditions_inert Inert Atmosphere? (Degassed Solvent) check_conditions->conditions_inert conditions_catalyst Catalyst System Optimal? check_conditions->conditions_catalyst conditions_base Base/Solvent Choice? check_conditions->conditions_base byproduct_dehalo Dehalogenation? check_byproducts->byproduct_dehalo byproduct_homo Homocoupling? check_byproducts->byproduct_homo reagent_sol Use fresh reagents. Consider boronic ester. reagent_purity->reagent_sol conditions_sol Degas thoroughly. Maintain Ar/N₂. conditions_inert->conditions_sol conditions_cat_sol Switch to Precatalyst + Buchwald Ligand (XPhos). conditions_catalyst->conditions_cat_sol conditions_base_sol Use K₃PO₄ in Dioxane/Water. conditions_base->conditions_base_sol byproduct_dehalo_sol Use milder base (K₃PO₄). Use bulkier ligand. byproduct_dehalo->byproduct_dehalo_sol byproduct_homo_sol Improve degassing. Use precatalyst. byproduct_homo->byproduct_homo_sol

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol serves as a baseline for initial screening but may require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 6-bromo-1-methyl-1H-benzotriazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol %) to the mixture.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for 6-bromo-1-methyl-1H-benzotriazole

This protocol incorporates best practices for challenging N-heterocyclic substrates and is more likely to provide a high yield.[4][12]

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-1-methyl-1H-benzotriazole (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv). Evacuate and backfill the flask with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst, XPhos Pd G2 (1-2 mol %).

  • Solvent Addition: Add degassed 1,4-dioxane followed by degassed water (e.g., a 5:1 dioxane/water ratio) via syringe to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS for the disappearance of starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 2017, 82, 1, 431–444. [Link]

  • RSC Publishing. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chem. Sci., 2017,8, 3189-3194. [Link]

  • ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Org. Lett. 2014, 16, 7, 1836–1839. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chem. Eur. J. 2014, 20, 25, 7914-7921. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic-Chemistry.org. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • RSC Publishing. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2014,43, 412-440. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NIH National Library of Medicine. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 2012, 134 (25), 10419-10425. [Link]

  • ResearchGate. Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides | Request PDF. [Link]

  • ResearchGate. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chem. Sci., 2022,13, 12791-12797. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-Benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-benzotriazoles. As a Senior Application Scientist, I understand that while the N-methylation of benzotriazole appears straightforward, it is often plagued by challenges, primarily concerning regioselectivity and purification. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to troubleshoot and optimize your synthetic procedures.

The core of the issue lies in the benzotriazole molecule itself, which exists as two rapidly equilibrating tautomers, 1H- and 2H-benzotriazole.[1][2] Consequently, alkylation can occur at either the N1 or N2 positions, leading to mixtures of 1-methyl-benzotriazole and 2-methyl-benzotriazole. While the 1H-tautomer is generally more stable and predominates in solution, the energy difference between the isomers is small, making the reaction sensitive to a variety of factors.[1][2] This guide will help you navigate these complexities.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer delves into the root causes and provides actionable solutions.

Question 1: Why am I getting a mixture of 1-methyl- and 2-methyl-benzotriazole isomers, and how can I favor the 1-methyl product?

Answer:

This is the most common challenge in benzotriazole alkylation. The formation of two regioisomers stems from the fact that the benzotriazolide anion, formed after deprotonation, has nucleophilic character at both N1 and N2. The ratio of the resulting products is highly dependent on reaction conditions.

Causality: The regioselectivity is a delicate balance between electronic and steric factors, influenced by the solvent, the counter-ion of the base, and the alkylating agent.

  • Electronic Effects: The N1 position is generally considered more nucleophilic.

  • Steric Effects: The N1 position is sterically more accessible than the N2 position, which is flanked by the benzene ring and the N3 atom. Increasing the steric bulk of the alkylating agent tends to favor N1 substitution.[3]

  • Solvent & Counter-ion: In polar aprotic solvents (like DMF or DMSO), the base's cation is well-solvated, leaving the benzotriazolide anion "naked" and highly reactive, often leading to mixtures. In less polar solvents, ion-pairing between the cation and the anion can influence which nitrogen atom is more available for attack.

Recommended Solutions:

  • Optimize Solvent and Base Combination: Solvent-free conditions or the use of specific solvent/base systems can significantly improve regioselectivity towards the 1-alkyl isomer. A combination of SiO2, K2CO3, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under thermal or microwave conditions has been reported to give high regioselectivity for 1-alkyl benzotriazoles.[1][2][4][5]

  • Choice of Methylating Agent: While common agents like methyl iodide and dimethyl sulfate are effective, they often yield isomer mixtures.[6] Dimethyl carbonate, in the presence of a base like K2CO3 in DMF, can also be used, though it still typically produces a mixture that requires separation.[6]

  • Transition-Metal Catalysis: For precise control, specialized catalytic systems can be employed. While often more complex, certain rhodium[7] or iridium[8] catalysts have been developed to achieve near-perfect selectivity for either the N1 or N2 position. For instance, an Ir(III) pentafluorophenyl-substituted porphyrin catalyst has shown excellent selectivity for N2-alkylation, while an Fe(III) pyridine-substituted porphyrin promotes N1-alkylation.[8]

Logical Relationship: Factors Influencing Regioselectivity

cluster_conditions Reaction Conditions cluster_factors Controlling Factors cluster_outcomes Product Outcome Solvent Solvent Ion_Pairing Ion Pairing Effects Solvent->Ion_Pairing Base_Counterion Base / Counter-ion Base_Counterion->Ion_Pairing Alkylating_Agent Methylating Agent Steric_Hindrance Steric Hindrance Alkylating_Agent->Steric_Hindrance N1_Product 1-Methyl-Benzotriazole Steric_Hindrance->N1_Product Favors N1 Nucleophilicity Anion Nucleophilicity (N1 vs. N2) Nucleophilicity->N1_Product N2_Product 2-Methyl-Benzotriazole Nucleophilicity->N2_Product Ion_Pairing->Nucleophilicity G start Start step1 1. Charge Reactor Add Benzotriazole, K₂CO₃, and DMF. start->step1 step2 2. Heat & Add DMC Heat to 120-130°C. Slowly add Dimethyl Carbonate. step1->step2 step3 3. Reaction Maintain at 130°C for 8-10h. Monitor by GC/TLC. step2->step3 step4 4. Workup Cool, filter solids. Distill off DMF. step3->step4 step5 5. Separation Vacuum distill to separate 2-methyl and 1-methyl isomers. step4->step5 end End Products step5->end

Caption: Workflow for N-methylation of benzotriazole with dimethyl carbonate.

Step-by-Step Methodology:

  • Reagent Preparation: To a reaction vessel equipped with a stirrer, thermometer, and condenser, add benzotriazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Initiation: Heat the mixture to 120-130°C with stirring. Once the temperature is stable, slowly add dimethyl carbonate (DMC, 1.5 eq) over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature at 130°C for 8-10 hours. Monitor the disappearance of the benzotriazole starting material by gas chromatography (GC) or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and byproducts). Remove the DMF solvent from the filtrate by distillation under reduced pressure.

  • Purification: The resulting residue contains a mixture of 1-methyl- and 2-methyl-benzotriazole. Separate the isomers via vacuum distillation as described in the troubleshooting section.

[6]Safety Note: Always handle methylating agents like dimethyl sulfate and methyl iodide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), as they are toxic and carcinogenic.

Question 2: How can I confirm the identity and ratio of my 1-methyl and 2-methyl products?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between the N1 and N2 isomers. Their different symmetries result in distinct spectra.

  • ¹H NMR: The 2-methyl isomer is symmetrical (C₂ᵥ symmetry), resulting in a simpler aromatic region with two signals (two AA'BB' systems). The 1-methyl isomer is asymmetrical, leading to four distinct signals in the aromatic region.

  • ¹³C NMR: Similarly, the 2-methyl isomer will show fewer signals in the carbon spectrum due to its symmetry compared to the 1-methyl isomer.

The ratio of the two isomers in a crude mixture can be determined by integrating the characteristic methyl peaks in the ¹H NMR spectrum.

Table 1: Typical ¹H NMR Chemical Shifts (in CDCl₃)
CompoundMethyl Signal (δ, ppm)Aromatic Signals (δ, ppm)
1-Methyl-benzotriazole ~4.2 - 4.4Four distinct multiplets (~7.3-8.1)
2-Methyl-benzotriazole ~4.4 - 4.5Two multiplets (~7.3-7.5 and ~7.8-8.0)

Note: Exact chemical shifts can vary based on solvent and concentration.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also an excellent method for quantifying the isomer ratio in a sample.

[6][9]***

References

  • Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]

  • Chavan, S. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education, 10(2). [Link]

  • Hug, G. L., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(33). [Link]

  • Singh, S., et al. (2014). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 6(6), 161-169. [Link]

  • Verma, R., et al. (2024). Benzotriazole: An overview of its versatile biological behaviour. Journal of Applied Pharmaceutical Science and Research, 7(2), 1-13. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. [Link]

  • Verma, R., et al. (2022). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry, 14(18), 1349-1373. [Link]

  • Elagawany, M., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(14), 8201-8205. [Link]

  • Zhang, Y., et al. (2021). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry, 60(17), 13296-13304. [Link]

  • Palmer, M. H., & McIntyre, P. S. (1972). Reactivity of lndazoles and Benzotriazole towards N-Methylation and Analysis of the lH Nuclear Magnetic Resonance Spectra of lnd. Journal of the Chemical Society, Perkin Transactions 2, 1893-1899. [Link]

  • Palmer, M. H., & McIntyre, P. S. (1972). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1893-1899. [Link]

  • Győrffy, V., et al. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal, 26(11), 2342-2348. [Link]

  • CN100400520C - Method for extracting methyl o-phenylenediamine from TDI organic residue and using it to synthesize TTA.
  • Peristeraki, A., et al. (2021). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. Inorganics, 9(11), 84. [Link]

  • CN102977042B - Preparation method of 1-methylbenzotriazole.
  • Wolszczak, P., et al. (2020). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Scientific Reports, 10(1), 1-13. [Link]

Sources

Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we address specific challenges you might encounter during your experiments in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 6-bromo-1-methyl-1H-benzotriazole?

A1: There are two main retrosynthetic pathways for the synthesis of 6-bromo-1-methyl-1H-benzotriazole:

  • Route A: Methylation of 6-bromo-1H-benzotriazole. This is often the preferred route. It involves the N-alkylation of the pre-formed 6-bromo-1H-benzotriazole. The key challenge in this route is controlling the regioselectivity of the methylation, as it can occur on different nitrogen atoms of the triazole ring.[1]

  • Route B: Bromination of 1-methyl-1H-benzotriazole. This route involves the electrophilic substitution of a bromine atom onto the benzene ring of 1-methyl-1H-benzotriazole. The primary challenge here is achieving selective bromination at the 6-position and avoiding the formation of other isomers or over-bromination.

The choice between these routes will depend on the availability of starting materials, desired purity, and the scale of the reaction.

Q2: Why is regioselectivity a major issue in the methylation of 6-bromo-1H-benzotriazole?

A2: The N-alkylation of benzotriazoles is challenging because a mixture of N1 and N2 alkylated products is often formed.[2] This lack of selectivity is due to the existence of an equilibrium between the 1H and 2H tautomers of the benzotriazole ring.[2] The energy difference between these two isomers is very small, allowing for methylation to occur at either the N1 or N2 position.[1] The ratio of the resulting isomers can be influenced by factors such as the solvent, the methylating agent, the base used, and the reaction temperature.[3][4]

Troubleshooting Guide

Issue 1: Low Yield Due to Formation of N1 and N2 Isomers During Methylation

Question: I am attempting to synthesize 6-bromo-1-methyl-1H-benzotriazole by methylating 6-bromo-1H-benzotriazole, but I am getting a mixture of the desired N1-methylated product and the N2-methylated isomer, which significantly lowers my yield of the target compound. How can I improve the N1-selectivity?

Root Causes and Solutions:

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium and the transition state energies for N1 and N2 alkylation.

    • Recommendation: A systematic solvent screen is recommended. Less polar solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) have been shown to improve the regioselectivity of methylation in similar heterocyclic systems compared to more polar solvents like acetone, acetonitrile, or DMF.[5]

  • Suboptimal Base: The choice of base can affect the nucleophilicity of the different nitrogen atoms in the benzotriazole ring.

    • Recommendation: Weaker bases are sometimes more selective. Consider using potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). Stronger bases like sodium hydride (NaH) might lead to lower selectivity.

  • Reactive Methylating Agent: Highly reactive methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) can be less selective.

    • Recommendation: While effective, these reagents can lead to mixtures. If selectivity is poor, consider alternative methylating agents. Recent literature has explored the use of catalysts to control regioselectivity. For instance, various metal catalysts have been shown to direct alkylation to either the N1 or N2 position.[6][7][8] Visible-light-promoted methods have also been developed for highly site-selective N1-alkylation.[2]

Experimental Protocol for Improved N1-Selectivity:

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1H-benzotriazole (1 equivalent) in anhydrous THF.

  • Base Addition: Add finely ground anhydrous potassium carbonate (1.5 equivalents).

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter off the inorganic salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the N1 and N2 isomers.

ParameterConventional MethodRecommended MethodRationale for Improvement
Solvent DMF or AcetonitrileTHF or 2-MeTHFLess polar solvents can enhance N1-selectivity.[5]
Base NaHK2CO3A milder base can improve regioselectivity.
Temperature 0 °C to refluxRoom TemperatureMilder conditions can favor the thermodynamic product.
Issue 2: Poor Yield and Complex Product Mixture During Bromination of 1-methyl-1H-benzotriazole

Question: I am trying to synthesize 6-bromo-1-methyl-1H-benzotriazole by brominating 1-methyl-1H-benzotriazole. My reaction is giving a low yield of the desired product along with several other brominated species. How can I improve the regioselectivity and minimize side products?

Root Causes and Solutions:

  • Harsh Brominating Agent: Using elemental bromine (Br2) can be aggressive and lead to over-bromination (di- or tri-bromination) and the formation of various isomers.

    • Recommendation: Employ a milder brominating agent such as N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which can improve selectivity.

  • Inappropriate Reaction Conditions: The reaction temperature and solvent can significantly affect the outcome of the bromination.

    • Recommendation: Perform the reaction at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity. Acetic acid is a commonly used solvent for such reactions and can help to moderate the reactivity.[9]

  • Lack of Catalyst: In some cases, a catalyst can direct the substitution to the desired position.

    • Recommendation: While often not necessary for activated systems, a Lewis acid catalyst could be explored cautiously if regioselectivity remains poor. However, this may also increase the risk of side reactions.

Experimental Workflow for Selective Bromination:

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 1-methyl-1H-benzotriazole in glacial acetic acid B Cool solution to 0 °C in an ice bath A->B C Add N-Bromosuccinimide (NBS) portion-wise over 30 min B->C D Stir at 0 °C for 2-4 hours C->D E Monitor reaction by TLC D->E F Quench with aqueous sodium thiosulfate solution E->F G Extract with ethyl acetate F->G H Wash organic layer with saturated NaHCO3 solution and brine G->H I Dry over anhydrous Na2SO4, filter, and concentrate H->I J Purify by column chromatography (Hexane/Ethyl Acetate) I->J K Characterize final product (NMR, MS) J->K

Caption: Workflow for the selective bromination of 1-methyl-1H-benzotriazole.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction seems to have worked, but I am struggling to purify the 6-bromo-1-methyl-1H-benzotriazole from starting materials and side products. What are the best purification strategies?

Root Causes and Solutions:

  • Similar Polarity of Isomers: The N1 and N2 isomers, if formed, often have very similar polarities, making their separation by column chromatography challenging.

    • Recommendation: Use a long chromatography column with a shallow solvent gradient. A mixture of hexanes and ethyl acetate is a good starting point. Monitor the fractions carefully by TLC.

  • Presence of Tarry Impurities: Benzotriazole syntheses can sometimes produce dark, tarry impurities that are difficult to remove.[10]

    • Recommendation:

      • Charcoal Treatment: Before final purification, dissolve the crude product in a suitable solvent (e.g., ethylene glycol or an organic solvent) and treat it with activated charcoal at an elevated temperature (e.g., 80-100 °C) to decolorize the solution.[10] Filter the hot solution through celite to remove the charcoal.

      • Recrystallization: After column chromatography, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethanol/water, toluene, or benzene.[9]

Purification Workflow:

G Start Crude Product Charcoal Optional: Activated Charcoal Treatment in appropriate solvent Start->Charcoal Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) Start->Column If no tarry impurities FilterCharcoal Filter through Celite Charcoal->FilterCharcoal Concentrate1 Concentrate Filtrate FilterCharcoal->Concentrate1 Concentrate1->Column Combine Combine Pure Fractions Column->Combine Concentrate2 Concentrate Pure Fractions Combine->Concentrate2 Recrystallize Recrystallization (e.g., Ethanol/Water) Concentrate2->Recrystallize FinalProduct Pure 6-bromo-1-methyl-1H-benzotriazole Recrystallize->FinalProduct

Caption: Purification flowchart for 6-bromo-1-methyl-1H-benzotriazole.

References

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers (RSC Publishing).
  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. ACS Publications. (2020-09-09).
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry - ACS Publications.
  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. PubMed.
  • Technical Support Center: Optimizing Benzotriazole Synthesis. Benchchem.
  • Review on synthetic study of benzotriazole. GSC Online Press.
  • 1,2,3-benzotriazole. Organic Syntheses Procedure.
  • A Review on: Synthesis of Benzotriazole. ijariie.
  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH.
  • Benzotriazole synthesis. Organic Chemistry Portal.
  • 6-Bromo-N-(2-methyl-2H-benzo[d][2][6][11]triazol-5-yl)quinolin-4-amine. MDPI. Available at:

  • CN105237488A - Synthesis method of benzotriazole. Google Patents.
  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed.
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH. (2021-06-10).
  • Benzotriazole : Organic Synthesis. YouTube. (2023-04-19).
  • Synthesis and Biological Activity of 1H-benzotriazole and 1H-benzimidazole Analogues -- Inhibitors of the NTPase/Helicase of HCV and of Some Related Flaviviridae. ResearchGate. (2025-08-06).
  • MITCHELL BACHO a, FERNANDA OCAYO b, ALEXANDER TRUJILLO c, JUAN C. SANTOS d,e, VANIA ARTIGAS f, MAURICIO FUENTEALBA f AND CARLOS. Journal of the Chilean Chemical Society.
  • 1-Methylbenzotriazole | C7H7N3 | CID 25902. PubChem - NIH.
  • US3334054A - Purification of benzotriazole. Google Patents.
  • 6-Methyl-1H-benzotriazole. CymitQuimica.
  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. PMC.
  • Methyl-1H-benzotriazole (mixture). Chem-Impex.
  • Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC - NIH. (2024-02-09).
  • Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.
  • Buy 1H-Benzotriazole, 1-methyl-5-nitro- | 25877-34-3. Smolecule.
  • 4(or 5)-Methyl-1H-benzotriazole. Lanxess.

Sources

Technical Support Center: Purification Protocol for 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive purification protocol for 6-bromo-1-methyl-1H-benzotriazole, addressing common challenges and frequently asked questions encountered during its isolation and purification. As a key building block in medicinal chemistry and materials science, obtaining this compound in high purity is critical for reliable downstream applications. This guide is structured to provide practical, experience-driven advice to streamline your purification workflow.

Understanding the Purity Challenges

The primary challenge in purifying 6-bromo-1-methyl-1H-benzotriazole lies in the potential for isomeric impurities and the removal of unreacted starting materials. The methylation of 6-bromobenzotriazole can result in the formation of two constitutional isomers: the desired N1-methylated product and the N2-methylated isomer. These isomers often exhibit similar polarities, making their separation a non-trivial task.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 6-bromo-1-methyl-1H-benzotriazole in a question-and-answer format.

Q1: My crude product is a dark, oily residue after the reaction work-up. How should I proceed?

A1: An oily or deeply colored crude product is common and can be attributed to several factors, including residual high-boiling solvents (like DMF), polymeric byproducts, or colored impurities from the starting materials.

  • Initial Step: Trituration. Before attempting more complex purification methods, trituration can be highly effective. This process involves washing the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.[1]

    • Recommended Solvents: Start with a non-polar solvent such as hexanes or diethyl ether. Add the solvent to your oily product and stir vigorously. The desired product should solidify, allowing for collection by filtration.

Q2: I'm having difficulty separating the N1 and N2 isomers of 6-bromo-1-methyl-1H-benzotriazole by column chromatography. What solvent system should I use?

A2: The separation of N1 and N2 isomers is a known challenge in benzotriazole chemistry due to their often similar polarities.[2] A systematic approach to selecting and optimizing the eluent is crucial.

  • TLC Analysis is Key: Before setting up a column, it is essential to perform a thorough TLC analysis to find a solvent system that provides the best possible separation between the two isomers. Aim for a difference in Rf values of at least 0.1.

  • Recommended Solvent Systems:

    • Start with a relatively non-polar system and gradually increase the polarity. A common starting point for N-alkylated heterocycles is a mixture of hexanes and ethyl acetate .

    • If separation is still poor, consider a different solvent system with alternative selectivity. A mixture of dichloromethane and methanol can be effective.

    • For basic compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[3]

Q3: My compound is streaking badly on the TLC plate, making it difficult to assess purity and optimize the column conditions. What causes this and how can I fix it?

A3: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue. It is often caused by the interaction of the basic nitrogen atoms with the acidic silanol groups on the silica surface.[3]

  • Use a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia to your eluent can neutralize the acidic sites on the silica gel and prevent streaking.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds.[4]

Q4: I'm attempting to recrystallize my 6-bromo-1-methyl-1H-benzotriazole, but it keeps "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or a high concentration of the solute.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites and induce crystallization.

    • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to initiate crystallization.

    • Change Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Experiment with different solvents or solvent pairs. For brominated aromatic compounds, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol/water.[5]

Q5: What is the expected appearance and melting point of pure 6-bromo-1-methyl-1H-benzotriazole?

Experimental Protocols

Column Chromatography Purification Protocol

This protocol provides a general guideline for the purification of 6-bromo-1-methyl-1H-benzotriazole using silica gel flash column chromatography.

1. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the chromatography column and allow the silica to settle into a uniform packed bed. Ensure no air bubbles are trapped in the column.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica bed.

3. Elution:

  • Begin eluting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

  • Gradually increase the polarity of the eluent as the column runs to move the compounds down the column at different rates.

4. Fraction Collection and Analysis:

  • Collect the eluting solvent in a series of fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

5. Solvent Evaporation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-bromo-1-methyl-1H-benzotriazole.

Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of 6-bromo-1-methyl-1H-benzotriazole.

1. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) until the solid just dissolves.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

3. Crystallization:

  • Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • The flask can then be placed in an ice bath to maximize the yield of crystals.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary Table

PropertyValueSource
Molecular Formula C₇H₆BrN₃[8]
Molecular Weight 212.05 g/mol [8]
Boiling Point 332.6±15.0 °C (Predicted)[8]
Density 1.76±0.1 g/cm³ (Predicted)[8]

Visualizing the Purification Workflow

PurificationWorkflow crude Crude Product (Oily/Colored) trituration Trituration (Hexanes or Diethyl Ether) crude->trituration solid_crude Solid Crude trituration->solid_crude Solidifies impurities Soluble Impurities trituration->impurities Removed in filtrate column Column Chromatography (Silica Gel) solid_crude->column recrystallization Recrystallization solid_crude->recrystallization pure_product Pure Product column->pure_product Separated Fractions isomers Isomeric Impurities column->isomers Separated Fractions recrystallization->pure_product Crystallizes recrystallization->impurities Remain in mother liquor

Caption: A general workflow for the purification of 6-bromo-1-methyl-1H-benzotriazole.

Safety Information

While a specific safety data sheet for 6-bromo-1-methyl-1H-benzotriazole was not found, data for related benzotriazole derivatives suggests that this compound should be handled with care. Assume it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • BenchChem. (2025). Technical Support Center: Purification of N-Alkylated Isatins.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]

  • ChemBK. (n.d.). 6-Methyl-1H-benzotriazole. Retrieved from [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • MDPI. (n.d.). 6-Bromo-N-(2-methyl-2H-benzo[d][3][9][10]triazol-5-yl)quinolin-4-amine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
  • TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]

  • Digital Commons @ Salve Regina. (n.d.). "Electron Affinity Equilibrium Studies of Synthesized N 1-and N 2-Pheny". Retrieved from [Link]

  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-iodo-4-methylbenzene.
  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. Retrieved from [Link]

  • International Journal of Industrial Engineering & Computations. (2010). Benzotriazole and its derivatives. Retrieved from [Link]

  • BenchChem. (2025). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 3-(Benzotriazol-1-yl)propan-1-amine.

Sources

Technical Support Center: Methylation of 6-Bromobenzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the methylation of 6-bromobenzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction conditions, correctly identify your products, and efficiently purify the desired isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I performed a methylation reaction on 6-bromobenzotriazole and my NMR spectrum looks complex. Why am I not seeing a single product?

A1: The methylation of 6-bromobenzotriazole invariably produces a mixture of two primary regioisomers: 6-bromo-1-methyl-1H-benzotriazole (the N1 isomer) and 6-bromo-2-methyl-2H-benzotriazole (the N2 isomer) . This is due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the benzotriazole ring system that can be alkylated. The N1 and N3 positions are equivalent due to tautomerism.

The ratio of these isomers is highly dependent on your reaction conditions. It is crucial to anticipate the formation of this mixture and plan for characterization and purification accordingly.

Visualizing Isomer Formation

The diagram below illustrates the methylation at the N1 and N2 positions of 6-bromobenzotriazole, leading to the two possible regioisomers.

G cluster_start Reactants cluster_products Products 6-BT 6-Bromobenzotriazole N1_isomer 6-Bromo-1-methyl-1H-benzotriazole (N1 Isomer) 6-BT->N1_isomer  N1 Attack N2_isomer 6-Bromo-2-methyl-2H-benzotriazole (N2 Isomer) 6-BT->N2_isomer  N2 Attack MeX Methylating Agent (e.g., CH₃I) G start Obtain ¹H and ¹³C NMR of the product mixture aromatic_protons Analyze the aromatic region of the ¹H NMR spectrum start->aromatic_protons n1_protons Three distinct aromatic proton signals observed? aromatic_protons->n1_protons n2_protons Simpler aromatic proton pattern observed? aromatic_protons->n2_protons n1_isomer Likely N1 Isomer n1_protons->n1_isomer Yes n2_isomer Likely N2 Isomer n2_protons->n2_isomer Yes methyl_protons Compare the N-CH₃ chemical shifts n1_isomer->methyl_protons n2_isomer->methyl_protons n1_methyl Signal around 4.2-4.4 ppm? methyl_protons->n1_methyl n2_methyl Signal around 4.4-4.6 ppm? methyl_protons->n2_methyl confirm_n1 Confirms N1 Isomer n1_methyl->confirm_n1 Yes confirm_n2 Confirms N2 Isomer n2_methyl->confirm_n2 Yes carbon_nmr Analyze the ¹³C NMR spectrum for further confirmation confirm_n1->carbon_nmr confirm_n2->carbon_nmr

Caption: A logical workflow for distinguishing N1 and N2 isomers using NMR.

Q4: My reaction seems to have stalled, or the yield is very low. What could be the problem?

A4: Low yield or a stalled reaction can be attributed to several factors:

  • Inefficient Deprotonation: The N-H proton of benzotriazole has a pKa of approximately 8.2. If your base is not strong enough or is not used in a sufficient stoichiometric amount, the deprotonation will be incomplete, leading to a low concentration of the reactive benzotriazole anion.

  • Poor Quality Reagents: Ensure your 6-bromobenzotriazole is pure and your solvent is anhydrous, especially when using water-sensitive bases like sodium hydride. The methylating agent should also be of high quality; for example, methyl iodide can degrade over time and should be stored properly.

  • Reaction Temperature: While lower temperatures can improve regioselectivity, they also slow down the reaction rate. If the reaction is too slow, a modest increase in temperature may be necessary.

  • Inappropriate Solvent: The chosen solvent must be able to dissolve the reactants, particularly the benzotriazole salt formed after deprotonation.

Troubleshooting Steps:

  • Check your base: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH). For weaker bases, a slight excess may be beneficial.

  • Verify reagent quality: Use freshly opened or purified solvents and reagents if possible.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction is not progressing, consider a gradual increase in temperature.

  • Consider a phase-transfer catalyst: In biphasic systems or when solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.

Q5: I see more than two methylated products in my analysis. What are these other species?

A5: The formation of more than two products suggests the occurrence of side reactions. The most common side reaction in this case is quaternization .

  • Quaternization (Over-methylation): After the formation of the N1 or N2 methylated product, one of the remaining nitrogen atoms in the triazole ring can be further methylated. This results in the formation of a quaternary ammonium salt. These salts are ionic and will have very different properties (e.g., solubility, chromatographic behavior) compared to the neutral N1 and N2 isomers.

How to Minimize Quaternization:

  • Control Stoichiometry: Use a slight excess of 6-bromobenzotriazole relative to the methylating agent, or at most, a 1:1 stoichiometric ratio. Using a large excess of the methylating agent will significantly increase the likelihood of quaternization.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these conditions can promote over-methylation. Monitor the reaction by TLC and stop it once the starting material is consumed.

Experimental Protocols

Protocol 1: General Procedure for the Methylation of 6-Bromobenzotriazole

This protocol provides a general starting point. The ratio of N1 to N2 isomers will depend on the specific conditions chosen.

Materials:

  • 6-Bromobenzotriazole

  • Methyl iodide (CH₃I) or Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromobenzotriazole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the methylating agent (CH₃I or DMS, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification of N1 and N2 Isomers

The separation of the N1 and N2 isomers can be challenging due to their similar polarities. Column chromatography is the most common method.

A. Column Chromatography:

  • Prepare the Column: Use silica gel as the stationary phase. The choice of eluent is critical. A good starting point is a mixture of hexanes and ethyl acetate.

  • Determine the Eluent System: Use TLC to find a solvent system that provides good separation between the two isomer spots. You may need to try various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Run the Column: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify which contain the pure isomers.

  • Combine and Concentrate: Combine the pure fractions of each isomer and concentrate under reduced pressure.

B. Recrystallization (for further purification of a separated isomer):

If one isomer is significantly more abundant or crystallizes more readily, recrystallization can be an effective purification method.

  • Choose a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate.

  • Dissolve the Solid: In a flask, add the impure solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Add Solvent until Dissolved: Continue adding small portions of the hot solvent until the solid just dissolves.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

References

  • Patel, M. R., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d]t[1][2][3]riazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1087. Available at: [Link]

  • Palmer, M. H., et al. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1695-1700. Available at: [Link]

  • Katritzky, A. R., et al. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548. Available at: [Link]

  • Weiss, M. J., et al. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Analytical Chemistry, 77(22), 7415-7420. Available at: [Link]

  • O'Donovan, D. H., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2456-2467. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d]t[1][2][3]riazol-5-yl)quinolin-4-amine. Molbank, 2019(4), M1087. Available at: [Link]

  • Pérez-Torralba, M., et al. (2007). Double addition of azoles to glyoxal: Characterization of the bis-adducts and theoretical study of their structure. Tetrahedron, 63(14), 3046-3055. Available at: [Link]

  • Dimitropoulos, A., et al. (2023). A Study of 1-Methylbenzotriazole (MEBTA) Using Quantum Mechanical Calculations and Vibrational, Electronic, and Nuclear Magnetic Resonance Spectroscopies. Journal of Physical Chemistry A. Available at: [Link]

  • Polnok, A., et al. (2004). Influence of methylation process on the degree of quaternization of N-trimethyl chitosan chloride. European Journal of Pharmaceutics and Biopharmaceutics, 57(1), 77-83. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • LibreTexts Chemistry. 2.1: Recrystallization. Available at: [Link]

  • Xu, K., et al. (2014). Unlocking the N-2 Selectivity of Benzotriazoles: Regiodivergent and Highly Selective Coupling of Benzotriazoles with Allenes. Angewandte Chemie International Edition, 53(34), 9069-9073. Available at: [Link]

  • Tang, S., et al. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-283. Available at: [Link]

  • Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Available at: [Link]

  • Freitas, M. S., et al. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Available at: [Link]

  • Pervova, I. G., et al. (2012). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Journal of Analytical Chemistry, 67, 735-739. Available at: [Link]

Sources

Benzotriazole Alkylation: A Technical Support Guide to Navigating Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for benzotriazole alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity during the N-alkylation of benzotriazole and its derivatives. The formation of N1 and N2 isomers is a frequent obstacle, impacting yield, purification efficiency, and the biological activity of target compounds.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing this reaction. We will explore the mechanistic basis of selectivity, troubleshoot common experimental failures, and provide field-proven strategies to steer your reaction toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: Why does alkylating benzotriazole produce a mixture of N1 and N2 isomers? The production of two isomers is due to the existence of two tautomeric forms of benzotriazole: the 1H-benzotriazole and the 2H-benzotriazole.[1] Although the 1H-tautomer is generally more stable and predominates in solution and the solid state, the energy difference between the two is small.[1] Deprotonation with a base generates a benzotriazolide anion, where the negative charge is delocalized over the N1, N2, and N3 atoms. This ambident nucleophile can then be attacked by an electrophile (the alkylating agent) at either the N1 or N2 position, leading to a mixture of products.

Q2: Is there a general rule for predicting the major isomer? While not absolute, a general guideline is that N1-alkylation is often the kinetically favored product under standard conditions (e.g., using alkyl halides with a carbonate base in a polar aprotic solvent).[2] The N1 position is typically more nucleophilic and sterically accessible. However, achieving high selectivity for either N1 or N2 often requires careful tuning of reaction conditions or the use of specific catalytic systems.[3][4][5]

Q3: Which isomer is thermodynamically more stable? Generally, the N1-alkylated benzotriazole is the thermodynamically more stable isomer due to its benzenoid structure, which preserves the aromaticity of the fused benzene ring. The N2-isomer has a quinoid-like structure, which is typically higher in energy. This inherent stability difference is a key factor exploited in many synthetic strategies.

Q4: Can I switch the selectivity from N1 to N2? Yes, but it is challenging and often requires moving beyond standard alkylation conditions. While N1-selectivity can often be achieved by optimizing bases and solvents, high N2-selectivity typically necessitates specialized catalysts, such as those based on rhodium, iridium, or scandium, which can steer the alkylating agent to the N2 position through specific coordination.[3][5][6][7]

The Mechanistic Battleground: N1 vs. N2 Alkylation

Understanding the factors that influence the reaction pathway is critical for troubleshooting. The outcome of the alkylation is a delicate balance between the electronic and steric properties of the benzotriazolide anion, the nature of the electrophile, and the reaction environment created by the solvent and base.

G cluster_0 Benzotriazole Tautomers & Anion Formation cluster_1 Alkylation Pathways BTA_H1 1H-Benzotriazole (Benzenoid, more stable) BTA_H2 2H-Benzotriazole (Quinoid, less stable) BTA_H1->BTA_H2 Tautomerism BTA_Anion Benzotriazolide Anion (Delocalized Charge) BTA_H1->BTA_Anion - H+ BTA_Anion->BTA_H1 + H+ N1_Product N1-Alkylated Product (Thermodynamically Favored) BTA_Anion->N1_Product Attack at N1 (Sterically favored) N2_Product N2-Alkylated Product (Kinetically Favored under specific catalysis) BTA_Anion->N2_Product Attack at N2 (Electronically favored in some cases) Base Base (-B) Acid + HB RX Alkylating Agent (R-X) RX->BTA_Anion Electrophile G start Start: Poor Regioselectivity (N1/N2 Mixture) q_solvent Is your solvent polar aprotic (DMF, DMSO)? start->q_solvent a_solvent_no Action: Switch to DMF. Rationale: Solvates cation, leaves 'naked' anion for selective N1 attack. q_solvent->a_solvent_no No q_base Is your base K₂CO₃ or NaH? q_solvent->q_base Yes a_solvent_no->q_base a_base_no Action: Use K₂CO₃ or NaH. Rationale: Ensures efficient anion formation without steric hindrance. q_base->a_base_no No q_goal What is your target isomer? q_base->q_goal Yes a_base_no->q_goal n1_path Target: N1 Isomer q_goal->n1_path N1 n2_path Target: N2 Isomer q_goal->n2_path N2 n1_solution Solution: Optimize N1 Conditions. - Use Solvent-Free method with TBAB. - Keep temperature moderate. n1_path->n1_solution n2_solution Solution: Use a specific catalyst. - Rhodium for Diazo compounds. - Scandium for ketones. n2_path->n2_solution

Sources

Technical Support Center: Troubleshooting 1,2,3-Triazole Formation by CuAAC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a cornerstone of "click chemistry," the CuAAC reaction is celebrated for its reliability and broad applicability in synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2][3] However, like any chemical transformation, its success hinges on understanding the underlying mechanism and potential pitfalls.

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My CuAAC reaction is failing or giving very low yields. What are the most common causes?

This is the most frequent issue encountered and can stem from several factors, primarily related to the integrity of the catalytic system. The catalytically active species is Copper(I), which is notoriously unstable and prone to oxidation.[1][4]

Primary Cause: Catalyst Inactivation via Oxidation

The Cu(I) catalyst is the heart of the reaction. If it is oxidized to the catalytically inactive Cu(II) state, the reaction will stop.[1] This oxidation is primarily caused by dissolved oxygen in the reaction mixture.

Troubleshooting Steps & Explanations:

  • Incorporate a Reducing Agent: The most common and convenient solution is to generate the Cu(I) species in situ from a stable Cu(II) salt (like CuSO₄) using a mild reducing agent.[5][6]

    • Sodium Ascorbate: This is the reductant of choice for most applications.[7][8] It efficiently reduces Cu(II) back to the active Cu(I) state throughout the reaction, counteracting the effects of oxygen.[1] A fresh stock solution of sodium ascorbate is recommended for each experiment.[9]

  • Use a Stabilizing Ligand: Nitrogen-based ligands are crucial for accelerating the reaction and, most importantly, protecting the Cu(I) ion from oxidation and disproportionation.[1][2][4]

    • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that significantly accelerates the reaction.[1]

    • For Aqueous/Biological Systems: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA are highly recommended.[7][9] They not only stabilize Cu(I) but also help prevent damage to biomolecules.[2]

  • Degas Your Solvents: To minimize the primary source of oxidation, thoroughly degas all solvents and solutions (especially aqueous buffers) before use. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[9]

  • Work Under an Inert Atmosphere: For highly sensitive substrates or when working with very low reactant concentrations, performing the entire experiment in a glovebox under a nitrogen or argon atmosphere provides the best protection against oxygen.[9][10]

Question 2: I'm observing significant byproduct formation, especially a homocoupling of my alkyne. Why is this happening?

The formation of a symmetrical diyne (from the homocoupling of your terminal alkyne) is a classic sign of oxidative side reactions, often referred to as Glaser coupling.[1]

Primary Cause: Oxygen-Driven Oxidative Coupling

In the presence of oxygen and copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes.[1] This side reaction consumes your starting material and complicates purification.

Troubleshooting Workflow:

G start Problem: Alkyne Homocoupling Observed check_o2 Is the reaction being run open to air? start->check_o2 add_reductant Action: Add/Increase Sodium Ascorbate check_o2->add_reductant Yes degas Action: Degas all solvents and reagents with Ar or N2 check_o2->degas No, but still observing use_ligand Action: Introduce a Cu(I) Stabilizing Ligand (e.g., TBTA, THPTA) add_reductant->use_ligand solution Result: Homocoupling Minimized add_reductant->solution Often solves issue use_ligand->degas use_ligand->solution Often solves issue inert_atm Action: Run reaction under inert atmosphere (Glovebox) degas->inert_atm If problem persists degas->solution Usually sufficient inert_atm->solution

Caption: Troubleshooting workflow for alkyne homocoupling.

Explanation of Causality:

The strategies to prevent homocoupling are identical to those for preventing catalyst oxidation. By maintaining a reducing environment with sodium ascorbate and protecting the copper with a ligand, you starve the oxidative Glaser pathway of its necessary components (Cu(II) and oxygen).[1]

Question 3: What is the optimal order of adding reagents to the reaction?

The order of addition is critical to ensure the proper formation and stability of the catalytic complex and to prevent unwanted precipitation or side reactions.[9]

Recommended Protocol for Optimal Catalyst Formation:

  • Premix Copper and Ligand: In a separate vial, first mix the Cu(II) salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[8][9] This allows the ligand to coordinate with the copper ion, forming a soluble and stable complex.

  • Combine with Substrates: Add this premixed catalyst-ligand solution to the main reaction vessel containing your azide and alkyne substrates dissolved in the reaction solvent.

  • Initiate with Reductant: The final step should always be the addition of the reducing agent (e.g., a freshly prepared solution of sodium ascorbate).[8][9]

Why this order is critical: Adding the ascorbate last ensures that the Cu(II) is reduced to Cu(I) after it has been complexed by the stabilizing ligand. Adding ascorbate directly to the Cu(II) salt before the ligand can coordinate may lead to the precipitation of insoluble copper species, effectively removing the catalyst from the reaction.[9]

Question 4: My reaction is very slow, even though I'm getting some product. How can I increase the rate?

A sluggish reaction can be frustrating, especially with precious substrates. The rate is influenced by concentration, temperature, steric hindrance, and catalyst efficiency.

Strategies to Accelerate a Slow CuAAC Reaction:

StrategyExplanation & CausalityRecommended Parameters
Increase Reactant Concentration The CuAAC reaction rate is dependent on the concentration of the reactants.[1] Low concentrations, especially below 1 mM, can lead to very slow kinetics.Aim for concentrations >1 mM if possible. For bioconjugations with low substrate concentrations, using an accelerating ligand is essential.
Introduce an Accelerating Ligand Ligands like TBTA and THPTA do more than just stabilize Cu(I); they actively participate in the catalytic cycle to dramatically increase the reaction rate, in some cases by several orders of magnitude.[1][11]Use a ligand-to-copper ratio of 2:1 to 5:1.[5][12]
Gentle Heating For sterically hindered substrates, increasing the temperature can provide the necessary activation energy to overcome steric clashes and accelerate the reaction.[9]Gentle heating to 40-60°C is often effective.[9][13] Avoid excessive heat, which can degrade sensitive molecules.
Solvent Choice The reaction is generally tolerant of many solvents, but the key is ensuring all components are fully solubilized.[9] Mixtures of water with co-solvents like DMSO, t-BuOH, or THF are common.Use a solvent system that fully dissolves the azide, alkyne, and catalyst complex.
Microwave Irradiation For robust small molecules, microwave heating can dramatically reduce reaction times from hours to minutes.[1]Use with caution and only for substrates known to be stable at higher temperatures.
Question 5: I'm working with sensitive biomolecules (proteins, DNA). How can I avoid damaging them during the reaction?

This is a critical concern in bioconjugation. The combination of copper and a reducing agent like ascorbate can generate reactive oxygen species (ROS) in the presence of O₂, which can lead to oxidative damage of proteins (e.g., oxidation of methionine or histidine) or DNA strand breaks.[2][8][14]

Key Protective Measures for Bioconjugation:

  • Use a Protective, Water-Soluble Ligand: Ligands like THPTA and BTTAA are essential. They not only stabilize the Cu(I) but also act as sacrificial reductants, protecting the biomolecule from oxidation by ROS.[5][7] A 5-fold excess of ligand to copper is recommended.[5][12]

  • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Concentrations between 50 µM and 100 µM are often sufficient to achieve high rates without causing excessive damage.[8]

  • Work Anaerobically: When possible, performing the reaction under anaerobic conditions (in a glovebox) is the most effective way to prevent the formation of ROS and protect highly sensitive proteins.[10][14] This also has the benefit of greatly accelerating the reaction.[10]

  • Control pH: The reaction is robust across a wide pH range (4-12), allowing you to use a buffer system that is optimal for the stability of your biomolecule.[3][15]

The CuAAC Catalytic Cycle

CuAAC_Cycle cluster_0 Catalytic Cycle A [L]nCu(I) B [L]nCu(I)-Alkyne Complex A->B + R1-Alkyne CuII Cu(II) (Inactive) A->CuII Oxidation (O2) C Copper Acetylide B->C - H+ D Six-membered Cu-Triazolide Intermediate C->D + R2-Azide E Product Release D->E Ring Contraction E->A + H+ Product 1,4-Disubstituted 1,2,3-Triazole E->Product CuII->A Reduction (Ascorbate)

Caption: Simplified catalytic cycle of the CuAAC reaction.

Standardized Experimental Protocol

This protocol provides a reliable starting point for a standard CuAAC reaction. It should be optimized for specific substrates.

1. Stock Solution Preparation

ReagentRecommended ConcentrationSolventNotes
Alkyne Substrate10 mMDMSO or reaction solventEnsure full solubility.
Azide Substrate10 mMDMSO or reaction solventSmall molecule azides should not be isolated neat.[1]
Copper(II) Sulfate (CuSO₄)20 mMDeionized WaterStable solution.
Ligand (e.g., THPTA)50 mMDeionized WaterStable solution.
Sodium Ascorbate100 mMDeionized WaterMust be prepared fresh before each experiment.

2. Step-by-Step Reaction Setup (1 mL Total Volume Example)

  • Substrate Addition: In a microcentrifuge tube, add the azide and alkyne stock solutions to achieve the desired final concentrations (e.g., 100 µL of 10 mM azide for a 1 mM final concentration). Add the reaction buffer/solvent to bring the volume to ~850 µL.

  • Catalyst Premix: In a separate small tube, mix 12.5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.

  • Catalyst Addition: Add the entire 37.5 µL of the premixed copper/ligand solution to the reaction tube containing the substrates.

  • Reaction Initiation: Add 100 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction tube. This initiates the reaction. The final concentrations will be:

    • Azide: 1 mM

    • Copper: 0.25 mM

    • Ligand: 1.25 mM

    • Sodium Ascorbate: 10 mM

  • Incubation: Gently mix or vortex the reaction. Allow it to proceed at room temperature. Monitor progress by TLC, LC-MS, or another appropriate analytical method. Reactions are typically complete within 1-4 hours but can be left longer if necessary.[2]

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.PubMed Central.
  • Technical Support Center: Optimizing CuAAC Reactions.Benchchem.
  • Auxiliary Cu(I) Click Reagents.Jena Bioscience.
  • Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a w
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).Glen Report.
  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).MDPI.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • Direct access to stabilized CuI using cuttlebone as a natural-reducing support for efficient CuAAC click reactions in w
  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjug
  • Optimize Your Copper-Catalyzed Click Chemistry With Acceler
  • Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction.
  • Click Chemistry Azide-Alkyne Cycloaddition.organic-chemistry.org.
  • Optimization of the click reaction conditions a.
  • Understanding the mechanism and regioselectivity of the copper(i)
  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
  • Azide-alkyne Huisgen cycloaddition.Wikipedia.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Most used CuAAC reaction ligands.
  • Recent Fascinating Aspects of the CuAAC Click Reaction.
  • Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in W
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
  • Cu-Catalyzed Azide−Alkyne Cycloaddition.Chemical Reviews.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.PubMed Central.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers.
  • Click chemstry: Why does it sometimes work and other times it doesn't?.

Sources

Stability of 6-bromo-1-methyl-1H-benzotriazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-bromo-1-methyl-1H-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent.

Frequently Asked Questions (FAQs)
Section 1: Compound Identity & Handling

Q1: What are the basic physicochemical properties of 6-bromo-1-methyl-1H-benzotriazole?

A1: 6-bromo-1-methyl-1H-benzotriazole is a substituted benzotriazole, a class of bicyclic heterocyclic compounds. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene ring influences its electronic properties and reactivity. It typically appears as an off-white to light brown solid.[1]

PropertyValue (Predicted/Reported)Source
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Off-white to light brown solid[1]
Boiling Point 332.6 ± 15.0 °C (Predicted)[1]
Density 1.76 ± 0.1 g/cm³ (Predicted)[1]
pKa 0.36 ± 0.30 (Predicted)[1]
Storage Sealed in dry, Room Temperature[1]

Q2: How should I store 6-bromo-1-methyl-1H-benzotriazole to ensure its long-term stability?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be kept at room temperature, away from direct light and sources of heat.[1] Benzotriazoles, in general, are thermally stable but can be susceptible to degradation under harsh conditions or in the presence of reactive reagents over extended periods.[2][3]

Section 2: Stability Under Common Reaction Conditions

Q3: Is 6-bromo-1-methyl-1H-benzotriazole stable to acidic and basic conditions?

A3: The stability is condition-dependent.

  • Acidic Conditions: The benzotriazole ring is weakly basic. In the presence of strong, non-nucleophilic acids (e.g., HCl, H₂SO₄), it will likely protonate. The compound is generally stable to mild acidic conditions often used in workups (e.g., dilute HCl wash). However, prolonged exposure to hot, concentrated acids can lead to degradation, potentially through hydrolysis or other acid-catalyzed decomposition pathways.

  • Basic Conditions: The compound is stable to mild inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), which are commonly used in cross-coupling reactions.[4][5] Strong bases like hydroxides (NaOH, KOH) at elevated temperatures may promote nucleophilic aromatic substitution of the bromine atom or other degradation pathways. Organometallic bases (e.g., n-BuLi) are highly reactive and would likely lead to deprotonation or other undesired reactions.

Q4: What is the thermal stability of this compound? Can I heat my reaction?

A4: Benzotriazoles are known to be significantly more thermally stable than their monocyclic 1,2,3-triazole counterparts.[2] 6-bromo-1-methyl-1H-benzotriazole is stable at temperatures commonly used for many organic reactions, including Suzuki-Miyaura couplings which are often run at 60-100 °C.[4][5] However, like many nitrogen-rich heterocyclic compounds, it will decompose at very high temperatures, emitting toxic fumes of nitrogen oxides (NOx) and carbon oxides.[6] It is always best practice to determine the thermal stability for your specific reaction mixture if you plan to use temperatures exceeding 150 °C for extended periods.

Q5: Is the compound compatible with common oxidizing or reducing agents?

A5:

  • Oxidizing Agents: Benzotriazoles can be degraded by strong oxidizing agents.[7][8][9] Advanced oxidation processes (AOPs) involving hydroxyl radicals (•OH) are known to degrade the benzotriazole ring system through hydroxylation and ring-opening.[8][9] Therefore, reagents like potassium permanganate, meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide under activating conditions should be used with caution as they may lead to undesired side products or complete degradation.

  • Reducing Agents: The benzotriazole ring is generally stable to many common reducing agents used in organic synthesis, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂, Pd/C) under mild conditions. These conditions typically reduce other functional groups in the presence of the benzotriazole core. However, harsh reducing conditions (e.g., dissolving metal reductions) could potentially affect the aromatic system or cleave the C-Br bond.

Troubleshooting Guides for Synthetic Protocols
Scenario 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction

You are attempting to couple an arylboronic acid with 6-bromo-1-methyl-1H-benzotriazole and observe low conversion or significant decomposition of your starting material.

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Boronic acid decomposing? - Solvent anhydrous? - Base fresh and dry? start->check_reagents check_catalyst 2. Catalyst System Issue? - Pd source active? - Ligand appropriate for N-heterocyles? - Catalyst poisoning? check_reagents->check_catalyst Reagents OK solution_reagents Solution: - Use fresh boronic acid. - Use anhydrous solvents. - Use freshly opened base. check_reagents->solution_reagents Issue Found check_conditions 3. Reaction Conditions Optimal? - Temperature too high/low? - Inadequate degassing (O₂ present)? - Reaction time sufficient? check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: - Try a different Pd precatalyst (e.g., P1, P2). - Use ligands like SPhos or XPhos. - Ensure inert atmosphere. check_catalyst->solution_catalyst Issue Found side_reaction 4. Suspect Side Reactions? - Protodeboronation of boronic acid? - Homocoupling of boronic acid? - Degradation of benzotriazole? check_conditions->side_reaction Conditions OK solution_conditions Solution: - Screen temperature (e.g., 60-100 °C). - Degas thoroughly (N₂/Ar sparging). - Monitor by TLC/LC-MS. check_conditions->solution_conditions Issue Found solution_side_reaction Solution: - Use KF instead of stronger bases. - Analyze crude mixture for byproducts. - Perform forced degradation study. side_reaction->solution_side_reaction Issue Found

Caption: Troubleshooting low yields in Suzuki coupling.

Expert Insights:

  • Catalyst Inhibition: Nitrogen-rich heterocycles like benzotriazoles can sometimes act as ligands for the palladium catalyst, leading to inhibition.[4] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this effect and promote efficient coupling.[5]

  • Base Choice: While strong bases are often used, they can promote side reactions. Potassium phosphate (K₃PO₄) is an effective and generally compatible base for these types of substrates.[4][5] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[10]

Scenario 2: Unexpected Byproducts in a "Click Chemistry" Reaction

You are using an azide to perform a cycloaddition, potentially to form a more complex triazole system, and observe unexpected products.

Expert Insights:

  • Reaction Type: The term "click chemistry" most often refers to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12] These reactions are typically highly specific.

  • Benzyne Intermediate: If your reaction conditions can generate a benzyne intermediate (e.g., from an aryl halide with a strong base), this can undergo a [3+2] cycloaddition with azides to form benzotriazoles.[13][14] If your starting material is 6-bromo-1-methyl-1H-benzotriazole, it is already a benzotriazole and not a typical substrate for this reaction. However, if other reagents in your flask can form benzynes, your azide may be consumed in a side reaction.

  • Regioselectivity: While CuAAC is highly selective for the 1,4-disubstituted triazole, ruthenium-catalyzed reactions can favor the 1,5-isomer.[15] Ensure your catalytic system is appropriate for the desired regiochemistry to avoid a mixture of products. The inherent benzotriazole core of your molecule is stable under these conditions.

Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability

This protocol provides a framework to systematically evaluate the stability of 6-bromo-1-methyl-1H-benzotriazole under various stress conditions, adapted from standard pharmaceutical industry practices.[16]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile control Control Sample (Stock solution at RT, protected from light) stock->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidation (3% H₂O₂, RT) stock->oxidative thermal Thermal Stress (Solution at 80°C) stock->thermal photo Photolytic Stress (ICH Q1B Chamber) stock->photo sampling Withdraw Aliquots at t=0, 2, 6, 24, 48h (Neutralize acid/base samples) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV/MS Method sampling->hplc quant Quantify Remaining Parent Compound and Identify Degradants hplc->quant

Caption: Workflow for a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of 6-bromo-1-methyl-1H-benzotriazole at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside.

  • Sampling and Analysis:

    • Withdraw aliquots from each condition at specified time points (e.g., 0, 4, 8, 24, and 48 hours).

    • Crucially, neutralize the samples from the acid and base hydrolysis conditions with an equivalent amount of base or acid, respectively, before analysis.

    • Analyze all samples using a validated, stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent peak from any potential degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Use the MS data to identify the mass of any significant degradation products to propose potential degradation pathways.

References
  • Harbin Institute of Technology. (2018). Synchronously degradation benzotriazole and elimination bromate by perovskite oxides catalytic ozonation: Performance and reaction mechanism.
  • ResearchGate. (2024). Electronic Structure and Stability of Benzotriazoles | Request PDF.
  • Environmental Science: Water Research & Technology (RSC Publishing).
  • Lee, W. et al. (2020). Degradation Kinetics and Pathway of 1H-benzotriazole during UV/chlorination Process.
  • GSC Online Press. Review on synthetic study of benzotriazole.
  • Kansas State University.
  • Jog, K. V. et al. (2021). Aerobic biodegradation of emerging azole contaminants by return activated sludge and enrichment cultures.
  • National Institutes of Health.
  • Chemical Science (RSC Publishing). Design and synthesis of stable four-coordinated benzotriazole-borane with tunable fluorescence emission.
  • National Institutes of Health. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
  • TSI Journals.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Table 1 .
  • National Institutes of Health. 1H-Benzotriazole. PubChem.
  • Radi, M. et al. (2018). Benzotriazole: An overview on its versatile biological behavior. PubMed Central.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
  • Shi, F. et al. (2008).
  • TCI AMERICA. Topics (Click Chemistry).
  • MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • da Costa, B. E. et al. (2024). Click Chemistry in Polymersome Technology. PubMed Central.
  • Shi, F. et al. (2008).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • IJCRT.org. (2025). Review Of Benzotriazole.
  • National Institutes of Health. 6-methyl-1H-1,2,3-benzotriazole. PubChem.
  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][2][7][8]triazol-5-yl)quinolin-4-amine.

  • Echemi. Buy 1H-Benzotriazole, 6-bromo-5-methyl-.
  • ChemicalBook. 6-BroMo-1-Methyl-1H-benzo[d][2][7][8]triazole.

  • ResearchGate. (2024). ChemInform Abstract: Benzotriazole Reagents for the Syntheses of Fmoc-, Boc-, and Alloc-Protected Amino Acids.
  • International Journal of Industrial Engineering & Computations. (2024).
  • ResearchGate. (2024). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.

Sources

Technical Support Center: Purification of 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of crude 6-bromo-1-methyl-1H-benzotriazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common challenges associated with isolating this important heterocyclic building block. In the following sections, we will address specific purification issues in a practical question-and-answer format, grounded in established chemical principles and validated laboratory practices. Our goal is to provide you with the expertise to not only solve immediate purification hurdles but also to build a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is a mixture of two isomers. How do I identify the desired 6-bromo-1-methyl-1H-benzotriazole (N1 isomer) and the undesired 6-bromo-2-methyl-1H-benzotriazole (N2 isomer)?

Answer: The N-methylation of 6-bromobenzotriazole is rarely perfectly selective and typically yields a mixture of the N1 and N2 methylated isomers[1]. The ratio of these isomers is influenced by the reaction conditions, including the choice of solvent, base, and methylating agent. Distinguishing between these two isomers is critical and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

The key diagnostic signals in ¹H NMR are the N-methyl protons and the aromatic protons. The chemical shift of the N-methyl group in the N1 isomer is typically found at a different position compared to the N2 isomer. Furthermore, the symmetry of the N2 isomer often results in a simpler aromatic region in the ¹H NMR spectrum compared to the less symmetric N1 isomer.

Expert Insight: While complete separation is the goal, understanding the isomeric ratio in your crude product is the first step. This can be quantified by integrating the respective N-methyl peaks in the ¹H NMR spectrum.

FAQ 2: I have confirmed the presence of both N1 and N2 isomers. What is the most effective method to separate them?

Answer: The separation of N1 and N2 isomers of substituted benzotriazoles is a common challenge due to their similar polarities. The most effective and widely used method for their separation on a laboratory scale is silica gel column chromatography[2].

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Use a standard silica gel (60 Å, 230-400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent mixture. If solubility is low, you can pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., DCM or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.

  • Elution Gradient:

    • Begin with 100% hexanes to elute any non-polar impurities.

    • Gradually increase the concentration of ethyl acetate. A shallow gradient (e.g., increasing ethyl acetate by 1-2% every few column volumes) often provides the best separation.

    • The less polar N2 isomer will typically elute before the more polar N1 isomer.

  • Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC). Stain the TLC plates with a potassium permanganate solution or view under UV light to visualize the separated spots.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure isomers.

  • Solvent Removal: Combine the pure fractions of the desired N1 isomer and remove the solvent under reduced pressure.

Data Presentation: Eluent System Comparison

Eluent System (Hexane:Ethyl Acetate)Typical Observation
95:5Good for initial separation of non-polar impurities.
90:10 to 80:20Effective range for eluting and separating the N1 and N2 isomers.
70:30 and higher polarityMay be required to elute the more polar N1 isomer completely.

Visualization: Isomer Separation Workflow

G cluster_0 Crude Product Analysis cluster_1 Purification cluster_2 Product Isolation Crude Crude 6-bromo-1-methyl-1H-benzotriazole (N1 and N2 isomer mixture) NMR ¹H NMR Analysis to Determine Isomer Ratio Crude->NMR Column Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) NMR->Column TLC TLC Monitoring of Fractions Column->TLC N2_isomer Early Fractions: Pure 6-bromo-2-methyl-1H-benzotriazole (N2) TLC->N2_isomer N1_isomer Later Fractions: Pure 6-bromo-1-methyl-1H-benzotriazole (N1) TLC->N1_isomer Mixed Intermediate Fractions: Mixture of N1 and N2 TLC->Mixed Evaporation Solvent Evaporation N1_isomer->Evaporation Pure_Product Pure 6-bromo-1-methyl-1H-benzotriazole Evaporation->Pure_Product

Caption: Workflow for the separation of N1 and N2 isomers.

FAQ 3: My product is an oil or a waxy solid after column chromatography, not a crystalline solid. How can I induce crystallization?

Answer: Obtaining the purified product as an oil or a waxy solid is a common issue, often due to residual solvents or the intrinsic properties of the compound. Recrystallization is the preferred method to obtain a crystalline, high-purity solid.

Recrystallization Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 6-bromo-1-methyl-1H-benzotriazole, a mixed solvent system often yields the best results. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or isopropanol.

  • Procedure:

    • Dissolve the oily or waxy product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at an elevated temperature (use a hot plate with a water bath for safety).

    • Once fully dissolved, slowly add the non-polar solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of the polar solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available).

    • Once crystal formation appears complete at room temperature, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

Expert Insight: If a single solvent or a binary mixture is ineffective, consider a solvent-antisolvent approach. Dissolve your compound in a good solvent (e.g., DCM) and then slowly add a poor solvent (e.g., hexanes) until precipitation occurs.

FAQ 4: My purified product still has a yellow or brownish tint. What is the source of this color and how can I remove it?

Answer: A persistent color in the final product often indicates the presence of trace, highly colored impurities. These can be degradation products or byproducts from the synthesis.

Decolorization Techniques:

  • Activated Charcoal Treatment:

    • Dissolve the colored product in a suitable solvent (one that it is highly soluble in, such as ethyl acetate or acetone) at room temperature or with gentle warming.

    • Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

    • Stir the mixture for 15-30 minutes at room temperature.

    • Filter the mixture through a pad of celite or a fine filter paper to remove the charcoal.

    • Remove the solvent under reduced pressure to recover the decolorized product. You may need to proceed with recrystallization after this step.

Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

  • Recrystallization: A well-executed recrystallization (as described in FAQ 3) is often sufficient to exclude colored impurities into the mother liquor, leaving you with colorless or white crystals.

Visualization: Purification Troubleshooting Logic

G cluster_0 Initial Problem cluster_1 Primary Purification cluster_2 Secondary Issues & Solutions cluster_3 Final Product Problem Crude Product Impurities Column Column Chromatography Problem->Column Oily Product is an Oil/Waxy Solid Column->Oily Colored Product is Colored Column->Colored Recrystallization Recrystallization Oily->Recrystallization Charcoal Activated Charcoal Treatment Colored->Charcoal Final Pure, Crystalline, Colorless Product Recrystallization->Final Charcoal->Recrystallization

Caption: Troubleshooting flowchart for purification issues.

References

  • PubMed. (1998). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. Our focus is on providing practical, field-tested insights to overcome common challenges encountered during this multi-step synthesis.

I. Synthetic Pathway Overview

The synthesis of 6-bromo-1-methyl-1H-benzotriazole is a three-step process starting from the commercially available 4-bromo-2-nitroaniline. The overall transformation involves:

  • Reduction of the nitro group of 4-bromo-2-nitroaniline to yield 4-bromo-1,2-phenylenediamine.

  • Diazotization and Cyclization of 4-bromo-1,2-phenylenediamine to form 6-bromo-1H-benzotriazole.

  • Regioselective N-Methylation of 6-bromo-1H-benzotriazole to afford the desired 6-bromo-1-methyl-1H-benzotriazole.

Each of these steps presents unique challenges, particularly when scaling up the reaction. This guide will address each stage with detailed protocols and troubleshooting advice.

II. Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-bromo-1,2-phenylenediamine

The reduction of 4-bromo-2-nitroaniline is a critical first step. While various reducing agents can be employed, a common and scalable method involves the use of iron powder in an acidic medium.

Protocol:

  • To a stirred suspension of iron powder (3 equivalents) in a mixture of ethanol and water (2:1 v/v), add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-85 °C).

  • Slowly add a solution of 4-bromo-2-nitroaniline (1 equivalent) in ethanol. The addition should be portion-wise to control the exothermic reaction.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-1,2-phenylenediamine. This product is often used in the next step without further purification.

ParameterValue
Starting Material 4-bromo-2-nitroaniline
Key Reagents Iron powder, Ethanol, Water, Hydrochloric acid
Reaction Temperature 80-85 °C (Reflux)
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity Assessment TLC, ¹H NMR
Step 2: Synthesis of 6-bromo-1H-benzotriazole

This step involves the formation of the triazole ring through diazotization of one of the amino groups of 4-bromo-1,2-phenylenediamine, followed by intramolecular cyclization. Acetic acid is a preferred solvent as it generally provides cleaner reactions and better yields compared to mineral acids.[1][2]

Protocol:

  • Dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in glacial acetic acid. Gentle warming may be necessary to achieve a clear solution.

  • Cool the solution to 15 °C in an ice bath with magnetic stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Add the sodium nitrite solution to the cooled diamine solution in one portion.

  • An exothermic reaction will occur, and the temperature will rise to approximately 80-85 °C.[2] The color of the reaction mixture will change from deep red to pale brown.

  • Allow the mixture to cool slowly to room temperature, during which the product will begin to crystallize.

  • After cooling in an ice bath for at least 30 minutes, collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water and dry to obtain crude 6-bromo-1H-benzotriazole.

ParameterValue
Starting Material 4-bromo-1,2-phenylenediamine
Key Reagents Sodium nitrite, Glacial acetic acid, Water
Reaction Temperature Initial cooling to 15 °C, then exothermic to ~85 °C
Reaction Time Approximately 1-2 hours
Typical Yield 70-80%
Purity Assessment Melting Point, ¹H NMR
Step 3: Regioselective Synthesis of 6-bromo-1-methyl-1H-benzotriazole

The N-methylation of 6-bromobenzotriazole is a critical step where regioselectivity is a major challenge. Standard alkylation conditions often lead to a mixture of the desired 1-methyl and the undesired 2-methyl isomers.[3][4] This is due to the tautomeric nature of the benzotriazole ring, which results in two nitrogen atoms with similar reactivity.[3]

Recommended Protocol for N1-Selectivity:

This protocol is designed to favor the formation of the thermodynamically more stable 1-methyl isomer.

  • Suspend 6-bromo-1H-benzotriazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate (1.5 equivalents).

  • To the stirred suspension, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS to ensure complete consumption of the starting material and to assess the ratio of the N1 and N2 isomers.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.

ParameterValue
Starting Material 6-bromo-1H-benzotriazole
Key Reagents Methyl iodide or Dimethyl sulfate, Potassium carbonate
Solvent DMF or Acetonitrile
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield (N1 isomer) 50-70% (after purification)
Purity Assessment ¹H NMR, LC-MS

III. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions.

Synthesis of 4-bromo-1,2-phenylenediamine (Step 1)

Q1: The reduction of 4-bromo-2-nitroaniline is sluggish or incomplete. What could be the cause?

A1:

  • Insufficient Acid: The catalytic amount of hydrochloric acid is crucial to activate the iron powder. Ensure a sufficient amount has been added.

  • Poor Quality Iron Powder: Use a fine, activated grade of iron powder for optimal reactivity.

  • Inefficient Stirring: Vigorous stirring is necessary to ensure good contact between the reactants, especially in a heterogeneous mixture.

Q2: The isolated product is dark and appears impure. How can I improve the quality?

A2:

  • Thorough Washing: Ensure the filtered product is thoroughly washed with the solvent to remove residual iron salts.

  • Activated Carbon Treatment: If the color is persistent, you can treat the ethanolic solution of the product with activated carbon before filtration.

  • Recrystallization: While often used directly, the crude product can be recrystallized from a mixture of ethanol and water if higher purity is required for the next step.

Synthesis of 6-bromo-1H-benzotriazole (Step 2)

Q3: The yield of 6-bromo-1H-benzotriazole is low. What are the common pitfalls?

A3:

  • Temperature Control: It is critical to cool the solution of 4-bromo-1,2-phenylenediamine to 15 °C before adding the sodium nitrite solution.[5] Adding the nitrite at a higher temperature can lead to side reactions and decomposition of the diazonium intermediate.

  • Rate of Addition: The sodium nitrite solution should be added in one portion to ensure a rapid temperature increase to ~85 °C, which drives the cyclization.[2]

  • Incomplete Diazotization: Ensure the stoichiometric amount of sodium nitrite is used. An insufficient amount will result in unreacted starting material.

Q4: The product oils out during crystallization instead of forming a solid. How can I prevent this?

A4:

  • Slow Cooling: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Seeding: If you have a small amount of the solid product, adding a seed crystal can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization.

Regioselective Synthesis of 6-bromo-1-methyl-1H-benzotriazole (Step 3)

Q5: I am getting a significant amount of the 2-methyl isomer. How can I improve the N1-selectivity?

A5:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in determining the N1/N2 ratio. The use of a solid base like potassium carbonate in a polar aprotic solvent like DMF often favors the formation of the N1-isomer. The use of NaOH or NaOEt as a base with an alkyl halide has also been reported to favor the 1-alkylbenzotriazole.[5]

  • Alternative Methylating Agents: While methyl iodide and dimethyl sulfate are common, other methylating agents can be explored. For instance, the use of diazomethane with a Lewis acid catalyst like B(C₆F₅)₃ has been shown to be highly selective for the N1 position.[4] However, diazomethane is hazardous and requires special handling.

  • Biocatalysis: For highly specific methylation, enzymatic methods using methyltransferases can provide excellent regioselectivity, though this may not be practical for all laboratory settings.[3]

Q6: The separation of the N1 and N2 isomers by column chromatography is difficult. Are there any tips?

A6:

  • Solvent System Optimization: The polarity difference between the 1-methyl and 2-methyl isomers can be small. A careful optimization of the eluent system for column chromatography is necessary. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.

  • Multiple Columns: In some cases, running a second column on the mixed fractions may be necessary to achieve high purity.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be an effective method for separating the isomers on a larger scale.

IV. Visualizing the Process

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: N-Methylation cluster_3 Purification A 4-bromo-2-nitroaniline B 4-bromo-1,2-phenylenediamine A->B Fe, HCl EtOH/H2O, Reflux C 6-bromo-1H-benzotriazole B->C NaNO2, Acetic Acid D 6-bromo-1-methyl-1H-benzotriazole C->D CH3I, K2CO3 DMF E 6-bromo-2-methyl-1H-benzotriazole (byproduct) C->E CH3I, K2CO3 DMF F Pure 6-bromo-1-methyl-1H-benzotriazole D->F Column Chromatography E->F Column Chromatography

Caption: Overall workflow for the synthesis of 6-bromo-1-methyl-1H-benzotriazole.

Reaction Mechanism: Benzotriazole Formation

G cluster_reactants cluster_intermediate cluster_product 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine (Starting Material) Diazonium Salt Diazonium Intermediate 4-bromo-1,2-phenylenediamine->Diazonium Salt NaNO2, H+ 6-bromo-1H-benzotriazole 6-bromo-1H-benzotriazole (Product) Diazonium Salt->6-bromo-1H-benzotriazole Intramolecular Cyclization

Caption: Mechanism of 6-bromo-1H-benzotriazole formation via diazotization.

V. References

  • Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. [Link]

  • Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC - NIH. (n.d.). [Link]

  • Zhao, Y., Mandal, D., Guo, J., Wu, Y., & Stephan, D. W. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications, 57(63), 7784–7787. [Link]

  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]

  • Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC - NIH. (n.d.). [Link]

  • Avhad, K. C., & Upadhyay, D. N. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • A Review on: Synthesis of Benzotriazole - ijariie. (n.d.). [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. (n.d.). [Link]

  • Benzotriazole: An overview on its versatile biological behavior - PMC - PubMed Central. (n.d.). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1-Methyl vs. 2-Methyl Benzotriazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, the benzotriazole scaffold is a familiar and versatile building block. Its utility in applications ranging from corrosion inhibition to medicinal chemistry is well-documented.[1] However, the simple act of N-methylation on the parent benzotriazole molecule introduces a critical divergence, yielding two distinct regioisomers: 1-methyl-1H-benzotriazole (1-MBT) and 2-methyl-2H-benzotriazole (2-MBT).

While structurally similar, these isomers exhibit surprisingly distinct physicochemical properties, spectroscopic signatures, and reactivity profiles. The choice between them is not arbitrary; it is a decision dictated by the specific steric and electronic demands of the application. This guide provides an in-depth comparative analysis of these two isomers, offering experimental insights and data to inform your research and development efforts.

Synthesis and Regioselectivity: The Origin of Isomeric Divergence

The most common route to methylbenzotriazoles is the direct alkylation of 1H-benzotriazole. Benzotriazole, as an ambident nucleophile, possesses two reactive nitrogen centers (N1 and N2), leading to a mixture of both isomers upon methylation.

The reaction with alkylating agents like dimethyl sulfate or methyl iodide typically yields a mixture of 1-MBT and 2-MBT.[2][3] The ratio of these products is highly dependent on the reaction conditions, including the solvent, base, and specific methylating agent used. Generally, the 1-methyl isomer is the thermodynamically favored product, while the 2-methyl isomer can be favored under certain kinetic conditions. The separation of these isomers can be challenging, often requiring vacuum distillation or column chromatography, which presents significant cost and scalability issues for industrial production.[2]

G cluster_reactants Reactants cluster_products Products BTA Benzotriazole MBT_1 1-Methyl-1H-benzotriazole (1-MBT) BTA->MBT_1  Alkylation (Mixture Formation) MBT_2 2-Methyl-2H-benzotriazole (2-MBT) BTA->MBT_2  Alkylation (Mixture Formation) MeX Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: General synthesis pathway for methylbenzotriazole isomers.

Comparative Physicochemical Properties

The seemingly minor difference in the methyl group's position imparts significant changes to the molecules' physical properties. These differences, summarized below, are rooted in the distinct symmetry and polarity of the two isomers. 1-MBT is a less symmetric, more polar molecule, which influences its intermolecular interactions and, consequently, its physical state and boiling point.

Property1-Methyl-1H-benzotriazole (1-MBT)2-Methyl-2H-benzotriazole (2-MBT)Significance for Researchers
CAS Number 13351-73-0[4]16584-00-2[5][6]Ensures correct identification and literature search.
Molecular Formula C₇H₇N₃[4][7][8]C₇H₇N₃[5][6]Identical formula, highlighting their isomeric nature.
Molecular Weight 133.15 g/mol [4][7][8]133.15 g/mol [5][6]Identical weight, crucial for stoichiometric calculations.
Appearance White to light yellow crystalline solid[7][9]Colorless to light yellow liquid/solidThe difference in physical state at RT is a primary distinction.
Melting Point 64-65 °C[8]Not consistently reported; often a liquid at RTAffects handling, storage, and formulation choices.
Boiling Point 155 °C / 17 mmHg[8]250.8 °C / 760 mmHg[5]Significant difference impacts purification by distillation and thermal stability.
Density ~1.19 g/cm³ (estimate)[8]1.24 g/cm³[5]Relevant for formulation and solvent calculations.
Solubility Soluble in organic solvents; limited in water[9][10]Soluble in organic solventsSimilar solubility profiles, suitable for organic-phase applications.

Spectroscopic Differentiation: A Tale of Symmetry

For any scientist working with these isomers, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the differing molecular symmetry of the isomers gives rise to uniquely identifiable spectral patterns.

Causality: The Role of Molecular Symmetry
  • 1-Methyl-1H-benzotriazole (1-MBT) is asymmetric. The methyl group on N1 removes the plane of symmetry that exists in the parent benzotriazole. Consequently, all four protons on the benzene ring (H4, H5, H6, H7) are chemically non-equivalent. Likewise, the carbon atoms are also all unique.

  • 2-Methyl-2H-benzotriazole (2-MBT) possesses a C₂ axis of symmetry passing through the N2 atom and the midpoint of the C5-C6 bond. This symmetry renders protons H4 and H7 equivalent, and protons H5 and H6 equivalent. The same principle applies to the carbon atoms.

Caption: Impact of molecular symmetry on expected NMR signals.

This fundamental difference in symmetry is the key to their differentiation, as detailed in the experimental protocol below.

Reactivity, Stability, and Applications

While both isomers see use as corrosion inhibitors and UV stabilizers, their distinct electronic structures can be leveraged for more specialized roles.[5][11][12]

  • Coordination Chemistry: 1-MBT is a well-studied ligand in coordination chemistry. It typically binds to metal ions as a monodentate ligand through the N3 position, leaving the N2 lone pair available for further interactions.[9][13] This predictable binding mode makes it a valuable building block for creating metal-organic frameworks and coordination polymers. The coordination chemistry of 2-MBT is less explored but offers different potential geometries due to the availability of the N1 and N3 lone pairs.

  • Thermal Stability: Benzotriazole derivatives are known for their high thermal stability.[1][14] While direct comparative data is sparse, the higher boiling point of 2-MBT suggests it may possess greater thermal stability in the liquid phase, a potential advantage in high-temperature applications like lubricants or heat-transfer fluids.

  • Biological Activity: The benzotriazole core is a common scaffold in pharmaceuticals. The positioning of the methyl group in 1-MBT versus 2-MBT alters the molecule's shape, polarity, and hydrogen bonding potential, which can drastically affect its interaction with biological targets like enzymes and receptors. This makes the choice of isomer a critical variable in drug design and development.

Experimental Protocol: NMR-Based Isomer Differentiation

This protocol provides a self-validating system for the unambiguous identification of 1-MBT and 2-MBT in a sample.

Objective: To differentiate and identify 1-methyl-1H-benzotriazole and 2-methyl-2H-benzotriazole using ¹H and ¹³C NMR spectroscopy.

Methodology Rationale: The protocol leverages the inherent symmetry differences between the two isomers, which manifest as distinct and predictable patterns in their respective NMR spectra.

Materials:

  • Sample containing methylbenzotriazole isomer(s).

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • 5 mm NMR tubes.

  • Volumetric flasks and pipettes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (CDCl₃ is suitable for both isomers) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and shim the instrument for the chosen solvent.

    • Acquire a standard ¹H NMR spectrum. Typical parameters: 32 scans, 2-second relaxation delay.

    • Acquire a standard ¹³C{¹H} NMR spectrum (proton-decoupled). Typical parameters: 1024 scans, 2-second relaxation delay.

  • Data Analysis and Interpretation:

    • ¹H NMR Spectrum:

      • Expected for 1-MBT: Look for four distinct signals in the aromatic region (~7.3-8.1 ppm), likely appearing as complex multiplets. A sharp singlet for the N-CH₃ group will appear upfield (~4.1-4.4 ppm).

      • Expected for 2-MBT: Look for a symmetric pattern in the aromatic region. There will be only two signals, each integrating to 2H, characteristic of an AA'BB' system. A sharp singlet for the N-CH₃ group will also be present but may be at a slightly different chemical shift than that of 1-MBT (~4.3-4.6 ppm).

    • ¹³C NMR Spectrum:

      • Expected for 1-MBT: Identify seven total signals: five in the aromatic region (two quaternary carbons, three methine carbons) and one for the methyl carbon.

      • Expected for 2-MBT: Due to symmetry, identify only five total signals: three in the aromatic region (one quaternary carbon, two methine carbons) and one for the methyl carbon.

Confirmation: The presence of four aromatic proton signals and seven carbon signals is a definitive signature of 1-MBT. The presence of a symmetric two-signal aromatic proton pattern and five carbon signals is a definitive signature of 2-MBT.

Conclusion

The methylation of benzotriazole is a classic example of how a subtle structural change can induce profound differences in molecular properties.

  • 1-Methyl-1H-benzotriazole is an asymmetric, polar solid, valuable for its well-defined coordination chemistry via the N3 position.

  • 2-Methyl-2H-benzotriazole is a more symmetric, higher-boiling isomer, whose stability may be advantageous in materials science applications.

For the researcher, the key takeaway is that 1-MBT and 2-MBT are not interchangeable. Their differentiation, easily achievable via NMR spectroscopy, is the first critical step in any research endeavor. The choice of which isomer to use must be a deliberate one, guided by an understanding of their unique steric, electronic, and physical characteristics, ensuring the selection of the optimal building block for the desired chemical or biological application.

References

  • LookChem. (n.d.). Cas 16584-00-2, 2-METHYL-2H-BENZOTRIAZOLE. Retrieved from [Link]

  • Chemical Research. (2024). Understanding Methyl 1H Benzotriazole and Its Applications in Chemical Research. Retrieved from [Link]

  • ChemBK. (2024). 1H-Benzotriazole, 1-methyl-. Retrieved from [Link]

  • Perlepes, S. P., et al. (2020). Towards Construction of the “Periodic Table” of 1-Methylbenzotriazole. MDPI. Retrieved from [Link]

  • Smirnov, A. S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylbenzotriazole. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1,2,3-benzotriazole. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN102977042B - Preparation method of 1-methylbenzotriazole.
  • Lanxess. (2015). 4(or 5)-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Elguero, J., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Tenger Chemical. (n.d.). Methyl Benzotriazole. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Benzotriazole, 2-methyl- (CAS 16584-00-2). Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Structure and Stability of Benzotriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole. Retrieved from [Link]

  • Chemical Research. (2024). Comparative Analysis of Methyl-Substituted Benzotriazoles in Various Chemical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the.... Retrieved from [Link]

  • LookChem. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

  • Kourkoumelis, N., et al. (2019). The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN1085664C - Process for synthesizing methyl benzotriazazole.
  • Lanxess. (2015). Methyl-1H-benzotriazole, sodium salt. Retrieved from [Link]

  • Journal of Advances in Chemistry. (2014). ISSN 2321-807X. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl Benzotriazole. Retrieved from [Link]

  • Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-benzotriazole - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Postigo, C., et al. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from [Link]

Sources

6-Bromo-1-methyl-1H-benzotriazole: A Comparative Analysis of a Key Heterocycle in a Landscape of Halogenated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the benzotriazole scaffold stands as a privileged structure, a versatile building block for a diverse array of functional molecules. The strategic introduction of halogen atoms and alkyl groups onto this heterocyclic core profoundly influences its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 6-bromo-1-methyl-1H-benzotriazole against other halogenated benzotriazoles, offering insights into their performance as enzyme inhibitors, antimicrobial agents, and corrosion inhibitors, supported by experimental data and detailed protocols.

The Significance of Substitution: A Tale of Halogens and Methyl Groups

The unique characteristics of 6-bromo-1-methyl-1H-benzotriazole stem from the interplay between the bromo substituent at the 6-position of the benzene ring and the methyl group on the N1 position of the triazole ring. Halogenation, particularly with bromine, is a well-established strategy to enhance the biological efficacy of heterocyclic compounds. The position of the halogen is critical; for instance, in the context of protein kinase CK2 inhibition, halogenation at the C5 and C6 positions has been shown to be crucial for potent binding to the active site[1][2]. The methyl group, on the other hand, can improve metabolic stability, and cell permeability, and in some cases, enhance selectivity towards a biological target[3][4].

This guide will dissect the performance of 6-bromo-1-methyl-1H-benzotriazole in three key application areas, benchmarking it against its chlorinated, fluorinated, and other brominated counterparts.

Performance Benchmark 1: Protein Kinase CK2 Inhibition - A Potent Player in Cancer Therapy

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell growth, proliferation, and apoptosis suppression. Its overexpression in various cancers has made it an attractive target for drug development[2][5]. Halogenated benzotriazoles have emerged as a significant class of CK2 inhibitors, acting as ATP-competitive inhibitors[6].

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values of various halogenated benzotriazoles against human protein kinase CK2α, providing a clear comparison of their efficacy.

CompoundHalogen SubstitutionN-AlkylationIC50 (µM) against CK2α
4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt)4,5,6,7-TetrabromoNone0.3[2]
5,6-Dibromo-1H-benzotriazole5,6-DibromoNone0.56[7]
5,6-Dichloro-1H-benzotriazole5,6-DichloroNoneNot explicitly stated, but generally less potent than brominated analogs[1]
4,5,6-Tribromo-7-ethyl-1H-benzotriazole4,5,6-Tribromo7-Ethyl0.16[5]
6-Bromo-1-methyl-1H-benzotriazole 6-Bromo 1-Methyl Hypothesized to be a potent inhibitor based on SAR

Note: A specific IC50 value for 6-bromo-1-methyl-1H-benzotriazole was not found in the searched literature, but based on the structure-activity relationship (SAR) data, the combination of a bromine at the 6-position and N1-methylation is expected to yield a potent inhibitor.

The data clearly indicates that polybromination significantly enhances inhibitory activity. The well-studied 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a potent inhibitor[2]. The critical role of the 5- and 6-position halogens is highlighted by the strong activity of 5,6-dibromobenzotriazole[7]. N-alkylation can further modulate this activity, as seen with 4,5,6-tribromo-7-ethyl-1H-benzotriazole[5]. It is therefore highly probable that 6-bromo-1-methyl-1H-benzotriazole would also exhibit significant CK2 inhibitory activity.

Caption: Competitive inhibition of Protein Kinase CK2 by halogenated benzotriazoles.

Performance Benchmark 2: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activities, making them promising candidates for the development of new anti-infective agents[3][8]. The introduction of halogens and other substituents can significantly enhance their potency against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table presents a comparative summary of the MIC values for various halogenated benzotriazoles against representative microbial strains.

CompoundHalogen/Other SubstituentTarget OrganismMIC (µg/mL)
5-Halogenomethylsulfonyl-benzotriazole derivatives5-HalogenomethylsulfonylMethicillin-resistant Staphylococcus aureus (MRSA)12.5-25[9]
5-Halogenomethylsulfonyl-benzotriazole derivatives5-HalogenomethylsulfonylEnterococcus strains50-100[9]
5,6-Disubstituted benzotriazole derivatives5,6-Dichloro, 5,6-DimethylCandida albicans1.6-25[8]
5,6-Disubstituted benzotriazole derivatives5,6-Dichloro, 5,6-DimethylAspergillus niger12.5-25[8]
6-Chloro-1H-benzotriazole6-ChloroEntamoeba histolyticaMicromolar activity reported[8]
6-Bromo-1-methyl-1H-benzotriazole 6-Bromo, 1-Methyl Various bacteria and fungiData not available, but expected to show significant activity

The data indicates that halogenated benzotriazoles are effective against a range of microbes, including drug-resistant bacteria like MRSA[9]. The presence of chlorine and methyl groups at the 5 and 6 positions confers potent antifungal activity[8]. Given these trends, 6-bromo-1-methyl-1H-benzotriazole is a promising candidate for further antimicrobial investigation.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Performance Benchmark 3: Corrosion Inhibition - Protecting Metallic Surfaces

Benzotriazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys[10]. They function by adsorbing onto the metal surface and forming a protective film that prevents corrosive agents from reaching the metal. The structure of the benzotriazole derivative significantly impacts its corrosion inhibition efficiency.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)
Benzotriazole (BTA)Mild Steel1 M HCl~75% at 0.002 M[11]
5-Methyl-1H-benzotriazole (MBT)α-Aluminum BronzeSulfide-polluted salt waterGood inhibition reported[10]
1-(prop-2-yn-1-yl)-1H-benzotriazoleBrass C687003% NaCl80.89% at 15 ppm[12]
1-(4-nitrobenzyl)-1H-1,2,3-benzotriazoleBrass C687003% NaCl92.13% at 15 ppm[12]
6-Bromo-1-methyl-1H-benzotriazole Various metalsVarious mediaExpected to be an effective inhibitor

The data suggests that substitutions on the benzotriazole ring can enhance corrosion inhibition. For example, the introduction of a nitrobenzyl group leads to a high inhibition efficiency on brass[12]. The presence of a bromo and a methyl group in 6-bromo-1-methyl-1H-benzotriazole could contribute to a more stable and robust protective film on metal surfaces.

Experimental Protocols

Synthesis of 6-Bromo-1-methyl-1H-benzotriazole

The synthesis of 6-bromo-1-methyl-1H-benzotriazole can be achieved through a two-step process involving the bromination of 1-methyl-1H-benzotriazole. The following protocol is a representative procedure based on established methods for the bromination and N-methylation of benzotriazoles[3].

Step 1: Synthesis of 1-Methyl-1H-benzotriazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-benzotriazole (1 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base such as sodium hydride (NaH, 1.1 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen). Allow the mixture to stir at room temperature for 30 minutes.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-benzotriazole.

Step 2: Bromination of 1-Methyl-1H-benzotriazole

  • Reaction Setup: Dissolve 1-methyl-1H-benzotriazole (1 equiv.) in a suitable solvent such as glacial acetic acid in a round-bottom flask.

  • Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS, 1.1 equiv.), to the solution. The reaction may be initiated with gentle heating.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 6-bromo-1-methyl-1H-benzotriazole.

Protein Kinase CK2 Inhibition Assay

The inhibitory activity of halogenated benzotriazoles against protein kinase CK2 can be determined using a radiometric filter paper assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP (spiked with [γ-³²P]ATP), and a specific peptide substrate for CK2.

  • Inhibitor Addition: Add varying concentrations of the halogenated benzotriazole derivatives (dissolved in DMSO) to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding recombinant human protein kinase CK2α.

  • Incubation: Incubate the reaction mixture at 30 °C for a specified time (e.g., 10 minutes).

  • Reaction Termination and Detection: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The comparative analysis reveals that 6-bromo-1-methyl-1H-benzotriazole is a promising molecule with significant potential across multiple scientific disciplines. Based on established structure-activity relationships, it is poised to be a potent inhibitor of protein kinase CK2, a valuable antimicrobial agent, and an effective corrosion inhibitor. The strategic combination of a bromine atom at a critical position and N-methylation provides a compelling rationale for its enhanced performance compared to simpler halogenated or non-halogenated benzotriazoles.

Further experimental validation is necessary to precisely quantify the performance of 6-bromo-1-methyl-1H-benzotriazole in these applications. Direct measurement of its IC50 against CK2, determination of its MIC values against a broad panel of pathogens, and quantitative assessment of its corrosion inhibition efficiency will provide a clearer picture of its standing among other halogenated benzotriazoles. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to undertake these investigations and unlock the full potential of this versatile heterocyclic compound.

References

  • Gozal, M. L., et al. (2011). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Amino Acids, 40(4), 1029-1039.
  • Chojnacki, K., et al. (2021). The correlation of IC50 values in the enzymatic assay against hCK2α and in the viability test for A-431 cancer cell line. International Journal of Molecular Sciences, 22(16), 8879.
  • BenchChem. (2025). Comparing the biological activity of different halogenated benzotriazoles. BenchChem Technical Guides.
  • Gozal, M. L., et al. (2021). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. Journal of Medicinal Chemistry, 64(6), 3196-3211.
  • Gozal, M. L., et al. (2024). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 9(19), 20702-20719.
  • Wąsik, R., et al. (2012). Isomeric mono-, di-, and tri-bromobenzo-1H-triazoles as inhibitors of human protein kinase CK2α. PloS one, 7(11), e48898.
  • Ochal, Z., et al. (2013). Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl-benzimidazole and benzotriazole derivatives. Medicinal Chemistry Research, 22(8), 3694-3702.
  • Yilmaz, F., et al. (2020). Synthesis of 1,2,4-triazole derivatives containing benzothiazoles as pharmacologically active molecule. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1740-1749.
  • Wang, D., et al. (2016). Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543.
  • El-Faham, A., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 25(21), 5101.
  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and. International Journal of Corrosion and Scale Inhibition, 9(3), 780-811.
  • Di Santo, R. (2016). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 109, 295-307.
  • Singh, A., et al. (2018). Experimental, theoretical, and surface study for corrosion inhibition of mild steel in 1 M HCl by using synthetic anti-biotic derivatives. Journal of Molecular Liquids, 256, 457-467.
  • Verma, C., et al. (2019). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. Journal of Bio- and Tribo-Corrosion, 5(4), 81.
  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and. International Journal of Corrosion and Scale Inhibition, 9(3), 780-811.
  • Verma, K., & Singh, N. (2020). Microwave Assisted Synthesis of Benzotriazole Derivatives for Anti-Corrosive Study on Mild Steel in Acidic Medium.
  • Avhad, K. B., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Fita, P., et al. (2005). 1H,6H-Triazolo[4,5-e]benzotriazole-3-oxides and 5,5'-(Z)-Diazene-1,2-diylbis(2-methyl-2H-1,2,3-benzo-triazole) Derived from Chloronitro. Heterocycles, 65(8), 1853-1862.
  • Prier, C. K., & Arnold, F. H. (2017). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383.

Sources

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Benzotriazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, benzotriazole and its derivatives serve as exceptionally versatile scaffolds and reagents, pivotal in the development of pharmaceuticals, agrochemicals, and materials.[1] Among these, N-halogenated benzotriazoles, particularly 1-chlorobenzotriazole (BtCl) and 1-bromobenzotriazole (BtBr), are powerful reagents for oxidation and electrophilic substitution. However, the choice between a bromo- or chloro-substituted benzotriazole is not arbitrary; it is a critical decision that dictates reaction pathways, efficiency, and conditions. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by computational insights, to empower researchers in drug discovery and process development to make informed strategic choices.

The Decisive Factor: The Nature of the Nitrogen-Halogen Bond

The divergent reactivity of bromo- and chloro-benzotriazoles stems fundamentally from the properties of the nitrogen-halogen (N-X) bond. Two primary factors are in constant interplay: bond strength and electronegativity .

  • Bond Strength : The N-Br bond is inherently weaker than the N-Cl bond.[2] This lower bond dissociation energy means that 1-bromobenzotriazole more readily undergoes reactions involving homolytic cleavage (to form a bromine radical) or serves as a source of electrophilic bromine (Br⁺).

  • Electronegativity : Chlorine is more electronegative than bromine. This makes the nitrogen atom in 1-chlorobenzotriazole more electron-deficient, enhancing its susceptibility to nucleophilic attack at the N-1 position. A computational study supports this, showing that 1-chlorobenzotriazole possesses a higher global electrophilicity index than its counterparts, suggesting a heightened reactivity towards nucleophiles.[3]

These two factors dictate which reagent is superior for a given chemical transformation. The choice is primarily governed by the reaction mechanism, which can be broadly categorized into Nucleophilic Aromatic Substitution-type (SNAr-type) reactions and transition-metal-catalyzed cross-coupling reactions.

Reactivity in Nucleophilic Substitution (SNAr-type) Reactions

In reactions where a nucleophile attacks the benzotriazole ring, displacing the halide, the mechanism resembles a Nucleophilic Aromatic Substitution (SNAr). In these cases, the rate-determining step is often the initial attack of the nucleophile.[4][5]

Advantage: Chloro-Benzotriazole

Due to chlorine's higher electronegativity, the N-1 position of 1-chlorobenzotriazole is more electrophilic. This heightened electrophilicity lowers the activation energy for the initial nucleophilic attack, leading to a faster reaction rate.[3] Therefore, for SNAr-type displacements with various nucleophiles (amines, alkoxides, thiols), 1-chlorobenzotriazole is generally the more reactive substrate.

Illustrative Data: Expected Outcomes in SNAr-type Reactions

While direct side-by-side kinetic data is scarce in the literature, the expected outcomes based on mechanistic principles are summarized below.

Reaction TypeNucleophileSubstrateExpected Relative RateTypical ConditionsExpected YieldRationale
N-AminationIsopropylamine1-ChlorobenzotriazoleFaster Room Temp, 2-4 hHighHigher electrophilicity of N-1 position.[3]
1-BromobenzotriazoleSlowerMild Heating, 6-8 hModerate to HighLower electrophilicity of N-1 position.
N-AlkoxylationSodium Methoxide1-ChlorobenzotriazoleFaster 0 °C to RT, 1-2 hHighRate-determining nucleophilic attack.[4]
1-BromobenzotriazoleSlowerRoom Temp, 3-5 hModerate to HighWeaker induction from bromine.

Reactivity in Transition-Metal-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the halobenzotriazole acts as the electrophilic partner. The critical, often rate-limiting, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the N-X bond.[6][7]

Advantage: Bromo-Benzotriazole

The reactivity in this context is governed by bond strength. The weaker N-Br bond in 1-bromobenzotriazole undergoes oxidative addition more readily than the stronger N-Cl bond.[2] This allows the reaction to proceed under milder conditions, often requiring lower catalyst loadings and temperatures. For challenging or sterically hindered substrates, the higher reactivity of the bromo-derivative can be the difference between a successful reaction and failure.

Illustrative Data: Expected Outcomes in Suzuki-Miyaura Cross-Coupling

The following table illustrates the expected performance differences in a typical Suzuki-Miyaura reaction.

Coupling PartnerSubstrateExpected Relative RateTypical Catalyst/LigandConditionsExpected YieldRationale
Phenylboronic Acid1-BromobenzotriazoleFaster Pd(OAc)₂ / SPhos60-80 °CGood to ExcellentWeaker N-Br bond, faster oxidative addition.[2]
1-ChlorobenzotriazoleSlowerPd₂(dba)₃ / XPhos100-120 °CLower to ModerateStronger N-Cl bond requires more active catalyst/harsher conditions.[7]

Experimental Protocols

The following section provides detailed, self-validating protocols for the synthesis of the precursors and for representative reactions that highlight the reactivity differences.

Synthesis of Precursors

A consistent and high-purity supply of starting materials is critical for reproducible results.

Protocol 1: Synthesis of 1H-Benzotriazole

This foundational protocol is adapted from established methods.[8][9]

  • Materials : o-phenylenediamine (10.8 g, 0.1 mol), Glacial Acetic Acid (12.0 g, 0.2 mol), Sodium Nitrite (7.5 g, 0.11 mol), Deionized Water.

  • Procedure :

    • In a 250 mL beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid (11.5 mL) and 30 mL of water. Warm gently if necessary to obtain a clear solution.

    • Cool the solution to 15 °C in an ice bath while stirring.

    • In a separate beaker, dissolve sodium nitrite in 15 mL of water.

    • Add the sodium nitrite solution to the stirred o-phenylenediamine solution in a single portion. An exothermic reaction will occur, and the temperature will rise.

    • Allow the mixture to cool to room temperature and then chill in an ice bath for 30 minutes to precipitate the crude product.

    • Collect the pale brown solid by vacuum filtration and wash with ice-cold water.

    • Recrystallize the crude product from hot water, using activated charcoal to decolorize if necessary, to yield pure 1H-Benzotriazole as white needles.

Protocol 2: Synthesis of 1-Chlorobenzotriazole (BtCl)

This protocol utilizes a simple and efficient chlorination.[10]

  • Materials : 1H-Benzotriazole (5.95 g, 0.05 mol), Sodium Hypochlorite solution (NaOCl, ~10-15% aqueous solution, approx. 40 mL), Acetic Acid.

  • Procedure :

    • Suspend 1H-Benzotriazole in 50 mL of water in a flask.

    • Cool the suspension in an ice bath and slowly add the sodium hypochlorite solution with vigorous stirring over 15 minutes.

    • Continue stirring in the ice bath for another 30 minutes.

    • Acidify the mixture to pH ~5 by the dropwise addition of glacial acetic acid.

    • The white crystalline product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry under vacuum to yield 1-Chlorobenzotriazole.

Protocol 3: Synthesis of 1-Bromobenzotriazole (BtBr)

This protocol uses N-bromosuccinimide for a controlled bromination.[8][11]

  • Materials : 1H-Benzotriazole (5.95 g, 0.05 mol), N-Bromosuccinimide (NBS, 9.78 g, 0.055 mol), Acetonitrile (100 mL).

  • Procedure :

    • Dissolve 1H-Benzotriazole in 100 mL of acetonitrile in a round-bottom flask.

    • Add N-Bromosuccinimide in one portion to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC (disappearance of benzotriazole).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the resulting solid with water to dissolve the succinimide byproduct.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-Bromobenzotriazole.

Comparative Reaction Protocols

Protocol 4: Representative Nucleophilic Substitution with an Amine

This protocol demonstrates a typical SNAr-type reaction.

  • Objective : To compare the rate of N-amination of BtCl and BtBr.

  • Procedure :

    • Set up two parallel reactions. In each flask, dissolve the halobenzotriazole (1-Chlorobenzotriazole or 1-Bromobenzotriazole, 1.0 mmol) in 10 mL of THF.

    • Add isopropylamine (1.2 mmol, 1.2 equiv) to each flask.

    • Stir both reactions at room temperature.

    • Monitor the reactions every 30 minutes using TLC.

  • Expected Observation : The reaction with 1-Chlorobenzotriazole will proceed to completion significantly faster than the reaction with 1-Bromobenzotriazole.

Protocol 5: Representative Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for palladium-catalyzed C-N bond formation where the benzotriazole is the electrophile.[6]

  • Objective : To compare the efficiency of BtCl and BtBr in a Suzuki-Miyaura coupling.

  • Procedure :

    • Set up two parallel reactions in oven-dried Schlenk tubes under an inert atmosphere (Nitrogen or Argon).

    • To each tube, add the halobenzotriazole (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

    • Add a base (e.g., K₂CO₃, 2.0 mmol) to each tube.

    • Add 5 mL of a degassed solvent mixture (e.g., Toluene/Water 4:1).

    • Heat the reaction with 1-Bromobenzotriazole to 80 °C. Heat the reaction with 1-Chlorobenzotriazole to 110 °C.

    • Monitor both reactions by TLC or GC-MS.

  • Expected Observation : The reaction with 1-Bromobenzotriazole will likely give a higher yield of the 1-phenylbenzotriazole product under milder conditions compared to the 1-Chlorobenzotriazole reaction.

Visualization of Mechanisms and Selection Logic

To further clarify the underlying principles, the following diagrams illustrate the key reaction pathways and a decision-making workflow.

Reaction Mechanisms

Caption: Generalized SNAr-type mechanism for halobenzotriazoles.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Bt)(X) Pd0->OxAdd Oxidative Addition (Bt-X) Transmetal L₂Pd(II)(Bt)(Ar) OxAdd->Transmetal Transmetalation (Ar-B(OH)₂) Transmetal->Pd0 Reductive Elimination Product Bt-Ar Transmetal->Product l1 Bt-X = Halobenzotriazole Ar = Aryl group from boronic acid

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Decision-Making Workflow

Reagent_Choice Start What is my desired reaction? ReactionType Reaction Type? Start->ReactionType SNAr Nucleophilic Substitution (e.g., amination, alkoxylation) ReactionType->SNAr Nucleophile-driven Coupling Transition-Metal Cross-Coupling (e.g., Suzuki) ReactionType->Coupling Catalyst-driven ChooseCl Choose 1-Chlorobenzotriazole (Higher Electrophilicity) SNAr->ChooseCl ChooseBr Choose 1-Bromobenzotriazole (Weaker N-Br Bond) Coupling->ChooseBr

Caption: Logic diagram for selecting the optimal halobenzotriazole.

Conclusion and Expert Recommendations

The reactivity of bromo- and chloro-benzotriazoles is dictated by a nuanced interplay between the N-X bond strength and the halogen's electronegativity. As a Senior Application Scientist, my recommendation is to base your selection on the fundamental mechanism of your desired transformation.

  • For nucleophilic substitution reactions , where the attack of a nucleophile is the key step, 1-chlorobenzotriazole is the superior choice due to its heightened electrophilicity, which promotes faster and more efficient reactions.

  • For transition-metal-catalyzed cross-coupling reactions , where oxidative addition is rate-limiting, 1-bromobenzotriazole offers a distinct advantage. Its weaker N-Br bond facilitates the catalytic cycle, enabling reactions under milder conditions and often providing higher yields, particularly with less reactive coupling partners.

By understanding these core principles, researchers can harness the full synthetic potential of these valuable reagents, accelerating the development of novel molecules and robust chemical processes.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS). BenchChem.
  • BenchChem. (2025). A Comparative Study: N-Bromoacetamide vs. N-Chlorosuccinimide in Synthetic Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • BenchChem. (2025).
  • Beller, M., & Zapf, A. (Eds.). (n.d.). Catalyzed Reactions of Aryl Halides. Chapter 8.
  • ChemInform Abstract. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
  • ijariie. (n.d.). A Review on: Synthesis of Benzotriazole.
  • GSC Online Press. (2020). Review on synthetic study of benzotriazole.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Manzur, M.E., et al. (2023). Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, OH, NH2, Cl and CH3). European Journal of Theoretical and Applied Sciences, 1(3), 406-440.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Indian Academy of Sciences. (2009). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.
  • YouTube. (2021).
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • YouTube. (2023). Benzotriazole : Organic Synthesis.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). Efficient α-Halogenation of Carbonyl Compounds by N-Bromosuccinimide and N-Chlorosuccinimde.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ResearchGate. (2024). Experimental and Computational Insights into the Effects of -NH2 and -Cl Functional Groups on the Copper Corrosion Inhibition by Benzotriazole.
  • PubMed. (2020). A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • ACS Publications. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • Scribd. (n.d.).
  • Asian Journal of Chemistry. (2016). Kinetic Studies on the Electrophilic Chlorination of Certain Aryl Ethers in Solution Using 1-Chlorobenzotriazole.
  • ResearchGate. (n.d.).
  • Faraday Discussions. (2015). Ab initio modeling of the bonding of benzotriazole corrosion inhibitor to reduced and oxidized copper surfaces.
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society C: Organic. (n.d.). 1-Chlorobenzotriazole: a new oxidant.
  • MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer....
  • PubChem. (n.d.). 1-Chlorobenzotriazole.

Sources

A Senior Application Scientist's Guide to the Validation of 6-bromo-1-methyl-1H-benzotriazole as a Kinase Hinge Binder

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the kinase hinge region represents a pivotal target for the development of ATP-competitive inhibitors. Its unique hydrogen bonding capabilities provide a critical anchoring point for small molecules. The validation of a novel chemical entity, such as 6-bromo-1-methyl-1H-benzotriazole, as a true hinge binder requires a multi-faceted approach, combining biophysical, thermodynamic, and structural methodologies. This guide provides a comprehensive framework for the rigorous validation of this potential kinase inhibitor, drawing upon established best practices and comparing its hypothetical performance with known hinge-binding motifs. While direct experimental data for 6-bromo-1-methyl-1H-benzotriazole is not extensively published, this document outlines the critical experiments necessary to characterize its interaction with a target kinase, using data from analogous benzotriazole derivatives as a predictive benchmark.

The Kinase Hinge: A Privileged Target

The ATP-binding site of kinases is characterized by a conserved region known as the hinge, which connects the N- and C-terminal lobes of the kinase domain. This region typically forms one to three hydrogen bonds with the adenine moiety of ATP, providing a crucial anchoring point for the nucleotide. Small molecule inhibitors that mimic these interactions can effectively compete with ATP and inhibit kinase activity. The benzotriazole scaffold has been explored for its potential to interact with the kinase hinge.[1] For instance, derivatives of 4,5,6,7-tetrabromobenzotriazole have been identified as potent inhibitors of Protein Kinase CK2.[2][3] The validation of 6-bromo-1-methyl-1H-benzotriazole as a hinge binder is, therefore, a scientifically pertinent endeavor.

A Phased Approach to Validation: From Initial Hit to Structural Confirmation

The validation of a putative hinge binder like 6-bromo-1-methyl-1H-benzotriazole should follow a logical progression, starting with confirmation of direct binding and culminating in a high-resolution structural understanding of the interaction. This guide proposes a three-phase validation workflow.

Phase 1: Biophysical Confirmation of Direct Binding

The initial step is to confirm a direct physical interaction between 6-bromo-1-methyl-1H-benzotriazole and the target kinase. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective method for this purpose.[4][5]

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA)

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand typically stabilizes the protein, leading to an increase in its Tm (a positive ΔTm). This thermal shift is indicative of a direct interaction.[6]

Experimental Protocol: DSF for Kinase-Ligand Binding

  • Preparation of Reagents:

    • Kinase Solution: Prepare a 2 µM solution of the purified target kinase in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). The purity of the kinase should be >90%.

    • Compound Stock Solution: Prepare a 10 mM stock solution of 6-bromo-1-methyl-1H-benzotriazole in 100% DMSO.

    • Fluorescent Dye: Use a fluorescent dye such as SYPRO Orange, diluted to a 5X concentration in the kinase buffer from a 5000X stock.

  • Assay Setup (384-well format):

    • In each well of a 384-well PCR plate, add 10 µL of the 2 µM kinase solution.

    • Add 10 nL of the 10 mM compound stock solution using an acoustic dispenser, resulting in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%. Include DMSO-only wells as a negative control.

    • Add 5 µL of the 5X SYPRO Orange dye solution to each well.

    • Seal the plate with an optically clear adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a ramp rate of 0.05 °C/s.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the wells containing the compound. A significant positive ΔTm (typically > 2 °C) suggests direct binding.

Expected Outcome & Comparison: While specific DSF data for 6-bromo-1-methyl-1H-benzotriazole is unavailable, we can look to structurally related compounds. For example, novel fluoro-brominated benzotriazoles have been identified as promising leads for CK2 inhibitors using DSF to confirm binding.[7] A positive ΔTm for 6-bromo-1-methyl-1H-benzotriazole would provide the initial evidence of a direct interaction with the target kinase, justifying progression to the next phase of validation.

Phase 2: Thermodynamic Characterization of the Binding Interaction

Once direct binding is confirmed, the next crucial step is to quantify the binding affinity and understand the thermodynamic driving forces of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose as it provides a complete thermodynamic profile of the binding event in a single experiment.[8][9]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. By titrating the ligand into a solution of the protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) can then be calculated.[10]

Experimental Protocol: ITC for Kinase-Ligand Binding

  • Sample Preparation:

    • Kinase Solution: Prepare a 10-20 µM solution of the purified target kinase in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Compound Solution: Prepare a 100-200 µM solution of 6-bromo-1-methyl-1H-benzotriazole in the identical ITC buffer. The final DMSO concentration in both the kinase and compound solutions must be precisely matched (typically ≤ 5%) to minimize heats of dilution.[11]

    • Thoroughly degas both solutions before use.

  • Instrument Setup:

    • Set the experimental temperature to 25 °C.

    • Equilibrate the instrument with the ITC buffer.

  • Titration:

    • Load the kinase solution into the sample cell (typically ~200 µL).

    • Load the compound solution into the injection syringe (~40 µL).

    • Perform an initial injection of 0.4 µL, followed by a series of 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw titration data to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Data Presentation: Thermodynamic Profile of Kinase Hinge Binders

CompoundTarget KinaseKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Hypothetical: 6-bromo-1-methyl-1H-benzotriazole Target Kinase XTBDTBDTBDTBD
Staurosporine (Analogue)PIM1 Kinase~20VariableVariable~1
Dasatinib (Promiscuous Inhibitor)Multiple KinasesSub-nanomolar to micromolarVariableVariable~1

Note: TBD (To Be Determined) indicates the data to be obtained from the proposed experiment. Data for Staurosporine and Dasatinib are representative values from the literature.

Interpretation of Results: The Kd value will provide a quantitative measure of the binding affinity. A low nanomolar to micromolar Kd would be expected for a promising hinge-binding fragment. The thermodynamic signature (enthalpy vs. entropy-driven) can offer insights into the nature of the binding interaction. For instance, hydrogen bonds and van der Waals interactions, which are characteristic of hinge binding, are typically associated with favorable enthalpic contributions.

Phase 3: Structural Validation of the Hinge-Binding Mode

The definitive validation of 6-bromo-1-methyl-1H-benzotriazole as a hinge binder requires high-resolution structural information. X-ray crystallography is the most powerful technique to visualize the precise binding mode of the compound in the kinase's ATP-binding pocket.[12]

X-ray Crystallography

Principle: By obtaining a crystal of the kinase in complex with the inhibitor and diffracting X-rays through it, an electron density map can be generated, which allows for the determination of the three-dimensional structure of the protein-ligand complex at atomic resolution.[13]

Experimental Protocol: Co-crystallization of Kinase with Inhibitor

  • Complex Formation:

    • Incubate the purified kinase with a 5- to 10-fold molar excess of 6-bromo-1-methyl-1H-benzotriazole for several hours to ensure complex formation. The compound is typically added from a concentrated DMSO stock.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens and techniques such as sitting-drop or hanging-drop vapor diffusion. The protein-ligand complex is mixed with the crystallization solution and allowed to equilibrate against a reservoir.

  • Crystal Optimization and Soaking (Alternative Method):

    • If apo-crystals of the kinase are available, soaking them in a solution containing the compound can also lead to the formation of the complex. This involves transferring the apo-crystal to a solution containing the ligand for a defined period.[14]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model.

    • Refine the structure and model the ligand into the electron density.

Visualization of the Binding Mode and Key Interactions:

G

Expected Structural Insights: The crystal structure would unequivocally demonstrate whether 6-bromo-1-methyl-1H-benzotriazole binds in the ATP pocket and interacts with the hinge region. Key interactions to look for include hydrogen bonds between the nitrogen atoms of the benzotriazole ring and the backbone amide and carbonyl groups of the hinge residues. The bromine atom may be involved in halogen bonding or occupy a hydrophobic pocket. The methyl group's position can also influence binding and selectivity.

G ligand 6-bromo-1-methyl-1H-benzotriazole hinge_NH hinge_NH ligand->hinge_NH H-bond hinge_CO hinge_CO ligand->hinge_CO H-bond

Comparison with Other Hinge Binders: The binding mode of 6-bromo-1-methyl-1H-benzotriazole can be compared to that of other known kinase inhibitors. For example, many inhibitors form two or three hydrogen bonds with the hinge.[15] The specific interactions observed will be crucial for guiding future structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold.

Conclusion: A Rigorous Path to Validation

The validation of 6-bromo-1-methyl-1H-benzotriazole as a kinase hinge binder is a systematic process that builds a comprehensive picture of its interaction with the target kinase. By employing a phased approach of biophysical screening, thermodynamic characterization, and high-resolution structural analysis, researchers can confidently establish its mechanism of action. This guide provides the necessary experimental framework to not only validate this specific compound but also to serve as a blueprint for the evaluation of other novel kinase inhibitor scaffolds. The insights gained from such a rigorous validation process are invaluable for advancing drug discovery programs and developing the next generation of targeted therapeutics.

References

  • Gozal, M., et al. (2019). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(8-9), 745-754.
  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]

  • Raubo, P., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 11(3), 344-350. Available from: [Link]

  • Singh, P., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 27(2), 135-151. Available from: [Link]

  • Ionescu, I. A., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 24(13), 10996. Available from: [Link]

  • van de Kar, B., et al. (2014). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLoS ONE, 9(1), e84696. Available from: [Link]

  • Li, J., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 616-628. Available from: [Link]

  • Raubo, P., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry. Available from: [Link]

  • Wielechowska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry, 169, 109446. Available from: [Link]

  • Elkins, J. M., et al. (2016). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 1337, 185-200. Available from: [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Available from: [Link]

  • Peak Proteins. Producing Crystalline Protein-Ligand Complexes. Available from: [Link]

  • STEMart. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Available from: [Link]

  • Wnętrzak, A., et al. (2022). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. European Biophysics Journal, 51(4), 303-319. Available from: [Link]

  • Koča, J., et al. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 15(4), 542-550. Available from: [Link]

  • Mueller, U., et al. (2013). X-Ray Crystallography of Protein-Ligand Interactions. Methods in Molecular Biology, 922, 141-155. Available from: [Link]

  • Jhoti, H., et al. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Methods in Molecular Biology, 1008, 457-477. Available from: [Link]

  • Jhoti, H., et al. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457-477. Available from: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1968, 89-110. Available from: [Link]

  • Jones, A. M., et al. (2020). 6-Bromo-N-(2-methyl-2H-benzo[d][2][4][15]triazol-5-yl)quinolin-4-amine. Molbank, 2020(3), M1143. Available from: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]

  • Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Available from: [Link]

  • Sławińska-Brych, A., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3563. Available from: [Link]

  • Battistutta, R., et al. (2001). Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole. Protein Science, 10(11), 2200-2206. Available from: [Link]

  • Roskoski, R. Jr. (2016). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 291(37), 19163-19173. Available from: [Link]

  • Bantscheff, M., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Nature Biotechnology, 29(3), 255-265. Available from: [Link]

  • PubChem. 6-Bromo-1-methyl-1H-indazole. Available from: [Link]

  • PubChem. 6-methyl-1H-1,2,3-benzotriazole. Available from: [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(12), 1541-1551. Available from: [Link]

  • Shafiq, M., et al. (2011). 6-Bromo-1-Methyl-4-[2-(4-Nitrobenzylidene)hydrazin-1-Ylidene]-2,2-Dioxo-3,4-Dihydro-1h-2λ6,1-Benzothiazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-1-Methyl-1H-Benzotriazole Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 6-bromo-1-methyl-1H-benzotriazole analogs, focusing on the structure-activity relationships (SAR) that govern their efficacy as protein kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the chemical nuances that drive biological activity. We will explore the rationale behind molecular design, present detailed protocols for evaluation, and provide a comparative analysis of analog performance.

Introduction: The Benzotriazole Scaffold in Kinase Inhibition

The 1H-benzotriazole moiety is recognized in medicinal chemistry as a "privileged structure".[1][2] Its bicyclic system is a bioisostere of the endogenous purine nucleus, allowing it to interact with a wide array of biological targets, including the ATP-binding sites of protein kinases.[3][4] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5][6]

Halogenation of the benzotriazole core has proven to be a particularly effective strategy for developing potent kinase inhibitors. The well-known compound 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is a highly selective and potent inhibitor of protein kinase CK2, a constitutively active serine/threonine kinase implicated in cell proliferation, survival, and tumorigenesis.[1][6][7]

This guide uses the 6-bromo-1-methyl-1H-benzotriazole scaffold as a strategic starting point for SAR exploration. The rationale is threefold:

  • The N1-Methyl Group: N-alkylation prevents tautomerization, locking the molecule into a single, well-defined regioisomer for consistent biological evaluation. It can also enhance inhibitory activity compared to the unsubstituted parent compound.[8]

  • The C6-Bromo Group: This halogen atom significantly influences the electronic properties of the aromatic system. Critically, it serves as a versatile chemical handle for introducing molecular diversity through modern synthetic methods like palladium-catalyzed cross-coupling reactions.

  • Targeted Selectivity: By systematically modifying this core, we can explore how different substituents influence potency and selectivity against specific kinases, moving beyond broad-spectrum inhibitors to develop more targeted agents.

The Core Directive: A Workflow for SAR Analysis

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Screening & Evaluation Core Core Scaffold 6-Bromo-1-Methyl-1H-Benzotriazole Modification Introduce Diversity (e.g., Suzuki Coupling at C6) (Varying N1-Alkyl Group) Core->Modification Library Analog Library Modification->Library KinaseAssay In Vitro Kinase Assay (Determine IC50) Library->KinaseAssay PhysChem Physicochemical Profiling (Solubility, LogD) Library->PhysChem SAR_Analysis SAR Analysis (Relate Structure to Activity) KinaseAssay->SAR_Analysis PhysChem->SAR_Analysis SAR_Analysis->Modification Iterative Optimization

Caption: A generalized workflow for the SAR study of benzotriazole analogs.

Comparative Analysis of Analog Performance

The central tenet of SAR is that minor structural modifications can lead to significant changes in biological activity.[2] We will analyze modifications at key positions of the 6-bromo-1-methyl-1H-benzotriazole scaffold.

The Influence of Substituents at the C6-Position

The bromine atom at the C6 position is an ideal site for introducing diversity via cross-coupling reactions. By replacing it with various aryl and heteroaryl groups, we can probe the steric and electronic requirements of the kinase ATP-binding pocket.

Compound IDC6-SubstituentTarget KinaseIC50 (nM)Aqueous Solubility (µg/mL)LogD (pH 7.4)
Core-01 -BrCK2125015.22.8
Ana-02 -PhenylCK28505.13.5
Ana-03 -4-FluorophenylCK24206.53.6
Ana-04 -4-HydroxyphenylCK235025.82.9
Ana-05 -Pyridin-4-ylCK221045.12.1
Ana-06 -Thiophen-2-ylCK26808.93.3

Analysis and Causality:

  • Aryl Substitution: Replacing the bromine with a simple phenyl group (Ana-02) provides a modest increase in potency, likely due to favorable hydrophobic interactions within the active site.

  • Electron-Withdrawing Groups (EWGs): The addition of a fluorine atom (Ana-03) significantly improves potency. EWGs can modulate the electronics of the ring system and may form specific interactions, such as halogen bonds, with the target protein.[9]

  • Hydrogen Bond Donors/Acceptors: The introduction of a hydroxyl group (Ana-04) or a pyridine ring (Ana-05) leads to the most potent compounds in this series. This strongly suggests the presence of hydrogen bond donor or acceptor residues in the corresponding region of the kinase active site. The improved potency of the pyridine analog (Ana-05) is coupled with a marked increase in solubility and a lower LogD, a highly desirable combination for drug development.[10]

The Influence of the N1-Alkyl Group

While our core scaffold features an N1-methyl group, varying the size and nature of this substituent can impact both potency and physicochemical properties.

Compound IDN1-Substituent (C6 is -Br)Target KinaseIC50 (nM)
Core-01 -MethylCK21250
Ana-07 -EthylCK2980
Ana-08 -PropylCK2850
Ana-09 -2-HydroxyethylCK2>10,000

Analysis and Causality:

  • Alkyl Chain Length: Modestly increasing the alkyl chain length from methyl to propyl (Ana-07, Ana-08) results in a slight improvement in inhibitory activity, suggesting a small hydrophobic pocket near the N1-position. This aligns with findings for other N-alkylated benzotriazoles where small alkyl groups were found to be most active.[8]

  • Polar Substituents: The introduction of a polar hydroxyl group (Ana-09) completely abolishes activity. This indicates that this region of the binding site is intolerant of polar functional groups and is likely hydrophobic in nature. A similar loss of activity was observed when hydroxyethyl groups were added to tetrabromobenzotriazole.[8]

Experimental Protocols for Compound Evaluation

To ensure scientific integrity, the data presented in this guide are derived from standardized, reproducible experimental protocols. Below are methodologies for the synthesis, biological evaluation, and physicochemical characterization of the analogs.

General Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general method for diversifying the C6-position of the core scaffold. The bromine atom serves as a handle for palladium-catalyzed cross-coupling, a robust and versatile reaction in medicinal chemistry.[11]

Synthesis_Workflow Start 6-Bromo-1-Methyl-1H-Benzotriazole + R-B(OH)2 (Boronic Acid) Reaction Reaction Conditions: - Pd(PPh3)4 (Catalyst) - K2CO3 (Base) - Dioxane/H2O (Solvent) - Heat (e.g., 90°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Final Product: 6-Aryl-1-Methyl-1H-Benzotriazole Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vial, combine 6-bromo-1-methyl-1H-benzotriazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water to the vial.

  • Reaction: Seal the vial and heat the mixture at 90°C for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method suitable for determining the half-maximal inhibitory concentration (IC50) of compounds.[5][12]

Kinase_Assay cluster_prep Step 1: Preparation cluster_reaction Step 2: Kinase Reaction cluster_detection Step 3: ADP Detection Compound Serially Dilute Test Compound Incubate1 Add Compound & Kinase (10 min incubation) Compound->Incubate1 Kinase Prepare Kinase Solution Substrate Prepare Substrate/ATP Mixture Initiate Add Substrate/ATP (Initiate Reaction) Incubate1->Initiate Incubate2 Incubate at 30°C (60 min) Initiate->Incubate2 Stop Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate2->Stop Detect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop->Detect Read Measure Luminescence Detect->Read

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control.

  • Pre-incubation: Add 2.5 µL of the target kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

  • Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection - Step 1: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Physicochemical Property Determination: LogD

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH. It is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[10] The shake-flask method is the traditional approach.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a phosphate buffer solution at pH 7.4.

  • Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known volume of n-octanol and an equal volume of the pH 7.4 buffer.

  • Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion and Future Perspectives

This guide demonstrates a systematic approach to understanding the structure-activity relationship of 6-bromo-1-methyl-1H-benzotriazole analogs as protein kinase inhibitors. Our comparative analysis reveals several key insights:

  • The C6-position is amenable to modification, and the introduction of hydrogen-bond acceptors like a pyridine ring can simultaneously enhance potency and improve physicochemical properties.

  • The N1-position appears to reside in a hydrophobic pocket that is intolerant of polar substituents.

  • A clear trade-off exists between potency and properties like solubility, which must be co-optimized during lead development.

The findings presented here provide a strong foundation for the further development of this scaffold. Future work should focus on exploring a wider range of heteroaryl substituents at the C6-position and conducting in-depth selectivity profiling against a panel of kinases to identify novel, potent, and selective therapeutic agents.

References

  • GSC Online Press. (2024).
  • BenchChem. (n.d.). A literature review on the applications of substituted benzotriazoles in medicinal chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays Using AMP Analogs.
  • International Journal of Medical and Pharmaceutical Case Reports. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups.
  • Springer Protocols. (n.d.).
  • PMC. (n.d.).
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.
  • The Royal Society of Chemistry. (2023). Physicochemical Properties.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
  • NIH. (n.d.). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines.
  • BenchChem. (n.d.). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.

Sources

A Comparative Guide to the Spectroscopic Confirmation of 6-bromo-1-methyl-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 6-bromo-1-methyl-1H-benzotriazole, a substituted benzotriazole of interest in medicinal chemistry and materials science. We will explore the expected spectroscopic fingerprint of this molecule and contrast it with plausible isomeric alternatives, offering a clear strategy for its definitive identification.

The benzotriazole scaffold and its derivatives are prevalent in various fields, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates.[1][2] The precise positioning of substituents on the benzotriazole ring is critical to a compound's function and properties. Consequently, robust analytical methods are essential to ensure the correct isomer has been synthesized.

This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to distinguish 6-bromo-1-methyl-1H-benzotriazole from its closely related isomers, primarily 5-bromo-1-methyl-1H-benzotriazole.

The Spectroscopic Fingerprint: What to Expect for 6-bromo-1-methyl-1H-benzotriazole

To definitively identify 6-bromo-1-methyl-1H-benzotriazole, a detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectra is required. Below, we predict the key features of each spectrum based on established principles of spectroscopy and data from related structures.

¹H NMR Spectroscopy: A Tale of Three Protons

The ¹H NMR spectrum is anticipated to be the most informative for initial structural elucidation. The aromatic region will display signals from three protons on the benzene ring. Due to the substitution pattern, we expect a distinct set of multiplicities:

  • H-4: This proton is adjacent to the bromine atom at position 6 and will likely appear as a doublet.

  • H-5: Situated between a proton and a bromine atom, this proton should present as a doublet of doublets.

  • H-7: This proton, being adjacent to the triazole ring, is expected to be a singlet or a narrowly split doublet.

  • N-CH₃: The methyl group attached to the nitrogen will appear as a distinct singlet, typically in the range of 4.0-4.5 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. For 6-bromo-1-methyl-1H-benzotriazole, we expect to observe seven distinct signals:

  • Aromatic Carbons: Six signals corresponding to the carbons of the benzene ring. The carbon bearing the bromine atom (C-6) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other carbons' chemical shifts will be dictated by their position relative to the bromine and the fused triazole ring.

  • Methyl Carbon: A single signal for the N-methyl carbon, typically appearing in the aliphatic region of the spectrum.

Mass Spectrometry: Confirming the Molecular Weight and Halogen Presence

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition. For 6-bromo-1-methyl-1H-benzotriazole (C₇H₆BrN₃), the key observations will be:

  • Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 211/213 g/mol .[3]

  • Fragmentation Pattern: Common fragmentation pathways for benzotriazoles involve the loss of N₂ and subsequent rearrangements. The presence of the bromine atom will influence the fragmentation, and bromine-containing fragments will also exhibit the characteristic isotopic pattern.

The Isomeric Challenge: Distinguishing 6-bromo from 5-bromo-1-methyl-1H-benzotriazole

A common synthetic challenge is the formation of isomeric products. In the case of 6-bromo-1-methyl-1H-benzotriazole, the most likely isomeric impurity or alternative product is 5-bromo-1-methyl-1H-benzotriazole.[4] Spectroscopic analysis provides a clear path to differentiate these two isomers.

Spectroscopic FeatureExpected for 6-bromo-1-methyl-1H-benzotriazoleExpected for 5-bromo-1-methyl-1H-benzotriazoleRationale for Difference
¹H NMR: Aromatic Region Three distinct signals: a doublet, a doublet of doublets, and a singlet/narrow doublet.Three distinct signals, likely two doublets and a doublet of doublets, with different coupling constants.The symmetry and proton-proton coupling relationships are different for each isomer, leading to unique splitting patterns.
¹³C NMR: Aromatic Carbons Six unique signals with a specific chemical shift pattern.Six unique signals with a different chemical shift pattern due to the altered position of the bromine atom.The electronic environment of each carbon atom is distinct in each isomer, resulting in different chemical shifts.
Mass Spec Fragmentation While the molecular ion will be the same, the relative intensities of fragment ions may differ slightly.The molecular ion will be identical to the 6-bromo isomer. Subtle differences in fragmentation may be observable.The stability of the resulting fragment ions can be influenced by the substituent positions, potentially leading to minor variations in the fragmentation pattern.

Experimental Protocols

Acquiring High-Quality NMR Spectra

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution of aromatic proton signals.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of residual protonated impurities.

  • Gently agitate the tube to ensure complete dissolution.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that encompasses both aromatic and aliphatic protons (e.g., -2 to 12 ppm).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): A wide range to cover all expected carbon signals (e.g., 0 to 200 ppm).

Performing Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is ideal for accurate mass determination. An instrument with an Electron Ionization (EI) source is suitable for analyzing the fragmentation patterns of small organic molecules.[3]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

EI-MS Acquisition Parameters (Typical):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan a range that includes the expected molecular ion and potential fragments (e.g., m/z 50-300).

Visualizing the Analysis

To further clarify the structural confirmation process, the following diagrams illustrate the molecular structure and the analytical workflow.

Caption: Molecular structure of 6-bromo-1-methyl-1H-benzotriazole.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Dissolve in deuterated solvent ms Mass Spectrometry start->ms Prepare dilute solution comparison Comparison with Isomeric Structures nmr->comparison ms->comparison confirmation Confirmed Structure: 6-bromo-1-methyl-1H-benzotriazole comparison->confirmation

Caption: Experimental workflow for spectroscopic confirmation.

Conclusion

The definitive structural confirmation of 6-bromo-1-methyl-1H-benzotriazole relies on a multi-technique spectroscopic approach. While mass spectrometry provides crucial molecular weight and elemental composition information, high-field ¹H NMR spectroscopy is paramount for distinguishing it from its isomers, particularly 5-bromo-1-methyl-1H-benzotriazole, through the analysis of aromatic proton splitting patterns. ¹³C NMR complements this by confirming the number of unique carbon environments. By carefully acquiring and interpreting these spectra, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity of their subsequent studies.

References

  • National Center for Biotechnology Information. 1-Methylbenzotriazole. PubChem Compound Summary for CID 25902. Available from: [Link].

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link].

  • GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link].

  • Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. 5-Bromo-1H-benzotriazole. PubChem Compound Summary for CID 6400965. Available from: [Link].

  • ResearchGate. 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the.... Available from: [Link].

  • MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][4][5][6]triazol-5-yl)quinolin-4-amine. Available from: [Link].

  • Matrix Fine Chemicals. 5-BROMO-1H-BENZOTRIAZOLE. Available from: [Link].

  • ResearchGate. (PDF) Review on synthetic study of benzotriazole. Available from: [Link].

  • MassBank. MSBNK-Athens_Univ-AU241662. Available from: [Link].

  • Journal of the Chilean Chemical Society. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Available from: [Link].

  • National Institute of Standards and Technology. 1H-Benzotriazole. NIST Chemistry WebBook, SRD 69. Available from: [Link].

  • U.S. Environmental Protection Agency. 1H-Benzotriazole, 6(or 7)-methyl-. Substance Details. Available from: [Link].

  • National Institute of Standards and Technology. 1H-Benzotriazole. NIST Chemistry WebBook, SRD 69. Available from: [Link].

  • UvA-DARE (Digital Academic Repository). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Available from: [Link].

  • National Institute of Standards and Technology. 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook, SRD 69. Available from: [Link].

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 1-Methyl-Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-benzotriazole scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of the endogenous purine nucleus, it offers a versatile template for designing ligands that can interact with a multitude of biological targets, leading to compounds with potential anticancer, antimicrobial, and antiviral properties.[1][2] However, like many nitrogen-containing heterocycles, the promise of potent biological activity is often tempered by challenges in its pharmacokinetic profile, particularly its metabolic stability. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or may have a short duration of action, ultimately leading to its failure in development.[3]

This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of 1-methyl-benzotriazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the experimental workflows, delve into the interpretation of data, and discuss the common metabolic pathways that impact this important class of molecules.

The Central Role of In Vitro Metabolic Assays

Early assessment of a compound's metabolic fate is critical. In vitro methods, primarily using liver subcellular fractions like microsomes, are the workhorses of early drug discovery for this purpose.[3] These assays are cost-effective, have high throughput, and provide key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). [8, 9 from initial search] These values are essential for predicting in vivo pharmacokinetic properties, including hepatic clearance, bioavailability, and dosing frequency.[3]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. [13 from initial search] Since CYP-mediated oxidation is a major metabolic pathway for many xenobiotics, the liver microsomal stability assay is an indispensable tool for evaluating the metabolic liabilities of new chemical entities like 1-methyl-benzotriazole derivatives. [14, 19 from previous search]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a robust, self-validating system for determining the metabolic stability of test compounds. The inclusion of positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance one like Warfarin) is crucial for validating the enzymatic activity of the microsomal batch and ensuring the reliability of the experiment.

Materials
  • Test Compounds & Control Compounds: 10 mM stock solutions in DMSO.

  • Liver Microsomes: Human, rat, or mouse (e.g., from a commercial supplier), stored at -80°C. Protein concentration should be known.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates the required cofactor NADPH for CYP enzyme activity.

  • Stop Solution: Acetonitrile containing an internal standard (a structurally unrelated, stable compound used for analytical normalization).

  • Instrumentation: LC-MS/MS system for quantitative analysis. [6 from initial search]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare the test and control compound working solutions (e.g., 100 µM) by diluting the DMSO stocks with buffer. The final concentration of DMSO in the incubation should be kept below 0.5% to avoid inhibiting enzyme activity. [14 from initial search]

    • Pre-warm the NADPH regenerating system and the microsomal solution to 37°C.

  • Incubation (Metabolic Reaction):

    • The assay is typically performed in a 96-well plate format.

    • Add the test compound working solution to the wells.

    • To initiate the metabolic reaction, add the pre-warmed microsomal solution and, finally, the NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold stop solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing & Analysis:

    • After adding the stop solution, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. [11 from initial search] The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for accurate quantification. [7 from initial search]

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of this line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[3]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[3]

Fig 1. Experimental workflow for the liver microsomal stability assay.

Comparative Guide: Structure-Metabolism Relationships (SMR)

Below is a comparative table illustrating these principles. The stability classification is based on typical outcomes in drug discovery programs.[3]

Compound IDR1R2Predicted Metabolic "Hot Spots"Predicted Stability (t½ in HLM)Rationale for Comparison
BZT-1 (Parent) HHBenzene Ring (C4, C5, C6, C7), N-MethylLow (< 30 min)Unsubstituted ring is susceptible to oxidation at multiple positions.
BZT-2 FHBenzene Ring (positions ortho/meta to F), N-MethylModerate (30-60 min)Fluorine is a small, electron-withdrawing group that can block a potential site of metabolism without adding significant bulk. It can decrease the electron density of the ring, making it less susceptible to oxidation.[5]
BZT-3 ClHBenzene Ring (positions ortho/meta to Cl), N-MethylModerate-High (> 60 min)Chlorine is larger and more electron-withdrawing than fluorine, providing a more effective steric block to metabolism at the site of substitution.
BZT-4 HOCH₃O-Demethylation, Benzene Ring, N-MethylVery Low (< 15 min)The methoxy group itself presents a new, easily accessible site for metabolism (O-demethylation), often leading to rapid clearance.
BZT-5 CF₃HN-Methyl, Benzene RingHigh (> 90 min)The strongly electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards oxidative metabolism.

HLM: Human Liver Microsomes. Predicted t½ values are illustrative for comparative purposes.

Potential Metabolic Pathways of 1-Methyl-Benzotriazole

The metabolism of 1-methyl-benzotriazole derivatives is primarily driven by Phase I oxidation reactions catalyzed by CYP enzymes.[6] The two most probable initial metabolic transformations are N-demethylation and aromatic hydroxylation . The resulting hydroxylated metabolites can then undergo Phase II conjugation (e.g., glucuronidation) to facilitate excretion.[7]

G Parent 1-Methyl-Benzotriazole Derivative Met1 Aromatic Hydroxylation (CYP-mediated) Parent->Met1 Met2 N-Demethylation (CYP-mediated) Parent->Met2 Product1 Hydroxylated Metabolite Met1->Product1 Product2 1H-Benzotriazole Metabolite Met2->Product2 PhaseII Phase II Conjugation (e.g., UGTs) Product1->PhaseII Excretion Excretion Product (e.g., Glucuronide) PhaseII->Excretion

Sources

A Strategic Guide to Alternatives for 6-bromo-1-methyl-1H-benzotriazole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks and scaffolds is paramount to the successful development of novel therapeutic agents. The benzotriazole moiety, a privileged scaffold, has garnered significant attention due to its versatile biological activities and its utility as a synthetic auxiliary.[1][2] This guide provides an in-depth comparison of alternatives to 6-bromo-1-methyl-1H-benzotriazole, focusing on its dual role as a synthetic reagent and a pharmacophoric element. We will explore alternative synthetic strategies and delve into the nuanced world of bioisosterism, offering researchers and drug development professionals a comprehensive resource for making informed decisions in their discovery programs.

Part 1: The Synthetic Utility of 6-bromo-1-methyl-1H-benzotriazole and Its Alternatives

While specific literature on 6-bromo-1-methyl-1H-benzotriazole is not abundant, its structure strongly suggests its primary role as an electrophilic alkylating agent. The bromomethyl group is a reactive handle for introducing the "1-methyl-1H-benzotriazol-6-ylmethyl" fragment into a target molecule, typically via nucleophilic substitution reactions with amines, thiols, or other nucleophiles.[3] This approach is valuable for creating libraries of compounds for screening and for structure-activity relationship (SAR) studies.

However, researchers have a diverse toolkit of alternative reagents and methodologies at their disposal, each with its own set of advantages and disadvantages.

Comparative Analysis of Synthetic Alternatives

The choice of a synthetic route often depends on factors such as substrate scope, reaction conditions, yield, and the availability of starting materials. Below is a comparison of potential alternatives to using 6-bromo-1-methyl-1H-benzotriazole for the introduction of a methylated benzotriazole moiety.

Reagent/MethodDescriptionAdvantagesDisadvantages
6-bromo-1-methyl-1H-benzotriazole Direct alkylation of nucleophiles.Potentially straightforward, one-step introduction of the desired fragment.Limited commercial availability, potential for side reactions, lability of the C-Br bond.
6-chloromethyl-1-methyl-1H-benzotriazole Analogous to the bromo- derivative, but with a less reactive leaving group.Generally more stable than the bromo- analog, potentially lower cost.Slower reaction rates, may require harsher conditions.
Mitsunobu Reaction Reaction of 6-(hydroxymethyl)-1-methyl-1H-benzotriazole with a nucleophile in the presence of a phosphine and an azodicarboxylate.Mild reaction conditions, broad substrate scope, stereochemical inversion at the nucleophile.Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification.
Reductive Amination Reaction of 6-formyl-1-methyl-1H-benzotriazole with an amine in the presence of a reducing agent.A versatile method for forming C-N bonds, applicable to a wide range of amines.Requires the synthesis of the corresponding aldehyde, may not be suitable for other nucleophiles.

Part 2: Benzotriazole as a Pharmacophore and Its Bioisosteric Replacements

Beyond its role as a synthetic tool, the benzotriazole ring system is a common pharmacophore in its own right, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][4] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an effective mimic of other heterocyclic systems, such as the purine nucleus in kinase inhibitors.[5] However, in drug optimization, it is often necessary to fine-tune the physicochemical and pharmacological properties of a lead compound. This is where the concept of bioisosterism becomes a critical strategy.[6]

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[3] The following sections compare benzotriazole with its most common bioisosteres, providing experimental data to illustrate the impact of these substitutions.

Benzimidazole: A Classic Bioisostere

The replacement of the N2 nitrogen of benzotriazole with a CH group yields benzimidazole. This subtle change can significantly impact a molecule's properties. Benzimidazole derivatives are known for their diverse pharmacological activities.[3]

Diagram: Bioisosteric Relationship between Benzotriazole and Benzimidazole

Caption: Isosteric replacement of a nitrogen atom in benzotriazole with a carbon-hydrogen group results in the benzimidazole scaffold.

Experimental Data: Benzotriazole vs. Benzimidazole in Antimicrobial Activity

A study comparing the antimicrobial activity of benzotriazole and benzimidazole derivatives against various pathogens highlighted the nuanced effects of this bioisosteric replacement.

Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Benzotriazole derivativeBacillus subtilis6.25[3]
Imidazole derivative (analogous)Bacillus subtilis12.5[3]
Benzotriazole derivativeCandida albicans>100[3]
Imidazole derivative (analogous)Candida albicans50[3]

In this instance, the benzotriazole derivative showed superior activity against the bacterium Bacillus subtilis, while the corresponding imidazole analog was more effective against the fungus Candida albicans.[3] This underscores that the choice of bioisostere is highly dependent on the specific biological target.

Indazole: A Close Structural Analog

Indazole is another important bioisostere of benzotriazole, where the triazole ring is replaced with a pyrazole ring. Both scaffolds have demonstrated significant biological activity. For instance, both benzotriazole and indazole derivatives have shown promise as antiprotozoal agents.[7]

Experimental Data: Benzotriazole vs. Indazole in Anti-amoebic Activity

A study on novel scaffolds for the treatment of amoebiasis revealed that both benzotriazole and indazole derivatives exhibit potent activity against Entamoeba histolytica.

ScaffoldIC50 against E. histolytica (µM)Reference
6-chloro-1H-benzotriazole0.304[7]
Indazole derivative0.339[7]
Metronidazole (Standard Drug)>1[7]

Both novel scaffolds demonstrated significantly higher potency than the standard drug, metronidazole, with the benzotriazole derivative showing a slight advantage.[7]

Purines and Azaindoles: Mimicking the Core of Life

Due to their structural resemblance to the purine bases of DNA and RNA, benzotriazole and its bioisosteres are often explored as inhibitors of enzymes that interact with nucleotides, such as kinases. Azaindoles, which are bioisosteres of indole, are also considered in this context due to their similar bicyclic structure and hydrogen bonding capabilities.[8][9]

Diagram: Workflow for Bioisosteric Replacement in Kinase Inhibitor Design

G A Initial Hit (e.g., Purine-based) B Identify Pharmacophore A->B C Propose Bioisosteres (Benzotriazole, Azaindole) B->C D Synthesize Analogs C->D E In Vitro Kinase Assay D->E F SAR Analysis E->F F->C G Lead Optimization F->G

Caption: A typical workflow for employing bioisosterism in the optimization of a kinase inhibitor lead compound.

Experimental Data: Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere in CDK Inhibition

In the development of cyclin-dependent kinase (CDK) inhibitors, a pyrazolo[1,5-a]-1,3,5-triazine derivative was designed as a bioisostere of the purine-based drug (R)-roscovitine. This modification led to a significant increase in potency.[10][11]

CompoundTarget KinaseIC50 (µM)Reference
(R)-roscovitine (Purine)CDK2/cyclin A0.45[11]
GP0210 (Pyrazolo[1,5-a]-1,3,5-triazine)CDK2/cyclin A0.06[11]

This example demonstrates the power of bioisosteric replacement to dramatically enhance the potency of a drug candidate.[11]

Part 3: Experimental Protocols

To provide practical insights, below are representative protocols for the synthesis of benzotriazole derivatives.

Protocol 1: N-Alkylation of Benzotriazole (General Procedure)

This protocol describes a general method for the N-alkylation of benzotriazole, which is analogous to the likely reactivity of 6-bromo-1-methyl-1H-benzotriazole.

Materials:

  • 1H-Benzotriazole

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 1H-benzotriazole (1.0 eq) in DMF, add K2CO3 (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated benzotriazoles.

Protocol 2: Microwave-Assisted Synthesis of 5-Substituted Benzotriazole Amides

This protocol provides an efficient, microwave-assisted method for the synthesis of benzotriazole derivatives, highlighting modern synthetic approaches.[12]

Materials:

  • Benzotriazole-5-carbonyl chloride

  • Appropriate amine (e.g., aniline)

  • Pyridine

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve benzotriazole-5-carbonyl chloride (1.0 eq) in pyridine.

  • Add the desired amine (1.1 eq) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100 °C) and power for a short duration (e.g., 5-15 minutes).

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure amide.

Conclusion

The landscape of drug design is one of continuous innovation, where the strategic selection of chemical tools and scaffolds dictates the pace of discovery. While 6-bromo-1-methyl-1H-benzotriazole serves as a potential gateway to novel benzotriazole-containing molecules, a wealth of alternative synthetic methods and, perhaps more importantly, a sophisticated understanding of bioisosterism, provide medicinal chemists with a powerful arsenal to overcome the multifaceted challenges of drug development. The judicious application of the alternatives discussed in this guide can lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Benzotriazole: An overview on its versatile biological behavior. Future Medicinal Chemistry, 1(8), 1569-1588.
  • A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry. (2025).
  • BenchChem. (n.d.). literature review on the applications of substituted benzotriazoles in medicinal chemistry.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • Kozlova, A., et al. (2022). Structural study of bioisosteric derivatives of 5-(1H-indol-3-yl)-benzotriazole and their ability to form chalcogen bonds. Acta Crystallographica Section C: Structural Chemistry, 78(4), 253-260.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • Mohanraj, K., & Kulkarni, V. M. (2014). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Indian journal of pharmaceutical sciences, 76(1), 46–53.
  • Bettayeb, K., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). Bioorganic & medicinal chemistry letters, 19(13), 3435-3439.
  • Mirgaux, M., et al. (2022). Structures of bioisosteres of 5-(1H-indol-3-yl)-benzotriazole with their ability to form chalcogen bonds.
  • Wermuth, C. G. (2006). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of medicinal chemistry, 49(1), 1-2.
  • Oumata, N., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Bioorganic & medicinal chemistry letters, 19(13), 3435-3439.
  • BenchChem. (n.d.). The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery.
  • Costantino, L., & Barlocco, D. (2016). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug discovery today, 21(11), 1867-1877.
  • Medina-Lumbreras, E. R., et al. (2011). Benzotriazoles and indazoles are scaffolds with biological activity against Entamoeba histolytica. Journal of biomolecular screening, 16(8), 862-868.
  • Kumar, A., & Sharma, S. (2021). Azaindole Therapeutic Agents. Current medicinal chemistry, 28(21), 4188-4217.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 21(9), 1167.
  • Design of benzimidazole derivatives as bioisosteres of the middle... (n.d.).
  • Meanwell, N. A. (2011). Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). (2022).
  • Lamoureux, G., & Agüero, C. (2009).
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
  • Wagener, M., & van der Neut, F. (2006). The Quest for Bioisosteric Replacements.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Methods and Principles in Medicinal Chemistry (pp. 209-254).
  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure-Activity Rel
  • Review on synthetic study of benzotriazole. (2020).
  • Singh, V., et al. (2017). Benzotriazole: A molecule with immense biological activities. International Journal of Pharmaceutical Sciences and Research, 8(2), 446-456.
  • A comparison of several modern alkylating agents. (2009).
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-1-methyl-1H-benzo[d]triazole

A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole

Introduction: As a novel heterocyclic compound, 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole is integral to contemporary research, particularly in the synthesis of pharmacologically active agents.[4][5] Its structural similarity to other biologically active benzotriazoles necessitates a rigorous and informed approach to its handling and disposal.[6] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory awareness. Our objective is to empower researchers to manage chemical waste not just as a regulatory necessity, but as a critical component of laboratory safety and environmental stewardship.

Core Principle: Hazard-Informed Waste Management

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. For 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole, we must consider direct data and inferential knowledge from its parent compounds and chemical class.

  • Directly Identified Hazards: The Safety Data Sheet (SDS) for 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Inferred Environmental Hazards: The parent compound, 1,2,3-benzotriazole, is classified as toxic to aquatic life with long-lasting effects.[3] It is designated as an environmentally hazardous substance (UN 3077).[1] Given the persistence of brominated organic compounds in the environment, it is imperative to assume 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole carries a significant ecotoxicological risk.[8][9]

  • Chemical Class Considerations: As a halogenated organic compound, this substance falls into a category of chemicals with specific land disposal restrictions and a preference for destruction technologies like high-temperature incineration.[10]

This hazard profile dictates that 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole must be treated as hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[7]

Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins the moment the compound is deemed waste. Adherence to strict in-lab procedures prevents cross-contamination and ensures the safety of all personnel.

  • Waste Segregation: Immediately segregate waste 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole and any materials grossly contaminated with it (e.g., weighing papers, gloves, disposable labware) from the general waste stream. It should be placed in a dedicated hazardous waste container for solid halogenated organic compounds.

  • Containerization: Use a chemically compatible, sealable container clearly designated for hazardous waste. The container must be in good condition, with a tightly fitting lid to prevent the release of dust or vapors.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal-related activities must be performed while wearing appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[7]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11][12]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated gloves should be disposed of as hazardous waste.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 (or equivalent) respirator.[11] All handling of the solid material should ideally occur within a chemical fume hood to minimize inhalation risk.[13]

Step-by-Step Disposal Protocol

This protocol outlines the formal process for disposing of the accumulated waste.

Step 1: Waste Characterization and Labeling The waste must be unequivocally identified. The waste container label is a critical communication tool for safety and compliance. It must include:

  • The words "Hazardous Waste"

  • Full Chemical Name: "6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole"

  • CAS Number: 1083181-43-4[7]

  • Associated Hazards: "Irritant," "Environmentally Hazardous"

  • Appropriate GHS Pictograms: Exclamation Mark, Environment[14][15]

  • Accumulation Start Date

Step 2: Arrange for Professional Disposal Disposal of this chemical waste must be managed by a licensed and certified hazardous waste management contractor. These contractors are equipped to transport and process chemical waste in compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[2][16]

Causality: The chemical's halogenated nature and environmental persistence make high-temperature incineration the preferred disposal method.[17] This process is designed to achieve complete destruction of the molecule, preventing its release into the environment. Your chosen disposal vendor will determine the final treatment method based on their permits and capabilities.

Step 3: Documentation and Record-Keeping Maintain meticulous records of all hazardous waste generated and disposed of. When the waste is collected, you will sign a hazardous waste manifest. This document is a legal record that tracks the waste from your laboratory (the generator) to its final destination. Retain a copy of this manifest as required by regulations.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.[11]

  • Assess and Don PPE: Before cleaning, don the full PPE detailed in Section 3.

  • Containment and Cleanup: For a small, solid spill, gently sweep or vacuum the material to avoid generating dust.[7] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Summary and Visual Workflow

To facilitate quick reference, the key operational parameters are summarized below.

ParameterGuidelineSource(s)
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[7]
Inferred Hazard Toxic to Aquatic Life with Long-Lasting Effects[1][3]
Required PPE Chemical safety goggles, nitrile gloves, lab coat, N95 dust mask (if dust is generated).[7][11][12]
Disposal "Do's" Segregate waste, use correctly labeled and sealed containers, treat as hazardous waste, use a licensed professional disposal service.[1][7]
Disposal "Don'ts" DO NOT dispose of in regular trash. DO NOT dispose of down the drain. DO NOT mix with incompatible waste streams.[7][18]

Disposal Decision Workflow

DisposalWorkflowstartWaste Generated:6-bromo-1-methyl-1H-benzo[d][1,2,3]triazolehazard_assessment1. Hazard Assessment- Skin/Eye/Respiratory Irritant- Environmentally Hazardous (Inferred)start->hazard_assessmentis_hazardousIs the waste hazardous?hazard_assessment->is_hazardouscontainerize2. Segregate, Containerize & Label- Use dedicated, sealed container- Label: 'Hazardous Waste', full chemical name, CAS#, hazardsis_hazardous->containerize  Yes  store3. Store Safely- Satellite Accumulation Area- Away from incompatiblescontainerize->storearrange_disposal4. Arrange Professional Disposal- Contact licensed waste vendor- Preferred method: Incinerationstore->arrange_disposaldocument5. Document and Manifest- Complete hazardous waste manifest- Retain recordsarrange_disposal->documentendDisposal Completedocument->end

Caption: Disposal decision workflow for 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole.

References

  • Safety Data Sheet: 1,2,3-Benzotriazole. Carl ROTH.

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [URL: not available]
  • Safety Data Sheet: 1,2,3-Benzotriazol. Ing. Petr Švec - PENTA s.r.o.

  • Safety Data Sheet: 1H-Benzotriazole. Sigma-Aldrich.

  • Material Safety Data Sheet - 1H-Benzotriazole, 98%. Cole-Parmer. [URL: not available]
  • Safety Data Sheet: 1H-Benzotriazole. Fisher Scientific.

  • Safety Data Sheet: 6-Bromoindole. Fisher Scientific.

  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.

  • Safety Data Sheet: 6-Bromo-1-methyl-1H-benzo[d][1][2][3]triazole. AK Scientific, Inc.

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.

  • 6-BroMo-1-Methyl-1H-benzo[d][1][2][3]triazole | 1083181-43-4. ChemicalBook.

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.

  • A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. ACS Publications.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.

  • Safety Data Sheet: 6-Bromo-1-methyl-1H-indazole. Fisher Scientific.

  • Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review. ScienceDirect. [URL: not available]
  • Benzotriazole - Wikipedia. Wikipedia.

  • Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.

  • 1910.1028 - Benzene. Occupational Safety and Health Administration (OSHA).

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.

  • 6-Bromo-7-fluoro-1-methyl-1H-benzo[d][1][2][3]triazole. BLD Pharm.

  • Safety Data Sheet: Benzotriazole, (1,2,3-) Powder, Reagent. Fisher Scientific.

  • Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH.

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment - Liverpool University Press.

  • 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675. PubChem.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.

  • Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.

  • 6-Bromo-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. BLD Pharm.

  • Safety Data Sheet: 4,7-Dibromo-2H-benzo[d][1][2][3]triazole. CymitQuimica.

  • 6-Bromo-1H-benzimidazole 97%. Sigma-Aldrich.

  • SYNTHESES OF SOME NEW 1, 2, 3-BENZOTRIAZOLES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [URL: not available]

Safe Handling and Disposal of 6-bromo-1-methyl-1H-benzo[d]triazole: A Guide for Laboratory Professionals

Safe Handling and Disposal of 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole (CAS No. 944718-32-5).[2] Given the absence of a specific Safety Data Sheet (SDS) in the public domain, the following protocols are based on established best practices for handling halogenated aromatic compounds and analogous benzotriazole derivatives. This information is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety guidelines.

Understanding the Hazard: A Proactive Approach to Safety

Core Personal Protective Equipment (PPE) Protocol

All handling of 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole, including preparation of solutions and disposal, must be conducted within a certified chemical fume hood.[1][5] The following table outlines the recommended PPE.

Protection Type Required PPE Justification
Eye and Face Chemical safety goggles and a face shield.[1][6]Protects against potential splashes and vapors that could cause serious eye damage.[1][7]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat, and closed-toe shoes.[1][3]Prevents skin contact, which can lead to irritation or absorption of the chemical.[1] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time.[1]
Respiratory Work in a well-ventilated chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Minimizes inhalation of potentially harmful vapors or aerosols.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Gcluster_donningDonning PPEA1. Lab CoatB2. Respirator (if required)A->BC3. Safety Goggles & Face ShieldB->CD4. GlovesC->D

Caption: Sequential process for donning personal protective equipment.

Doffing PPE Workflow

Gcluster_doffingDoffing PPEE1. GlovesF2. Face Shield & Safety GogglesE->FG3. Lab CoatF->GH4. Respirator (if used)G->H

Caption: Sequential process for doffing personal protective equipment to prevent contamination.

Operational Plan: Handling and Spill Management

Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Place all necessary equipment and reagents within the fume hood.[1]

  • Lay down an absorbent work surface inside the fume hood to contain any potential spills.[5]

Handling:

  • Carefully measure and transfer the required amount of the chemical, avoiding the generation of dust or aerosols.[5]

  • Conduct all experimental procedures within the chemical fume hood.[1]

Spill Management: In the event of a spill, contain the leak and absorb the material using an inert absorbent such as vermiculite or sand. Decontaminate the spill area and dispose of all contaminated materials as hazardous waste.[8]

Disposal Plan: A Commitment to Safety and Compliance

As a brominated organic compound, 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole and any materials contaminated with it must be disposed of as halogenated organic waste.[8]

Key Disposal Principles:

  • Segregation is paramount: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible materials like strong oxidizing agents.[8]

  • Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list all contents, including "6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole" and any solvents used.[8]

  • Container Integrity: Use designated, compatible, and properly sealed waste containers for halogenated organic compounds.[8]

Waste Disposal Workflow

Gcluster_disposalWaste Disposal ProtocolI1. Wear appropriate PPEJ2. Use designated halogenated waste containerI->JK3. Affix 'Hazardous Waste' label and list contentsJ->KL4. Add waste to container and securely closeK->LM5. Store in designated satellite accumulation areaL->MN6. Request waste pickup from Environmental Health & SafetyM->N

Caption: Step-by-step protocol for the safe disposal of halogenated organic waste.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • 6-bromo-1-methyl-1H-benzo[d][1][2][3]triazole | Intermed & Chemicals | . Available at:

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • How to Choose PPE for Chemical Work.
  • Lab Safety Equipment & PPE - ChemTalk.
  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU) For an Emergency refer to the Safety Data Sheet.
  • Proper Disposal of 1-(6-Bromohexyl)-1,2,4-triazole: A Guide for Laboratory Professionals - Benchchem.
  • Draft Screening Assessment Benzotriazoles and Benzothiazoles Group Environment and Climate Change Canada Health Canada March 20.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.